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  • Product: 1-(4-Bromophenyl)imidazolidine-2,4,5-trione
  • CAS: 92384-63-9

Core Science & Biosynthesis

Foundational

1-(4-Bromophenyl)imidazolidine-2,4,5-trione synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Abstract This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 1-(4-Bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a compound of interest in medicinal chemistry and drug development. The proposed synthesis is a robust two-step process commencing with the readily available starting material, 4-bromoaniline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and justifications for the selected synthetic strategy. The procedures outlined herein are designed to be self-validating, with clear benchmarks for reaction progression and product characterization.

Introduction and Strategic Overview

The imidazolidine-2,4,5-trione scaffold, also known as parabanic acid, is a significant pharmacophore present in a variety of biologically active molecules.[1] N-substituted derivatives of this heterocyclic system have demonstrated potential as inhibitors of various enzymes, making them attractive targets for the development of novel therapeutics.[1] The synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, in particular, introduces a synthetically versatile bromine handle on the phenyl ring, which can be further functionalized to explore structure-activity relationships.

The synthetic approach detailed in this guide is a logical and efficient two-step process:

  • Formation of the Urea Intermediate: The synthesis begins with the formation of N-(4-bromophenyl)urea from 4-bromoaniline. This is a crucial step to introduce the necessary nitrogen and carbonyl functionalities for the subsequent cyclization.

  • Cyclization to the Imidazolidine-2,4,5-trione: The formed N-(4-bromophenyl)urea is then cyclized with oxalyl chloride to construct the desired 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.[2] This reaction is a reliable method for the synthesis of N-substituted parabanic acids.[1]

This strategy was chosen for its high efficiency, the use of readily available and relatively inexpensive starting materials, and the straightforward nature of the reactions and purification procedures.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway Start 4-Bromoaniline Intermediate N-(4-Bromophenyl)urea Start->Intermediate Step 1: Urea Formation (e.g., with Sodium Cyanate and Acid) Final_Product 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Intermediate->Final_Product Step 2: Cyclization (Oxalyl Chloride, DCM)

Caption: A two-step synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-Bromophenyl)urea

Rationale: The formation of the urea intermediate is a critical precursor to the final cyclization. This step involves the in situ generation of isocyanic acid from sodium cyanate in an acidic medium, which then reacts with the nucleophilic amino group of 4-bromoaniline.

Materials and Reagents:

  • 4-Bromoaniline

  • Sodium Cyanate (NaOCN)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in a mixture of glacial acetic acid and deionized water.

  • In a separate beaker, prepare a solution of sodium cyanate (1.1 equivalents) in deionized water.

  • Slowly add the sodium cyanate solution to the stirred 4-bromoaniline solution at room temperature. The addition should be dropwise to control the reaction rate and temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the white precipitate of N-(4-bromophenyl)urea is collected by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any unreacted salts and acetic acid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-bromophenyl)urea.

  • Dry the purified product in a vacuum oven at 60-70 °C.

Characterization:

  • Appearance: White crystalline solid.

  • Melting Point: Compare with the literature value.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Rationale: This step involves an electrophilic acyl substitution followed by an intramolecular cyclization. Oxalyl chloride acts as a highly reactive di-acylating agent.[3] The reaction is performed at low temperature to control the exothermicity and selectivity of the reaction. Dichloromethane (DCM) is a suitable inert solvent for this transformation.

Materials and Reagents:

  • N-(4-Bromophenyl)urea

  • Oxalyl Chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • n-Hexane

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-bromophenyl)urea (1 equivalent) and anhydrous dichloromethane.

  • Cool the resulting suspension to 0-5 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the cooled and stirred suspension over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, add n-hexane to the reaction mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold n-hexane.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

  • Dry the final product under vacuum.

Characterization:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Determine the melting point of the purified compound.

  • Spectroscopic Analysis: The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Expected Data and Self-Validation

The following table summarizes the key analytical data expected for the synthesized compounds. These values serve as benchmarks for the self-validation of the experimental outcomes.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Chemical Shifts (δ, ppm) Expected IR Absorption Bands (cm⁻¹)
N-(4-Bromophenyl)ureaC₇H₇BrN₂O215.057.4-7.6 (d, 2H, Ar-H), 6.8-7.0 (d, 2H, Ar-H), 5.5-6.0 (s, 2H, NH₂), 8.0-8.5 (s, 1H, NH)3400-3200 (N-H stretching), 1660 (C=O stretching)
1-(4-Bromophenyl)imidazolidine-2,4,5-trioneC₉H₅BrN₂O₃269.057.6-7.8 (d, 2H, Ar-H), 7.3-7.5 (d, 2H, Ar-H), 8.5-9.0 (s, 1H, NH)3200 (N-H stretching), 1780, 1720, 1680 (C=O stretching)

Mechanistic Insights

The cyclization of N-(4-bromophenyl)urea with oxalyl chloride is believed to proceed through the following key steps:

  • Initial Acylation: The more nucleophilic nitrogen of the urea attacks one of the carbonyl carbons of oxalyl chloride, leading to the formation of an N-acylurea intermediate and the elimination of a chloride ion.

  • Second Acylation/Intramolecular Cyclization: The remaining nitrogen of the urea intermediate then attacks the second carbonyl carbon of the oxalyl moiety in an intramolecular fashion.

  • Elimination and Aromatization of the Heterocycle: Subsequent elimination of HCl leads to the formation of the stable imidazolidine-2,4,5-trione ring.

Mechanism Simplified Cyclization Mechanism Urea N-(4-Bromophenyl)urea Intermediate1 N-Acylurea Intermediate Urea->Intermediate1 + Oxalyl Chloride - HCl OxalylChloride Oxalyl Chloride Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 1-(4-Bromophenyl)imidazolidine- 2,4,5-trione + 2HCl Intermediate2->Product Elimination of HCl

Caption: A simplified representation of the cyclization mechanism.

Conclusion

This technical guide presents a reliable and well-documented synthetic pathway for the preparation of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. By following the detailed experimental protocols and utilizing the provided analytical benchmarks, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The described methodology is both efficient and scalable, providing a solid foundation for the production of this and related N-aryl imidazolidine-2,4,5-triones.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (2023). Oxalyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • LibreTexts. (n.d.). Reactivity: substitution at carboxyl. Retrieved from [Link]

  • Request PDF. (n.d.). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones. Retrieved from [Link]

  • ResearchGate. (n.d.). dehydrative cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • ResearchGate. (n.d.). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Decomposition of Parabanic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (2013). Multicomponent synthesis of 1-aryl 1,2,4-triazoles. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • PubMed. (2019). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • ResearchGate. (n.d.). ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Carbonylation-cyclization of N′-(2-bromophenyl)benzamidines by Chloroform as a CO Precursor for the Synthesis of Quinazolin- 4(3H)-ones. Retrieved from [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

For the attention of Researchers, Scientists, and Drug Development Professionals. Preamble: The Imidazolidine-2,4,5-trione Scaffold - A Privileged Structure in Medicinal Chemistry The imidazolidine-2,4,5-trione heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Imidazolidine-2,4,5-trione Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4,5-trione heterocyclic system represents a scaffold of significant interest in the field of drug discovery. Its derivatives have been shown to possess a diverse array of biological activities, underscoring its "privileged" nature. This guide delves into the potential mechanisms of action of a specific, yet under-characterized derivative, 1-(4-bromophenyl)imidazolidine-2,4,5-trione. In the absence of direct, comprehensive studies on this particular molecule, this document will synthesize findings from closely related structural analogs to propose and explore plausible biological targets and pathways. Our objective is to provide a foundational, technically-grounded resource to stimulate and guide future research endeavors.

Section 1: Postulated Mechanisms of Action Based on Structural Analogs

The bioactivity of a molecule is intrinsically linked to its structural motifs. The 1-(4-bromophenyl)imidazolidine-2,4,5-trione structure suggests several potential avenues for biological interaction. By examining the established mechanisms of analogous compounds, we can infer probable modes of action for our target molecule.

Cholinesterase Inhibition: A Potential Role in Neurodegenerative Disease

A significant body of research has highlighted the potential for imidazolidine-2,4,5-trione derivatives to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE and BChE leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease.[1] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine is a key contributor to the cognitive deficits observed in patients.[1]

Studies on a series of 1,3-substituted imidazolidine-2,4,5-triones have demonstrated potent inhibitory activity against both AChE and BChE, with some derivatives showing higher potency than the standard drug rivastigmine.[2] The structure-activity relationships in these studies suggest that the nature of the substituents on the imidazolidine-2,4,5-trione core is critical for determining inhibitory potency and selectivity.

Proposed Interaction: The 1-(4-bromophenyl) group of our target molecule could potentially engage in hydrophobic and/or halogen bonding interactions within the active site of cholinesterases, contributing to its inhibitory activity.

Section 2: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 1-(4-bromophenyl)imidazolidine-2,4,5-trione, a systematic experimental approach is essential. The following protocols are designed to be self-validating and provide a clear path to understanding the molecule's biological activity.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the inhibitory potential of 1-(4-bromophenyl)imidazolidine-2,4,5-trione against AChE and BChE.

Principle: The assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel) and BChE (from equine serum) in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 10 mM solution of the substrates, acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BChE), in the phosphate buffer.

    • Prepare a stock solution of 1-(4-bromophenyl)imidazolidine-2,4,5-trione in DMSO and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound dilutions.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective substrate solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control (containing DMSO without the compound).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Section 3: Visualizing Potential Pathways and Workflows

To further clarify the potential mechanisms and the experimental strategies to investigate them, the following diagrams are provided.

Proposed Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) Vesicle ChAT->ACh_Vesicle Synthesis ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Compound 1-(4-Bromophenyl) imidazolidine-2,4,5-trione Compound->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Potential inhibition of acetylcholinesterase (AChE) by the compound.

General Experimental Workflow for Target Identification

Experimental_Workflow Start 1-(4-Bromophenyl)imidazolidine-2,4,5-trione In_Silico In Silico Screening (Target Prediction, Docking) Start->In_Silico In_Vitro_Primary In Vitro Primary Assays (e.g., Enzyme Inhibition, Receptor Binding) In_Silico->In_Vitro_Primary In_Vitro_Secondary In Vitro Secondary Assays (Cell-based functional assays) In_Vitro_Primary->In_Vitro_Secondary SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Secondary->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo End Candidate Drug In_Vivo->End

Caption: A streamlined workflow for elucidating the mechanism of action.

Section 4: Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory activities of some imidazolidine-2,4,5-trione derivatives against cholinesterases, as reported in the literature.

Compound ID (from source)R1 SubstituentR2 SubstituentAChE IC50 (µM)BChE IC50 (µM)Reference
3d 4-isopropylphenyl(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl-1.66[2]
Rivastigmine (Standard) ----[2]
Galanthamine (Standard) ----[2]

Note: Specific IC50 values for AChE for compound 3d were not explicitly provided in the abstract, but its activity was noted as significantly higher than rivastigmine. The table is illustrative and based on available data in the cited source.[2]

Concluding Remarks and Future Directions

While the precise mechanism of action for 1-(4-bromophenyl)imidazolidine-2,4,5-trione remains to be definitively elucidated, the existing body of literature on structurally related compounds provides a strong foundation for targeted investigation. The potential for this molecule to act as a cholinesterase inhibitor is a compelling starting point for research, with clear therapeutic implications. Furthermore, the diverse bioactivities of related heterocyclic scaffolds, including antimicrobial and anticancer effects, suggest that a broader screening approach may also be fruitful.[3][4][5]

The experimental protocols and workflows detailed in this guide are intended to serve as a robust framework for researchers to systematically unravel the biological functions of this promising compound. Future studies should focus on a comprehensive in vitro and in cellulo characterization, followed by in vivo validation of the most promising activities. Such a rigorous approach will be instrumental in determining the therapeutic potential of 1-(4-bromophenyl)imidazolidine-2,4,5-trione.

References

  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (2022, October 18). Retrieved from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (2021, October 26). Retrieved from [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - ResearchGate. (2019, April 11). Retrieved from [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (n.d.). Retrieved from [Link]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. (2011, September 5). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (n.d.). Retrieved from [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed. (n.d.). Retrieved from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives - DocsDrive. (2017, January 13). Retrieved from [Link]

  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. (n.d.). Retrieved from [Link]

  • The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (2022, July 8). Retrieved from [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. (n.d.). Retrieved from [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione - MDPI. (2024, June 3). Retrieved from [Link]

  • New Chlorophenyl Dioxo-Imidazolidines for Bacterial Biofilm - PubMed. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This N-aryl substituted parabanic acid derivative is a compound of interest in medicinal chemistry due to the established biological activities of the imidazolidine-2,4,5-trione scaffold. This document details a robust synthetic protocol, predicted physicochemical parameters, and expected spectral characteristics. Furthermore, it explores the potential of this compound as a modulator of enzymatic activity and as an anticonvulsant agent, providing a foundation for future research and drug development endeavors.

Introduction: The Imidazolidine-2,4,5-trione Scaffold

The imidazolidine-2,4,5-trione ring system, also known as parabanic acid, is a versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. It is a natural metabolite formed during the oxidation of uric acid. N-substituted derivatives of parabanic acid have demonstrated a wide range of biological activities, including anticonvulsant, and enzyme inhibitory properties.[1][2][3] The incorporation of an aryl substituent at the N-1 position, as in 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, allows for the modulation of the compound's lipophilicity and electronic properties, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification and can enhance binding interactions with biological targets.

Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

The synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is proposed via a two-step sequence, commencing with the formation of the corresponding urea derivative followed by cyclization with oxalyl chloride.[4][5] This approach is a well-established method for the preparation of N-substituted parabanic acids.

Synthesis_Workflow cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization 4-Bromoaniline 4-Bromoaniline Reaction1 Reaction 4-Bromoaniline->Reaction1 Potassium_Cyanate Potassium_Cyanate Potassium_Cyanate->Reaction1 HCl_H2O HCl, H₂O HCl_H2O->Reaction1 1-(4-Bromophenyl)urea 1-(4-Bromophenyl)urea Reaction2 Reaction 1-(4-Bromophenyl)urea->Reaction2 Reaction1->1-(4-Bromophenyl)urea Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Reaction2 Triethylamine Triethylamine, CH₂Cl₂ Triethylamine->Reaction2 Target_Compound 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Reaction2->Target_Compound

Synthetic pathway for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.
Step 1: Synthesis of 1-(4-Bromophenyl)urea

Principle: This reaction proceeds via the in situ formation of isocyanic acid from potassium cyanate in an acidic aqueous medium. The nucleophilic 4-bromoaniline then attacks the isocyanic acid to form the corresponding urea derivative.

Protocol:

  • Dissolve 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • To this solution, add a solution of potassium cyanate (1.1 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-(4-bromophenyl)urea as a white solid.[6]

Step 2: Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Principle: The cyclization reaction involves the nucleophilic attack of the urea nitrogens on the two carbonyl carbons of oxalyl chloride, followed by the elimination of two molecules of hydrogen chloride to form the five-membered trione ring. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Protocol:

  • Suspend 1-(4-bromophenyl)urea (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (2.2 equivalents) to the suspension and cool the mixture in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.[5]

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₅BrN₂O₃
Molecular Weight 269.05 g/mol
Appearance Expected to be a white to off-white crystalline solid.
Melting Point Expected to be in the range of 200-250 °C, likely with decomposition.
Solubility Likely soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in alcohols, and likely insoluble in water.
pKa The N-H proton is expected to be acidic due to the adjacent carbonyl groups, with a pKa likely in the range of 6-8.

Spectroscopic Characterization

The structural elucidation of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0Singlet1HN-H of the imide
~7.6 - 7.8Doublet2HAromatic protons ortho to the bromine
~7.4 - 7.6Doublet2HAromatic protons ortho to the nitrogen

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbonyl and aromatic carbons:

Chemical Shift (δ, ppm)Assignment
~165 - 175C=O (carbonyl carbons of the trione ring)
~155 - 160C=O (carbonyl carbons of the trione ring)
~132 - 135Aromatic C-H
~125 - 130Aromatic C-H
~120 - 125Aromatic C-Br
~130 - 135Aromatic C-N

Note: The carbonyl carbons may show distinct signals depending on their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carbonyl groups:

Wavenumber (cm⁻¹)Assignment
~3200 - 3400N-H stretching
~1700 - 1800C=O stretching (multiple strong bands)
~1600, ~1480C=C stretching (aromatic ring)
~1000 - 1100C-N stretching
~500 - 600C-Br stretching

The carbonyl region is expected to show multiple strong absorption bands due to the three carbonyl groups in the imidazolidine-2,4,5-trione ring.[7][8]

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zAssignment
269/271[M]⁺, Molecular ion peak with bromine isotopic pattern
Fragmentation may involve loss of CO, and cleavage of the imidazolidine ring.

Potential Applications in Drug Discovery

The 1-(4-Bromophenyl)imidazolidine-2,4,5-trione scaffold holds promise for several therapeutic applications, primarily based on the known activities of related parabanic acid derivatives.

Potential_Applications cluster_apps Potential Therapeutic Areas cluster_enzymes Enzyme Targets Target_Compound 1-(4-Bromophenyl)imidazolidine- 2,4,5-trione Anticonvulsant Anticonvulsant Target_Compound->Anticonvulsant Modulation of ion channels or neurotransmitter systems Enzyme_Inhibition Enzyme_Inhibition Target_Compound->Enzyme_Inhibition Interaction with enzyme active sites sEH Soluble Epoxide Hydrolase (sEH) Enzyme_Inhibition->sEH e.g.

Potential therapeutic applications of the target compound.
Anticonvulsant Activity

Numerous studies have reported the anticonvulsant properties of N-substituted parabanic acid derivatives.[2][9] The mechanism of action is often attributed to the modulation of ion channels or neurotransmitter systems in the central nervous system. The lipophilic nature of the 4-bromophenyl group may facilitate crossing the blood-brain barrier, a crucial property for CNS-acting drugs.

Experimental Workflow for Anticonvulsant Screening:

Anticonvulsant_Screening Administer_Compound Administer Compound to Animal Model (e.g., mice) Induce_Seizures Induce Seizures Administer_Compound->Induce_Seizures MES_Test Maximal Electroshock (MES) Test Induce_Seizures->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Induce_Seizures->scPTZ_Test Observe_and_Record Observe and Record Seizure Activity MES_Test->Observe_and_Record scPTZ_Test->Observe_and_Record Data_Analysis Data Analysis (e.g., ED₅₀ determination) Observe_and_Record->Data_Analysis

Workflow for preclinical anticonvulsant activity screening.
Enzyme Inhibition

Imidazolidine-2,4,5-triones and related urea derivatives are known inhibitors of various enzymes. A particularly interesting target is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids.[10][11] Inhibition of sEH has shown therapeutic potential in cardiovascular and inflammatory diseases. The urea-like substructure within the parabanic acid ring suggests that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione could act as a bioisostere of urea-based sEH inhibitors.

Conclusion

1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a synthetically accessible compound with a physicochemical profile that makes it an attractive candidate for further investigation in drug discovery. The presence of the imidazolidine-2,4,5-trione core suggests potential for anticonvulsant and enzyme inhibitory activities. The detailed synthetic protocol and predicted spectral data provided in this guide serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related N-aryl parabanic acid derivatives. Future studies should focus on the experimental validation of the proposed synthesis and physicochemical properties, followed by a thorough evaluation of its biological activities in relevant in vitro and in vivo models.

References

  • Organic Syntheses Procedure. arylureas i. cyanate method. Available from: [Link]

  • Organic Syntheses Procedure. parabanic acid. Available from: [Link]

  • ResearchGate. Infrared Spectra of parabanic acid and DTC parabanic. Available from: [Link]

  • PubMed. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Available from: [Link]

  • ResearchGate. 1 H-NMR signals and relative abundances of imidazolidines 1-15. Available from: [Link]

  • ResearchGate. Design and synthesis of novel parabanic acid derivatives as anticonvulsants | Request PDF. Available from: [Link]

  • PubMed. Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Available from: [Link]

  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available from: [Link]

  • ACS Publications. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. Available from: [Link]

  • ResearchGate. Mass spectrum comparison of imidazolidine-2,4,5-trione 2TMS derivative... Available from: [Link]

  • MDPI. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Available from: [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available from: [Link]

  • MDPI. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

  • PubMed. Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Available from: [Link]

  • Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • MDPI. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Available from: [Link]

  • Google Patents. Method for purifying n-substituted maleimide.
  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • PLOS One. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. Available from: [Link]

  • arkat usa. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available from: [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

  • Compound Interest. a guide to 13c nmr chemical shift values. Available from: [Link]

  • RSC Publishing. A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester. Available from: [Link]

  • Copernicus Publications. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available from: [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes.
  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available from: [Link]

  • PMC. Design and synthesis of novel non-urea inhibitors of soluble epoxide hydrolase. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of Novel Glycosyl Imidazolidine-2,4,5-Trione Derivatives. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Available from: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • Chemistry Steps. 1H NMR chemical shift ppm table. Available from: [Link]

  • Hilaris Publisher. Screening of semicarbazones as anticonvulsant agents. Available from: [Link]

  • The Screening models for antiepileptic drugs: A Review. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

Sources

Exploratory

1-(4-Bromophenyl)imidazolidine-2,4,5-trione spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Authored by: Gemini, Senior Application Scientist Introduction 1-(4-Bromophenyl)imidazolidine-2,4,5-trione,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Authored by: Gemini, Senior Application Scientist

Introduction

1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a derivative of parabanic acid, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and for ensuring quality control in synthetic applications. This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for the unambiguous identification and characterization of this compound.

This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for acquiring and interpreting these critical analytical results.

Molecular Structure and Key Properties

  • Chemical Name: 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

  • CAS Number: 92384-63-9[1]

  • Molecular Formula: C₉H₅BrN₂O₃[1]

  • Molecular Weight: 269.05 g/mol [1]

PropertyValueSource
CAS Number 92384-63-9[1]
Molecular Formula C₉H₅BrN₂O₃[1]
Molecular Weight 269.05 g/mol [1]
SMILES Code O=C1NC(C(N1C2=CC=C(Br)C=C2)=O)=O[1]

Mass Spectrometry (MS) Analysis: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, the presence of a bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a highly characteristic isotopic signature for the molecular ion and any bromine-containing fragments.

Expected Molecular Ion Peak

The molecular ion peak ([M]⁺) is expected to appear as a doublet with a 1:1 intensity ratio, corresponding to the masses of the ⁷⁹Br and ⁸¹Br isotopes.

  • [M]⁺ (with ⁷⁹Br): m/z ≈ 267.95

  • [M]⁺ (with ⁸¹Br): m/z ≈ 269.95

Proposed Fragmentation Pathway

Electron Impact (EI) or Electrospray Ionization (ESI) would induce fragmentation at the weakest bonds. The primary fragmentation pathways are anticipated to involve the imidazolidine-2,4,5-trione ring and the bromophenyl moiety. A plausible pathway involves the loss of CO and subsequent cleavages.

G M [M]⁺ m/z 268/270 F1 [M - CO]⁺ m/z 240/242 M->F1 - CO F2 [C₆H₄BrN]⁺ m/z 181/183 M->F2 - (CO)₂N F3 [C₆H₄Br]⁺ m/z 155/157 F2->F3 - N F4 [C₆H₄]⁺ m/z 76 F3->F4 - Br

Table of Expected Mass Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNotes
268 / 270[C₉H₅BrN₂O₃]⁺Molecular ion peak ([M]⁺), characteristic 1:1 isotopic pattern.
240 / 242[C₈H₅BrN₂O₂]⁺Loss of a carbonyl group (-CO).
181 / 183[C₇H₅BrN]⁺Cleavage of the imidazolidine ring.
155 / 157[C₆H₄Br]⁺Bromophenyl cation, a very common fragment for such compounds.
76[C₆H₄]⁺Loss of bromine from the bromophenyl cation.
Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Quadrupole mass spectrometer.

  • Ionization: Introduce the sample solution into the ESI source. Apply a high voltage to generate charged droplets.

  • Analysis: Set the mass analyzer to scan a range of m/z 50-500.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The resulting spectrum should clearly show the isotopic cluster for the molecular ion.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds within the structure.

Characteristic Vibrational Frequencies

The structure of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione contains several IR-active functional groups, most notably the three carbonyl groups of the trione ring and the substituted aromatic ring.

G cluster_mol Key Functional Groups cluster_spec Expected Wavenumber (cm⁻¹) NH N-H Stretch NH_val ~3200 cm⁻¹ NH->NH_val CO C=O Stretches (x3) CO_val 1700-1850 cm⁻¹ CO->CO_val Aromatic Aromatic C=C & C-H Aromatic_val 1450-1600 cm⁻¹ (C=C) >3000 cm⁻¹ (C-H) Aromatic->Aromatic_val CN C-N Stretch CN_val ~1400 cm⁻¹ CN->CN_val CBr C-Br Stretch CBr_val 500-600 cm⁻¹ CBr->CBr_val

Table of Expected IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3200N-HStretchMedium, Broad
>3000Aromatic C-HStretchMedium to Weak
1850 - 1700C=O (Carbonyls)Stretch (asymmetric & symmetric)Strong, Multiple Bands
~1600, ~1475Aromatic C=CStretchMedium
~1400C-NStretchMedium
~820p-substituted ringC-H out-of-plane bendStrong
600 - 500C-BrStretchMedium to Weak

The most prominent feature in the IR spectrum will be the very strong and complex absorption band between 1700 and 1850 cm⁻¹ due to the three carbonyl groups. The exact positions can be influenced by coupling effects and the electronic nature of the ring system.[2]

Experimental Protocol: Acquiring an FTIR Spectrum (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction if necessary using the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

¹H NMR Analysis

The proton NMR spectrum is expected to be relatively simple, dominated by signals from the aromatic ring and the N-H proton.

  • Aromatic Region: The para-substituted bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the ring. The protons ortho to the electron-withdrawing imidazolidine ring will be deshielded and appear downfield compared to the protons ortho to the bromine atom.

  • N-H Proton: The N-H proton of the imidazolidine ring is expected to be a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table of Predicted ¹H NMR Signals (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Broad Singlet1HN-H
~7.75Doublet2HAromatic H (ortho to Br)
~7.55Doublet2HAromatic H (ortho to N)
¹³C NMR Analysis

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. Due to the plane of symmetry in the bromophenyl group, only four aromatic carbon signals are expected.

  • Carbonyl Region: The three carbonyl carbons will appear significantly downfield (δ > 150 ppm) due to the strong deshielding effect of the attached oxygen and nitrogen atoms.

  • Aromatic Region: Four signals are expected between 115 and 140 ppm. The carbon atom attached to the bromine (ipso-carbon) will have a distinct chemical shift.

Table of Predicted ¹³C NMR Signals (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~155 - 165C=O (Carbonyls)
~135Aromatic C (ipso-N)
~132Aromatic CH
~128Aromatic CH
~120Aromatic C (ipso-Br)

G

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H Spectrum Acquisition: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provide a detailed and self-validating system for the structural confirmation of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. The characteristic isotopic pattern of bromine in MS, the strong carbonyl absorptions in IR, and the distinct aromatic signals in NMR together create a unique spectroscopic fingerprint. This guide provides the foundational data and protocols necessary for researchers to confidently identify this molecule, ensuring the integrity and reliability of their scientific investigations.

References

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]

  • Talhi, O., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. Available at: [Link]

Sources

Foundational

A Strategic Guide to Unveiling the Therapeutic Potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione: A Roadmap for Target Identification and Validation

Preamble: The Imperative for Novel Therapeutic Target Discovery In the landscape of modern drug discovery, the identification of novel, druggable targets is the critical first step toward addressing unmet medical needs....

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Novel Therapeutic Target Discovery

In the landscape of modern drug discovery, the identification of novel, druggable targets is the critical first step toward addressing unmet medical needs. The heterocyclic scaffold, particularly the imidazolidine-2,4,5-trione core, represents a promising starting point for the development of new chemical entities with diverse pharmacological activities. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione , a compound of interest whose therapeutic potential remains largely unexplored. By leveraging insights from structurally related molecules and employing a rigorous, multi-pronged approach to target identification and validation, we can efficiently elucidate its mechanism of action and pave the way for its potential clinical application.

Foundational Insights from Structurally Related Compounds: Building a Rationale for Investigation

While direct biological data for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is sparse, a review of the literature on related imidazolidine-2,4,5-trione and other heterocyclic derivatives provides a strong rationale for investigating its potential in several key therapeutic areas. These compounds have demonstrated a wide range of biological activities, suggesting that our compound of interest may interact with multiple, high-value therapeutic targets.

Neurological Disorders: Targeting Cholinesterases

A significant body of research has focused on imidazolidine-2,4,5-trione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the management of Alzheimer's disease.[1] The structural similarity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione to these known cholinesterase inhibitors makes this a primary and compelling avenue of investigation.

Inflammatory and Cardiovascular Diseases: The Soluble Epoxide Hydrolase (sEH) Axis

Derivatives of imidazolidine-2,4,5-trione have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH).[3][4] sEH is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH stabilizes EETs, leading to beneficial effects in a range of cardiovascular and inflammatory conditions. This positions sEH as a high-priority potential target.

Metabolic and CNS Disorders: Cannabinoid Receptor Modulation

Interestingly, certain 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been identified as inverse agonists/antagonists of the CB1 cannabinoid receptor.[5] The CB1 receptor is a well-established target for the treatment of obesity, metabolic syndrome, and various addictions. This precedent suggests that the imidazolidine core can be accommodated within the binding pocket of G-protein coupled receptors, warranting an investigation into the activity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione at CB1 and other related receptors.

Oncology: A Broad Spectrum of Anticancer Activity

The broader class of heterocyclic compounds, including those with imidazole and thiazolidinone cores, has shown significant promise as anticancer agents.[6][7][8][9][10] These compounds have been shown to target various hallmarks of cancer, including cell proliferation and survival pathways. Therefore, a comprehensive screen against a panel of cancer cell lines is a logical step in elucidating the therapeutic potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

A Strategic Workflow for Target Identification and Validation

The following section outlines a systematic and robust workflow for the identification and validation of the molecular targets of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This workflow is designed to progress from broad, phenotypic screening to specific, target-based assays, ensuring a high degree of scientific rigor.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: In Vivo Validation pheno_screen Phenotypic Screening (Cancer Cell Line Panel) hit_analysis Hit Compound Analysis pheno_screen->hit_analysis broad_screen Broad Target Panel Screening (e.g., Kinase, GPCR panels) broad_screen->hit_analysis target_deconv Target Deconvolution (e.g., Affinity Chromatography, Proteomics) hit_analysis->target_deconv biochem_assays Biochemical Assays (Enzyme Kinetics, Binding Assays) target_deconv->biochem_assays cell_assays Cell-Based Assays (Signaling Pathway Modulation) biochem_assays->cell_assays animal_models Disease-Relevant Animal Models cell_assays->animal_models

Figure 1. A high-level overview of the proposed target identification and validation workflow.

Phase 1: Broad-Based Screening to Identify Biological Activity

The initial phase focuses on casting a wide net to identify any significant biological activity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Objective: To assess the anticancer potential of the compound across a diverse panel of human cancer cell lines.

Protocol:

  • Cell Line Panel: Utilize a well-characterized panel of cancer cell lines representing various tumor types (e.g., NCI-60 panel).

  • Compound Preparation: Prepare a stock solution of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the compound at various concentrations for a specified duration (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Objective: To identify potential interactions with major classes of drug targets.

Protocol:

  • Target Panels: Submit the compound for screening against commercially available target panels, such as:

    • Kinase Panel: A representative panel of human kinases to identify potential inhibition.

    • GPCR Panel: A panel of G-protein coupled receptors to assess agonist or antagonist activity.

    • Ion Channel Panel: A selection of key ion channels to evaluate potential modulation.

  • Assay Formats: These panels typically utilize high-throughput biochemical or cell-based assays.

  • Data Analysis: Analyze the percentage of inhibition or activation at a fixed compound concentration to identify initial "hits."

Phase 2: Hypothesis Generation and Target Deconvolution

Based on the results from Phase 1, this phase aims to generate specific hypotheses about the compound's molecular targets.

Objective: To identify the direct binding partners of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in a cellular context.

Protocol:

  • Compound Immobilization: Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a cell line that showed sensitivity to the compound in the cytotoxicity screen.

  • Affinity Chromatography: Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

  • Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins with those from a control experiment using beads without the immobilized compound to identify specific binding partners.

Phase 3: Rigorous Target Validation

This crucial phase involves validating the putative targets identified in the previous phases through a series of focused experiments.

Objective: To confirm the direct interaction of the compound with the purified target protein and to determine its potency and mechanism of inhibition.

Example Protocol for Enzyme Inhibition:

  • Enzyme and Substrate: Obtain the purified recombinant target enzyme and its corresponding substrate.

  • Inhibition Assay: Perform an in vitro enzyme activity assay in the presence of varying concentrations of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

  • Data Analysis: Determine the IC50 (concentration causing 50% inhibition) of the compound. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Objective: To confirm that the compound modulates the activity of the target in a cellular environment and affects downstream signaling pathways.

G cluster_0 Target Engagement & Downstream Signaling Compound 1-(4-Bromophenyl)imidazolidine- 2,4,5-trione Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Downstream Downstream Effector (e.g., Phosphorylated Substrate) Target->Downstream Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream->Cellular_Response

Figure 2. A simplified signaling pathway illustrating the validation of target engagement and downstream effects.

Example Protocol for a Kinase Target:

  • Cell Treatment: Treat cells expressing the target kinase with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

  • Western Blot Analysis: Perform Western blot analysis to assess the phosphorylation status of the kinase's known downstream substrates. A decrease in phosphorylation would indicate target engagement and inhibition.

  • Phenotypic Assays: Conduct assays to measure the expected cellular outcome of inhibiting the target pathway (e.g., apoptosis assay, cell cycle analysis).

Quantitative Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that will be generated throughout the proposed workflow.

Assay Type Parameter Expected Outcome for a "Hit"
In Vitro Cytotoxicity GI50Low micromolar or nanomolar range in specific cancer cell lines
Broad Target Panel % Inhibition/ActivationSignificant activity (>50%) against one or more targets
Biochemical Assays IC50 / KiPotent inhibition in the nanomolar to low micromolar range
Cell-Based Assays EC50Dose-dependent modulation of downstream signaling pathways

Conclusion and Forward Look

This technical guide provides a scientifically rigorous and experimentally detailed roadmap for the comprehensive evaluation of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. By systematically progressing from broad phenotypic screening to specific target validation, researchers can efficiently uncover the therapeutic potential of this promising compound. The insights gained from this proposed workflow will not only elucidate the mechanism of action of this specific molecule but will also contribute to the broader understanding of the therapeutic utility of the imidazolidine-2,4,5-trione scaffold. The successful identification and validation of a novel therapeutic target for this compound could have significant implications for the development of new treatments for a range of diseases.

References

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. [Link][1][2]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link][6]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. [Link]

  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry. [Link][5]

  • Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. Research on Chemical Intermediates. [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry. [Link][3][4]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. [Link][7]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules. [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules. [Link][8]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link][9]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Egyptian Journal of Chemistry. [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. Molecules. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences. [Link][10]

  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • 1-(4-bromophenyl)imidazolidine-2,4,5-trione. PubChem. [Link]

Sources

Exploratory

discovery and synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione analogs

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Analogs Abstract The imidazolidine-2,4,5-trione scaffold, also known as parabanic acid, represents a privileged he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Analogs

Abstract

The imidazolidine-2,4,5-trione scaffold, also known as parabanic acid, represents a privileged heterocyclic motif in medicinal chemistry. Its rigid structure and capacity for diverse substitutions at the N-1 and N-3 positions have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 1-(4-bromophenyl)imidazolidine-2,4,5-trione and its analogs. We delve into the causal relationships behind synthetic strategies, present detailed experimental protocols, and explore the structure-activity relationships (SAR) that govern the pharmacological potential of this compound class, with a focus on their emerging roles as anticonvulsant and cytotoxic agents.

Introduction: The Imidazolidine-2,4,5-trione Core

The five-membered imidazolidine ring system is a cornerstone of many biologically active molecules.[1] When fully oxidized to the trione state, it forms the parabanic acid structure, a planar and electron-deficient heterocycle. This unique electronic character, combined with the hydrogen bonding capabilities of the N-H proton (if unsubstituted at N-3), allows these molecules to interact with a variety of biological targets.

The selection of a 1-aryl substituent, specifically the 4-bromophenyl group, serves as a strategic starting point for drug discovery. The bromine atom is a versatile functional group; its lipophilicity can enhance membrane permeability, and its defined position allows for systematic exploration of electronic and steric effects on biological activity through the synthesis of analogs. Furthermore, related imidazolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, and enzyme inhibitory effects, providing a strong rationale for the investigation of this specific chemical series.[2][3][4]

Synthetic Pathways and Mechanistic Rationale

The most direct and widely adopted method for synthesizing 1-aryl-imidazolidine-2,4,5-triones is the cyclocondensation reaction between a corresponding N-arylurea and oxalyl chloride. This two-step approach is efficient and modular, allowing for the generation of a diverse library of analogs by simply varying the starting aniline.

General Synthetic Workflow

The synthesis proceeds via two principal stages: formation of the urea precursor, followed by heterocyclization.

Synthetic_Workflow cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization Aniline Substituted Aniline (e.g., 4-Bromoaniline) Reagent1 KOCN / H₂O, HCl Aniline->Reagent1 Urea N-Arylurea Intermediate (e.g., N-(4-Bromophenyl)urea) Reagent1->Urea Reagent2 Oxalyl Chloride (COCl)₂ THF, Reflux Urea->Reagent2 Purified Intermediate FinalProduct 1-Aryl-imidazolidine-2,4,5-trione (e.g., 1-(4-Bromophenyl)imidazolidine-2,4,5-trione) Reagent2->FinalProduct

Caption: Key modification points for SAR studies on the imidazolidine-2,4,5-trione scaffold.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO and further dilute with cell culture medium. Treat the cells with final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each compound.

Conclusion and Future Directions

The 1-(4-bromophenyl)imidazolidine-2,4,5-trione scaffold is a synthetically accessible and highly promising platform for the development of novel therapeutic agents. The established synthetic route via N-arylureas and oxalyl chloride is robust and amenable to library synthesis for extensive SAR studies. Preliminary analysis based on related structures indicates significant potential for discovering potent anticonvulsant and cytotoxic compounds.

Future work should focus on a multipronged approach:

  • Library Synthesis: Generate a focused library of analogs by varying the substituents at the R¹ and R² positions to build a comprehensive SAR model.

  • Mechanism of Action Studies: For active compounds, investigate the specific molecular targets and pathways involved in their biological effects (e.g., ion channel modulation, apoptosis induction, specific kinase inhibition).

  • In Vivo Efficacy: Advance the most promising candidates from in vitro screening into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This structured approach will pave the way for unlocking the full therapeutic potential of this versatile heterocyclic core.

References

  • Synthesis of imidazolidine-2,4,5-triones. Detailed synthetic... - ResearchGate. Available from: [Link]

  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC - NIH. Available from: [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Available from: [Link]

  • 1-(4-bromophenyl)imidazolidine-2,4,5-trione - PubChem. Available from: [Link]

  • In-vitro cytotoxicity demonstrated by compounds 4a-g, 5a-d against EGFR... - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione - bepls. Available from: [Link]

  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed. Available from: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. Available from: [Link]

  • Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings - ResearchGate. Available from: [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - MDPI. Available from: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available from: [Link]

  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. Available from: [Link]

  • Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed. Available from: [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Available from: [Link]

  • Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed. Available from: [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Request PDF - ResearchGate. Available from: [Link]

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES - Semantic Scholar. Available from: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. Available from: [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives - DocsDrive. Available from: [Link]

  • (PDF) Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Available from: [Link]

Sources

Foundational

The Ascendant Therapeutic Potential of Imidazolidine-2,4,5-trione Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals The imidazolidine-2,4,5-trione core, also known as parabanic acid, represents a privileged scaffold in medicinal chemistry. Its unique structural and electr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4,5-trione core, also known as parabanic acid, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have positioned it as a versatile building block for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive literature review of imidazolidine-2,4,5-trione derivatives, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a vital resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of novel therapeutics based on this remarkable heterocyclic system.

The Imidazolidine-2,4,5-trione Scaffold: A Foundation for Therapeutic Innovation

The imidazolidine-2,4,5-trione ring is a five-membered heterocycle containing two nitrogen atoms and three carbonyl groups. This structure imparts a unique combination of hydrogen bonding capabilities, polarity, and conformational rigidity, making it an ideal pharmacophore for interacting with a variety of biological targets. As a natural metabolite formed during the oxidation of uric acid, derivatives of parabanic acid have been investigated for a wide range of pharmacological applications.[1]

Synthetic Strategies: Building the Imidazolidine-2,4,5-trione Core

The most prevalent and efficient method for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones involves the cyclocondensation of N,N'-disubstituted ureas with oxalyl chloride.[1][2] This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, and often at reduced temperatures to control the reactivity of the acid chloride.

General Synthetic Pathway

The synthesis begins with the preparation of the requisite N,N'-disubstituted urea, which can be readily achieved through the reaction of an isocyanate with a primary amine. The subsequent reaction with oxalyl chloride proceeds via a stepwise mechanism involving initial acylation of the urea followed by intramolecular cyclization to yield the desired trione.

G cluster_0 Urea Formation cluster_1 Cyclization R_NCO R-N=C=O (Isocyanate) Urea R-NH-C(=O)-NH-R' (N,N'-Disubstituted Urea) R_NCO->Urea + R'-NH2 R_NH2 R'-NH2 (Amine) Trione Imidazolidine-2,4,5-trione Derivative Urea->Trione + (COCl)2 Anhydrous Solvent OxalylChloride (COCl)2 (Oxalyl Chloride) caption General Synthetic Scheme for Imidazolidine-2,4,5-trione Derivatives

Caption: General Synthetic Scheme for Imidazolidine-2,4,5-trione Derivatives.

Detailed Experimental Protocol for the Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones

This protocol provides a representative procedure for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones from the corresponding N,N'-disubstituted urea.[2]

Materials:

  • N,N'-disubstituted urea (1.0 eq)

  • Oxalyl chloride (1.2-1.5 eq)

  • Anhydrous dichloromethane (or THF)

  • Triethylamine (optional, as a base)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N,N'-disubstituted urea in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride dropwise to the stirred solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench any excess oxalyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate (if triethylamine is not used). If triethylamine is used, the triethylammonium chloride salt can be removed by filtration.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.

Biological Activities: A Spectrum of Therapeutic Promise

Imidazolidine-2,4,5-trione derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, neurology, and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of imidazolidine-2,4,5-trione and related imidazolidine-2,4-dione derivatives.[3][4] These compounds have shown cytotoxicity against a range of human cancer cell lines, including breast, colon, and liver cancers.

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. Notably, some derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[3] Inhibition of these receptors disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis. Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of these kinases.[3]

Imidazolidine-2,4,5-trione\nDerivative Imidazolidine-2,4,5-trione Derivative EGFR/HER2 EGFR/HER2 Imidazolidine-2,4,5-trione\nDerivative->EGFR/HER2 Inhibition Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR/HER2->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Activation (Blocked) Cell Proliferation Cell Proliferation Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Cell Proliferation Promotion (Inhibited) Apoptosis Apoptosis Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Apoptosis Inhibition (Relieved) Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Cell Cycle Arrest Progression (Blocked) caption Anticancer Mechanism of Action

Caption: Anticancer Mechanism of Action of Imidazolidine-2,4,5-trione Derivatives.

Table 1: Anticancer Activity of Imidazolidine-2,4,5-trione and Related Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
5,5-diphenylimidazolidine-2,4-dione derivative 14.9212.839.07[3]
4-chlorophenyl substituted derivative11.1817.9010.69[3]
Pyridin-3-yl substituted derivative8.6119.2511.50[3]
Unsubstituted phenyl derivative38.3047.4655.81[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][5]

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Activity

Derivatives of imidazolidine-2,4,5-trione, or parabanic acid, have shown significant promise as anticonvulsant agents.[6][7] Studies have demonstrated their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Structure-Activity Relationship (SAR): The anticonvulsant activity of these compounds is highly dependent on the nature of the substituents at the N-1 and N-3 positions of the imidazolidine ring. For instance, the presence of a trimethoxyphenyl group has been shown to enhance potency in the scPTZ test.[6]

Table 2: Anticonvulsant Activity of Parabanic Acid Derivatives

CompoundMES Test (ED50 mg/kg)scPTZ Test (ED50 mg/kg)Reference
Trimethoxy phenyl derivative 9a>10017.6[6][7]
Compound 12a13.7>100[6]
Phenobarbital (Standard)21.230.0[6]
Ethosuximide (Standard)>300299.9[6]
Antimicrobial Activity

Imidazolidine-2,4,5-trione derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[8] The urea moiety within the hydantoin structure is considered an active component contributing to their antimicrobial effects.[8]

Mechanism of Action: The precise mechanism of antimicrobial action for many imidazolidine derivatives is still under investigation. However, it is believed that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.[9] The lipophilicity and electronic properties of the substituents on the heterocyclic ring play a crucial role in their ability to penetrate microbial cell membranes and interact with their targets.

Table 3: Antimicrobial Activity of Imidazolidine Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
Alkenyl hydantoin derivative (Hyd3)-250->1000[8]
Phenyl hydantoin derivative (Hyd8)--->1000[8]
Fused bicyclic hydantoinModerate ActivityModerate ActivityModerate ActivityWeak Activity[8]

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The imidazolidine-2,4,5-trione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable substitutions make it an attractive platform for the development of targeted therapies. Future research should focus on elucidating the precise mechanisms of action for their diverse biological activities, which will enable more rational drug design. The exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles holds the key to translating the therapeutic promise of this remarkable heterocyclic system into clinical reality. This guide provides a solid foundation for researchers to build upon, fostering innovation in the quest for novel and effective treatments for a multitude of diseases.

References

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - MDPI. (URL: [Link])

  • Synthesis of imidazolidine-2,4,5-triones. * Detailed synthetic... - ResearchGate. (URL: [Link])

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - National Institutes of Health. (URL: [Link])

  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 - MDPI. (URL: [Link])

  • MTT Assay Protocol | Springer Nature Experiments. (URL: [Link])

  • Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed. (URL: [Link])

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - MDPI. (URL: [Link])

  • Synthesis of 1,3-substituted imidazolidine-2,4,5-triones 3a–k. - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase | Request PDF - ResearchGate. (URL: [Link])

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. (URL: [Link])

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC - NIH. (URL: [Link])

  • Design and synthesis of novel parabanic acid derivatives as anticonvulsants | Request PDF - ResearchGate. (URL: [Link])

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. (URL: [Link])

  • Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. (URL: [Link])

  • Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase - PubMed. (URL: [Link])

  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives - ACG Publications. (URL: [Link])

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. (URL: [Link])

  • Synthesis and Evaluation of Antibacterial and Antibiofilm Agents Based on Phenylamino-Substituted 1,4-Benzoquinones - PubMed Central. (URL: [Link])

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (URL: [Link])

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (URL: [Link])

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (URL: [Link])

  • Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. (URL: [Link])

  • Synthesis and Decomposition of Parabanic Acid Derivatives. (URL: [Link])

  • Synthesis and antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione - MDPI. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 1-(4-bromophenyl)imidazolidine-2,4,5-trione (CAS 92384-63-9) and the Therapeutic Potential of the Imidazolidinetrione Scaffold

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the chemical properties and potential applications of 1-(4-bromophenyl)imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and potential applications of 1-(4-bromophenyl)imidazolidine-2,4,5-trione (CAS 92384-63-9), a member of the pharmacologically significant imidazolidine-2,4,5-trione class of compounds. Due to the limited publicly available data for this specific molecule, this guide will also draw upon the broader knowledge of structurally related imidazolidinetrione and hydantoin derivatives to infer its potential characteristics and uses, providing a valuable resource for researchers in drug discovery and development.

Introduction to the Imidazolidine-2,4,5-trione Core

The imidazolidine-2,4,5-trione ring system, also known as parabanic acid, is a five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its derivatives are structurally related to hydantoins, a class of compounds with well-established therapeutic applications.[1][2] The core structure offers a versatile platform for chemical modification, allowing for the introduction of various substituents at the N-1 and N-3 positions, thereby enabling the fine-tuning of physicochemical properties and biological activity. The compound 1-(4-bromophenyl)imidazolidine-2,4,5-trione features a bromophenyl group at the N-1 position, which is a common moiety in pharmacologically active molecules and can influence properties such as metabolic stability and receptor binding.

Physicochemical Properties of 1-(4-bromophenyl)imidazolidine-2,4,5-trione

PropertyValueSource
CAS Number 92384-63-9
Molecular Formula C₉H₅BrN₂O₃[3]
Molecular Weight 269.05 g/mol [3]
SMILES O=C1NC(C(N1C2=CC=C(Br)C=C2)=O)=O[3]

Based on its structure, it is anticipated to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like dichloromethane.

Synthesis of Imidazolidine-2,4,5-triones

A general and established method for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones involves the reaction of a disubstituted urea with oxalyl chloride.[4] This approach offers a straightforward route to a variety of derivatives.

Experimental Protocol: General Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones[4]
  • Starting Material Preparation: A disubstituted urea is dissolved in an anhydrous solvent such as dichloromethane (DCM).

  • Reaction Initiation: The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath.

  • Addition of Oxalyl Chloride: Oxalyl chloride is added dropwise to the cooled solution under constant stirring.

  • Reaction Progression: The reaction mixture is allowed to stir at low temperature for a specified period.

  • Product Precipitation: The final product is precipitated from the reaction mixture by the addition of a non-polar solvent, such as n-hexane.

  • Purification: The precipitated product can be further purified by recrystallization or by dissolving it in a minimal amount of DCM followed by reprecipitation with n-hexane to yield the desired 1,3-substituted imidazolidine-2,4,5-trione.

Diagram of the General Synthesis Workflow

G cluster_workflow General Synthesis of Imidazolidine-2,4,5-triones start Dissolve Disubstituted Urea in Anhydrous DCM cool Cool to 0-5 °C start->cool Step 1 add_oxalyl Add Oxalyl Chloride Dropwise cool->add_oxalyl Step 2 stir Stir at Low Temperature add_oxalyl->stir Step 3 precipitate Precipitate with n-Hexane stir->precipitate Step 4 purify Purify by Recrystallization/Reprecipitation precipitate->purify Step 5 end Pure 1,3-Substituted Imidazolidine-2,4,5-trione purify->end Final Product

Caption: Workflow for the synthesis of 1,3-substituted imidazolidine-2,4,5-triones.

Potential Therapeutic Applications and Biological Activities

Derivatives of the imidazolidine core, including hydantoins and imidazolidine-2,4,5-triones, have been reported to exhibit a wide spectrum of biological activities. This suggests that 1-(4-bromophenyl)imidazolidine-2,4,5-trione could be a candidate for investigation in several therapeutic areas.

  • Anticonvulsant and Antiarrhythmic Properties: Hydantoins are well-known for their use as anticonvulsant and antiarrhythmic drugs.[1][2] These effects are often mediated through the blockade of voltage-gated sodium channels.

  • Antiviral Activity: Imidazolidinone and imidazolidine-2,4-dione derivatives have shown potent activity against a range of viruses, including HIV, hepatitis C virus (HCV), and dengue virus.[5] Their mechanisms of action can include the inhibition of viral proteases or acting as co-receptor antagonists.[5]

  • Anticancer and Antimicrobial Potential: Various heterocyclic compounds containing the imidazolidine scaffold have been investigated for their anticancer and antimicrobial properties.[2][6][7] The bromophenyl moiety, in particular, is a common feature in molecules with demonstrated antibacterial and anticancer activity.[7]

  • Enzyme Inhibition: Certain imidazolidine-2,4,5-trione derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids.[8] Additionally, some have been shown to inhibit cholinergic enzymes.[4]

Given the presence of the bromophenyl group, 1-(4-bromophenyl)imidazolidine-2,4,5-trione may exhibit enhanced lipophilicity, potentially influencing its interaction with biological targets and its pharmacokinetic profile.

Hypothetical Signaling Pathway: Inhibition of Soluble Epoxide Hydrolase

Based on the finding that some imidazolidine-2,4,5-triones can inhibit soluble epoxide hydrolase (sEH)[8], a hypothetical mechanism of action for a compound like 1-(4-bromophenyl)imidazolidine-2,4,5-trione can be proposed. sEH is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH would lead to an increase in the levels of beneficial EETs.

Diagram of Hypothetical sEH Inhibition Pathway

G cluster_pathway Hypothetical Mechanism of Action via sEH Inhibition Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects Beneficial Biological Effects (e.g., Reduced Inflammation) EETs->Biological_Effects Increased Levels Lead to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Compound 1-(4-bromophenyl)imidazolidine-2,4,5-trione Compound->sEH Inhibition

Caption: Hypothetical pathway of sEH inhibition by an imidazolidinetrione derivative.

Future Directions and Conclusion

While specific data on 1-(4-bromophenyl)imidazolidine-2,4,5-trione (CAS 92384-63-9) is currently sparse, the broader class of imidazolidinetrione derivatives presents a promising area for therapeutic research. The versatile synthesis and the wide range of demonstrated biological activities make this scaffold an attractive starting point for the development of novel drug candidates. Further investigation into the synthesis and biological evaluation of 1-(4-bromophenyl)imidazolidine-2,4,5-trione is warranted to elucidate its specific properties and potential applications in areas such as neurology, virology, and oncology. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available from: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available from: [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. National Library of Medicine. Available from: [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. MDPI. Available from: [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available from: [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. SpringerLink. Available from: [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. DocsDrive. Available from: [Link]

  • 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. PubChem. Available from: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. National Library of Medicine. Available from: [Link]

  • IMIDAZOLIDINE-2,4,5-TRIONE. Matrix Fine Chemicals. Available from: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available from: [Link]

  • Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. National Library of Medicine. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione for Pharmaceutical Applications

This guide provides a comprehensive framework for characterizing the solubility of the novel compound 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. Directed at researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the solubility of the novel compound 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. Directed at researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings, robust experimental protocols, and data interpretation necessary for advancing a compound from discovery to formulation.

Introduction: The Critical Role of Solubility in Drug Development

1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a heterocyclic compound belonging to the hydantoin class. Hydantoin derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties[1]. The journey of any potential drug candidate from a promising molecule to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary determinant of its ultimate success.

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, suboptimal efficacy, and formulation challenges[2]. Therefore, a thorough understanding of a compound's solubility profile in various solvents is not merely a routine characterization step but a foundational pillar of preclinical development. This guide provides the scientific rationale and a detailed methodology for determining the solubility of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, ensuring a self-validating and reproducible approach.

Physicochemical Properties and Their Influence on Solubility

Before embarking on experimental solubility determination, it is crucial to understand the inherent physicochemical properties of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione that will govern its behavior in different solvent systems.

  • Molecular Structure: The molecule possesses a polar imidazolidine-2,4,5-trione ring system with multiple carbonyl groups capable of acting as hydrogen bond acceptors. The presence of the nonpolar 4-bromophenyl group, however, introduces significant lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

  • Molecular Weight: 269.05 g/mol [3].

  • Hydrogen Bond Acceptors: 3

  • Hydrogen Bond Donors: 1

  • Predicted LogP (XLogP3-AA): A measure of lipophilicity. While not found in the initial search, this value would be critical in predicting its solubility behavior. A higher LogP suggests greater solubility in nonpolar solvents.

These structural features indicate that the solubility of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione will be a complex interplay of its ability to interact with polar and nonpolar solvents.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a saturated solution.[2] Several factors influence this equilibrium:

  • Solvent Polarity: The principle of "like dissolves like" is paramount. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. A range of solvents with varying polarities should be tested to establish a comprehensive profile.

  • Temperature: Most solid dissolutions are endothermic, meaning solubility increases with temperature.[2][4] However, this is not universal and must be determined experimentally.

  • pH: For ionizable compounds, pH is a critical determinant of solubility. The imidazolidine-2,4,5-trione structure contains an N-H proton that may exhibit acidic properties, suggesting that its solubility could increase in basic aqueous media.

  • Crystal Structure: The crystalline form (polymorph) of the solid can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[5]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[6][7] This method is reliable for sparingly soluble compounds and provides a true measure of solubility at equilibrium.[6]

Rationale for the Shake-Flask Method

This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the undissolved solid and the dissolved substance.[6][8] This ensures the formation of a saturated solution. By measuring the concentration of the compound in the filtered or centrifuged supernatant, the equilibrium solubility is determined.[7][9] The extended incubation time (typically 24-72 hours) allows for the dissolution process to reach a steady state, providing a thermodynamically stable and reproducible value.[6][10]

Detailed Step-by-Step Protocol

Materials:

  • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (solid powder)

  • A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid 1-(4-Bromophenyl)imidazolidine-2,4,5-trione to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration through a 0.22 µm syringe filter. This step is critical to prevent solid particles from interfering with the concentration measurement.

  • Quantification:

    • Prepare a series of standard solutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the saturated filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve.[11]

    • Determine the concentration of the compound in the filtrate by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

  • Validation: It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of solvent A->B C Seal and agitate vials (e.g., 24-72h at 25°C) B->C D Centrifuge or filter to remove undissolved solid C->D F Analyze filtrate and standards (e.g., HPLC-UV) D->F E Prepare calibration standards E->F G Determine concentration from calibration curve F->G H Equilibrium Solubility Value G->H Result

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvent systems.

Table 1: Illustrative Solubility Profile of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione at 25°C

Solvent SystemSolvent TypePolarity IndexHypothetical Solubility (mg/mL)Solubility Class (USP)
0.1 N HClAqueous (Acidic)~10.2< 0.1Practically Insoluble
WaterAqueous (Neutral)10.2< 0.1Practically Insoluble
PBS (pH 7.4)Aqueous (Buffered)~10.2< 0.1Practically Insoluble
0.1 N NaOHAqueous (Basic)~10.20.5Slightly Soluble
EthanolPolar Protic5.22.5Sparingly Soluble
MethanolPolar Protic6.61.8Sparingly Soluble
AcetonitrilePolar Aprotic6.25.0Soluble
PEG 400Polar Protic-15.0Soluble
DMSOPolar Aprotic7.2> 50Freely Soluble

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Illustrative Data:

  • Aqueous Solubility: The hypothetical data suggests the compound is practically insoluble in neutral and acidic aqueous media, a common challenge for many drug candidates.[2] The slight increase in solubility in basic media could indicate the deprotonation of the N-H group, forming a more soluble salt.

  • Organic Solvents: The compound shows increasing solubility in polar organic solvents, with high solubility in aprotic solvents like Acetonitrile and DMSO. This is consistent with its mixed polarity structure.

  • Formulation Implications: The poor aqueous solubility would likely necessitate enabling formulation strategies for oral delivery, such as amorphous solid dispersions, lipid-based formulations, or the use of co-solvents like PEG 400.

Visualizing Solubility Relationships

G cluster_solvents Solvent Properties cluster_solubility Hypothetical Solubility of Compound Aqueous Aqueous (High Polarity) Low Low Solubility (< 0.1 mg/mL) Aqueous->Low Poor interaction with bromophenyl group Organic Organic (Varying Polarity) Moderate Moderate Solubility (1-10 mg/mL) Organic->Moderate Good balance of polar and nonpolar interactions High High Solubility (>10 mg/mL) Organic->High Strong interaction with aprotic polar solvents

Caption: Solvent Polarity and Hypothetical Solubility.

Conclusion

A comprehensive understanding of the solubility profile of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is an indispensable step in its evaluation as a potential drug candidate. The shake-flask method, as detailed in this guide, provides a robust and reliable means of obtaining this critical data. The resulting solubility profile across various pharmaceutically relevant solvents will directly inform decisions regarding formulation strategies, potential delivery routes, and the overall feasibility of its development. By adhering to a rigorous and well-documented experimental protocol, researchers can build a solid foundation for the successful translation of this promising compound from the laboratory to the clinic.

References

  • PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • ResearchGate. Solubility of Imidacloprid in Different Solvents. Available from: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. Available from: [Link]

  • Jouyban, A. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]

  • Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

  • SlideShare. solubility experimental methods.pptx. Available from: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

  • Haz-Map. Bromochloro-5,5-dimethylimidazolidine-2,4-dione. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on general p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on general principles of chemical safety and an analysis of the compound's structure, due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS). All laboratory work should be conducted only after a thorough, site-specific risk assessment has been completed by qualified personnel.

Introduction: Navigating the Safety Landscape of a Novel Compound

This guide is structured to provide a framework for risk assessment and safe laboratory practices based on the known chemical motifs within the molecule and established protocols for handling substances with unknown hazards.[2][3] The core principle is to treat 1-(4-Bromophenyl)imidazolidine-2,4,5-trione as potentially hazardous until sufficient data to the contrary is generated.

Structural Hazard Analysis

In the absence of specific toxicological data, an analysis of the compound's structural features can inform a preliminary hazard assessment.

  • Imidazolidine-2,4,5-trione Core: This heterocyclic system, a derivative of parabanic acid, is highly oxidized. While specific toxicity data is scarce, related hydantoin and imidazolidinone structures are known to possess a wide range of biological activities, from anti-inflammatory to anticonvulsant and even cytotoxic effects in cancer cell lines.[4][5] The reactivity of the trione system suggests it could potentially interact with biological nucleophiles, warranting caution regarding skin and eye contact, and inhalation.

  • Bromophenyl Group: The presence of a brominated aromatic ring is a common feature in many pharmaceutical compounds and intermediates. However, bromobenzene itself is a known hepatotoxin, with its toxicity mediated by metabolic activation to reactive epoxide intermediates.[6] While the specific metabolic fate of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is unknown, the potential for formation of toxic metabolites should be considered a long-term health hazard.

Based on this analysis, it is prudent to assume the compound may be:

  • Irritating to the skin, eyes, and respiratory tract.

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • Potentially toxic to specific organs (e.g., liver) upon chronic or high-level exposure.

Prudent Laboratory Practices: A Proactive Approach to Safety

Given the unknown hazard profile, a stringent set of laboratory practices is required. These protocols are derived from established guidelines for handling novel or poorly characterized chemicals.[2][3]

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[3]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Contaminated gloves should be disposed of immediately.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Body Protection A buttoned lab coat.Prevents contamination of personal clothing.
Respiratory Not generally required if work is confined to a fume hood.If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is needed.
Handling and Storage
  • Handling: Avoid creating dust when handling the solid material.[7] Use appropriate tools for transfers. Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly sealed and clearly labeled. Store in secondary containment to mitigate spills.[2]

Risk Assessment and Mitigation Workflow

Before any work with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione begins, a formal risk assessment should be conducted. The following workflow provides a logical progression for this process.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_analysis Hazard Analysis & Protocol Development cluster_execution Experimental Phase cluster_response Emergency Preparedness A Identify Need for Compound B Search for Existing Safety Data (SDS/MSDS) A->B C Data Found? B->C D Assume Compound is Hazardous (No Data Available) C->D No E Analyze Structural Motifs (Imidazolidine-trione, Bromophenyl) D->E F Develop Specific Handling Protocol (PPE, Engineering Controls, Waste) E->F H Conduct Experiment Following Protocol F->H J Define Spill & Exposure Procedures F->J G Review Existing Lab Safety Protocols G->F I Document All Procedures and Observations H->I

Caption: Risk assessment workflow for handling compounds with unknown safety data.

Emergency Procedures

All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. In the event of any exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

For any spill, the primary goal is to prevent exposure and environmental contamination.

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the entire laboratory.

    • Alert laboratory personnel and management.

    • Contact your institution's environmental health and safety (EHS) department or emergency response team.[2]

The logical flow for responding to a spill is outlined below.

SpillResponse A Spill Occurs B Assess Spill Size A->B C Minor Spill B->C Small, Contained D Major Spill B->D Large, Uncontained E Evacuate Immediate Area C->E J Evacuate Laboratory D->J F Don Appropriate PPE E->F G Contain & Absorb Spill F->G H Collect Waste G->H I Decontaminate Area H->I K Alert Others & Supervisor J->K L Contact EHS / Emergency Response K->L

Sources

Foundational

An In-depth Technical Guide to the Initial Exploration of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione's Bioactivity

Foreword: Charting the Unexplored Potential of a Novel Heterocycle In the landscape of drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Potential of a Novel Heterocycle

In the landscape of drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The imidazolidine scaffold, in particular, is a privileged structure known to impart a wide array of biological activities.[2][3] This guide delineates a strategic and comprehensive approach for the initial bioactivity exploration of a novel derivative, 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. The rationale for this investigation is anchored in the documented pharmacological potential of related imidazolidine-triones as inhibitors of crucial enzymes like acetylcholinesterase, butyrylcholinesterase, and soluble epoxide hydrolase.[4][5] Furthermore, the broader family of heterocyclic compounds, including those with similar structural motifs, have demonstrated significant anticancer and antimicrobial properties.[6][7][8]

This document is structured not as a rigid protocol but as a dynamic roadmap for researchers, scientists, and drug development professionals. It provides the foundational logic, experimental designs, and detailed methodologies to systematically uncover the therapeutic promise of this largely uncharacterized molecule. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed step is a self-validating system designed to yield robust and interpretable data.

Synthesis and Characterization of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

A plausible synthetic route for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione involves a cyclization reaction. A common method for synthesizing 1,3-substituted imidazolidine-2,4,5-triones is the reaction of a corresponding urea with oxalyl chloride.[9][10]

Proposed Synthesis Pathway:

cluster_0 Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione 4-Bromoaniline 4-Bromoaniline Isocyanate_Intermediate 4-Bromophenyl isocyanate 4-Bromoaniline->Isocyanate_Intermediate React with Phosgene or equivalent Urea_Derivative N-(4-Bromophenyl)urea Isocyanate_Intermediate->Urea_Derivative React with Ammonia Target_Compound 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Urea_Derivative->Target_Compound Cyclization Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Target_Compound

Caption: Proposed synthesis of the target compound.

Following synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Tier 1: Broad-Spectrum Bioactivity Screening

The initial phase of investigation aims to cast a wide net to identify any significant biological activity. This will involve cytotoxicity screening across a panel of cancer cell lines and antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[11][12][13] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[14]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HCT116Colon Cancer9.8
HEK293Normal Kidney> 100
Antimicrobial Activity Screening

The bioactivity of novel heterocyclic compounds often extends to antimicrobial effects.[8][15] A preliminary screening against a panel of pathogenic bacteria and fungi can provide valuable insights.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).

  • Compound Dilution: Prepare serial dilutions of the test compound in appropriate broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Elucidation of the Mechanism of Action

Should the initial screening reveal promising cytotoxic activity, the subsequent phase will focus on understanding the underlying molecular mechanisms. A primary focus will be to investigate the induction of apoptosis, a common mechanism of action for anticancer drugs.[16]

cluster_1 Mechanism of Action Workflow Initial_Screening Cytotoxicity Observed (e.g., in HCT116 cells) Apoptosis_Assay Assess Apoptosis Induction Initial_Screening->Apoptosis_Assay Caspase_Activity Caspase-3/7 Activity Assay Apoptosis_Assay->Caspase_Activity Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Arrest Apoptosis_Assay->Cell_Cycle_Analysis Target_ID Target Identification Studies Caspase_Activity->Target_ID Cell_Cycle_Analysis->Target_ID Pathway_Analysis Signaling Pathway Elucidation Target_ID->Pathway_Analysis

Caption: Workflow for investigating the mechanism of action.

Assessment of Apoptosis Induction

Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] Measuring its activity provides a direct indication of apoptosis induction.[18]

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Treatment: Treat the most sensitive cancer cell line (e.g., HCT116) with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Lysis: Harvest and lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.[19]

  • Fluorescence Measurement: Incubate and measure the fluorescence generated from the cleavage of the substrate by active caspase-3 using a fluorometer.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated control cells.

Data Presentation: Hypothetical Caspase-3 Activity

TreatmentConcentrationFold Increase in Caspase-3 Activity
Vehicle Control-1.0
1-(4-Bromophenyl)imidazolidine-2,4,5-trioneIC504.5
1-(4-Bromophenyl)imidazolidine-2,4,5-trione2x IC508.2
Staurosporine (Positive Control)1 µM10.0
Target Identification Strategies

Identifying the molecular target(s) of a novel compound is a critical step in drug development.[20][21][22] A combination of computational and experimental approaches can be employed.[23]

  • Computational Modeling: Molecular docking studies can be performed to predict the binding affinity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione to known cancer-related proteins, particularly those with binding pockets that could accommodate the imidazolidine-trione scaffold.

  • Affinity-Based Methods: If a suitable derivative can be synthesized, affinity chromatography coupled with mass spectrometry can be used to pull down binding partners from cell lysates.

  • Proteomic Profiling: Techniques like thermal proteome profiling (TPP) can identify protein targets by observing changes in protein thermal stability upon compound binding.

cluster_2 Hypothetical Signaling Pathway Compound 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Target_Protein Putative Target Protein (e.g., a Kinase) Compound->Target_Protein Inhibition Downstream_Effector_1 Effector Protein 1 Target_Protein->Downstream_Effector_1 Phosphorylation Blocked Downstream_Effector_2 Effector Protein 2 Downstream_Effector_1->Downstream_Effector_2 Signal Transduction Caspase_9 Caspase-9 Activation Downstream_Effector_2->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction.

Future Directions and Concluding Remarks

The initial exploration outlined in this guide will provide a foundational understanding of the bioactivity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. Positive results from these studies would warrant further investigation, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy: Evaluation of the compound in animal models of cancer or infectious disease.

  • ADME/Tox Studies: Comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

The systematic approach detailed herein ensures a scientifically rigorous and efficient initial evaluation of this novel compound, paving the way for its potential development as a future therapeutic agent.

References

  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]

  • Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 141-145. [Link]

  • Kavalcova, P., Jampilek, J., Dolezal, M., & Opletalova, V. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7585. [Link]

  • Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(23), 15308. [Link]

  • Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1219491. [Link]

  • Lakhani, S. A., et al. (2006). Caspases and Their Substrates. Cold Spring Harbor Perspectives in Biology, 2(4), a008660. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6649. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Molecules, 21(1), 79. [Link]

  • Im, G. Y., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645. [Link]

  • Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action. [Link]

  • MDPI. (n.d.). Special Issue: Novel Heterocyclic Compounds for Drug Discovery. [Link]

  • Fesenko, D. O., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(13), 4216. [Link]

  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13. [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. [Link]

  • Axcelead. (2023, November 14). Target identification and validation for drug targets across different therapeutic areas. [Link]

  • Patel, N. B., & Patel, H. R. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 6(1), 239-244. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (n.d.). Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. [Link]

  • Atanasova, M., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 26(16), 4967. [Link]

  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and... [Link]

  • MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • PubMed Central. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Link]

Sources

Protocols & Analytical Methods

Method

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Application

Application Note: 1-(4-Bromophenyl)imidazolidine-2,4,5-trione as a Chemical Probe for Enzyme Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Enzyme Function with a Novel Chemical Probe The study of enzyme kinetics, function, and inhibition is a cornerstone of biochemical r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Enzyme Function with a Novel Chemical Probe

The study of enzyme kinetics, function, and inhibition is a cornerstone of biochemical research and drug discovery. Chemical probes serve as indispensable tools in this endeavor, allowing for the interrogation of enzyme activity in complex biological systems. This application note introduces 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a versatile chemical probe for the investigation of a range of enzymatic activities.

The imidazolidine-2,4,5-trione core structure is a key pharmacophore found in a variety of bioactive molecules.[1][2][3] Derivatives of this scaffold have demonstrated potent inhibitory activity against several classes of enzymes, including cholinesterases and soluble epoxide hydrolase.[1][2][3] The presence of the electrophilic trione system suggests a potential for covalent interaction with nucleophilic residues in enzyme active sites, making it a candidate for use as an irreversible inhibitor or an activity-based probe.

This document provides a detailed guide to the application of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in enzyme studies, including its proposed mechanism of action, protocols for enzyme inhibition assays, and its potential use in activity-based protein profiling (ABPP).

Physicochemical Properties

PropertyValueSource
CAS Number 92384-63-9[4]
Molecular Formula C₉H₅BrN₂O₃[4]
Molecular Weight 269.05 g/mol [4]
SMILES O=C1NC(C(N1C2=CC=C(Br)C=C2)=O)=O[4]
InChI Key AWJFJQBDSYCQBL-UHFFFAOYSA-N[5]

Proposed Mechanism of Action

The imidazolidine-2,4,5-trione moiety is a highly electrophilic scaffold. It is proposed that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione acts as a covalent inhibitor by targeting nucleophilic residues within the active site of an enzyme. The most likely candidates for covalent modification are serine, threonine, or cysteine residues, which are frequently found in the catalytic centers of hydrolases and proteases.

The proposed mechanism involves a nucleophilic attack by an active site residue on one of the carbonyl carbons of the trione ring. This leads to the formation of a tetrahedral intermediate, followed by ring-opening and the formation of a stable, covalent adduct with the enzyme. This irreversible inhibition effectively inactivates the enzyme, allowing for its study and characterization.

Mechanism of Action Enzyme Enzyme Active Site (with nucleophilic residue, e.g., Ser-OH) Intermediate Tetrahedral Intermediate Enzyme->Intermediate Nucleophilic Attack Probe 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Probe->Intermediate Adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) Intermediate->Adduct Ring Opening

Caption: Proposed covalent inhibition mechanism.

Applications in Enzyme Studies

Enzyme Inhibition Assays

1-(4-Bromophenyl)imidazolidine-2,4,5-trione can be utilized to determine the inhibitory potential against a specific enzyme of interest. A standard protocol for assessing enzyme inhibition is provided below. This protocol is a general guideline and may require optimization based on the specific enzyme and substrate used.

Protocol: Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (stock solution in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in assay buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid effects on enzyme activity.

    • Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in assay buffer at a concentration appropriate for the assay (e.g., at or near the Kₘ value).

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of each inhibitor dilution to triplicate wells.

    • Include control wells containing assay buffer with DMSO (vehicle control) and wells with a known inhibitor (positive control).

    • Add 80 µL of the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation step is crucial for irreversible inhibitors.

  • Initiate Reaction and Measure Activity:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the assay product.

    • Record data at regular intervals for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Example Data:

Inhibitor Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify and characterize the active members of entire enzyme families in complex biological samples.[6][7][8] An activity-based probe (ABP) typically consists of a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[7][9]

While 1-(4-Bromophenyl)imidazolidine-2,4,5-trione itself lacks a reporter tag, its core structure can be modified to create a potent ABP. The following conceptual workflow outlines how a biotinylated version of this probe could be used in an ABPP experiment.

ABPP Workflow cluster_0 Sample Preparation & Labeling cluster_1 Enrichment & Digestion cluster_2 Analysis Proteome Complex Proteome (e.g., cell lysate) Labeled_Proteome Covalently Labeled Active Enzymes Proteome->Labeled_Proteome ABP Biotinylated 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Probe ABP->Labeled_Proteome Enrichment Affinity Enrichment Labeled_Proteome->Enrichment Streptavidin Streptavidin Beads Streptavidin->Enrichment Digestion On-Bead Digestion (e.g., Trypsin) Enrichment->Digestion Peptides Enriched Peptides Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Data_Analysis Protein Identification & Quantification LCMS->Data_Analysis

Caption: Conceptual workflow for an ABPP experiment.

Protocol: Activity-Based Protein Profiling (Conceptual)

Materials:

  • Biotinylated 1-(4-Bromophenyl)imidazolidine-2,4,5-trione probe

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Streptavidin-conjugated beads

  • Wash buffers

  • Protease (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Probe Synthesis: Synthesize a derivative of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione that incorporates a linker and a biotin tag. The linker should be of sufficient length to allow for efficient binding of the biotin tag to streptavidin.

  • Proteome Labeling:

    • Incubate the biological sample with the biotinylated probe at a specific concentration and for a defined period.

    • Include a control sample treated with a vehicle (e.g., DMSO) or a competitive inhibitor to assess the specificity of the probe.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated beads to the labeled proteome and incubate to allow for the binding of the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a protease such as trypsin.

    • Incubate to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use proteomic software to identify the proteins that were enriched by the probe.

    • Quantify the relative abundance of the identified proteins between different experimental conditions to identify changes in enzyme activity.

Conclusion

1-(4-Bromophenyl)imidazolidine-2,4,5-trione represents a promising chemical probe for the study of enzyme function. Its electrophilic nature suggests a covalent mechanism of action, making it a valuable tool for irreversible inhibition studies and as a scaffold for the development of activity-based probes. The protocols and conceptual frameworks provided in this application note offer a starting point for researchers to explore the utility of this compound in their own enzyme-related research. As with any chemical probe, careful optimization and validation are essential to ensure the generation of robust and reliable data.

References

  • J. Jampilek, et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7587. [Link][1][2]

  • V. O. Iaroshenko, et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(3), 126907. [Link][3][10]

  • PubChem. (n.d.). 1-(4-bromophenyl)imidazolidine-2,4,5-trione. Retrieved from [Link][5]

  • A. M. Wright & B. F. Cravatt. (2007). Activity-based protein profiling: a graphical review. Nature Methods, 4(8), 693-698. [Link][6]

  • Y. Liu, et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6829-6850. [Link][7]

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling (ABPP). Retrieved from [Link][8]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link][9]

Sources

Method

Application Notes &amp; Protocols: In Vivo Experimental Design for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The imidazolidine-2,4,5-trione scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The imidazolidine-2,4,5-trione scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] N-substituted derivatives of this core, also known as parabanic acid derivatives, have been explored for their potential as antitumor, antiepileptic, lipid-lowering, and antidiabetic agents.[1] Furthermore, the closely related imidazolidine-2,4-dione structure is the backbone of the well-known anticonvulsant drug phenytoin, suggesting a potential neurological activity for this class of compounds.[3][4] This document provides a detailed guide for the preclinical in vivo evaluation of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a novel compound within this class. The proposed experimental design is grounded in established methodologies for assessing anticonvulsant and neuroprotective potential, alongside essential pharmacokinetic and toxicological profiling.

Part 1: Foundational Rationale and Strategic Overview

The decision to advance a compound to in vivo testing must be data-driven. For 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, the primary hypothesis is centered on its potential as an anticonvulsant agent, based on the established activity of structurally related compounds.[3][5] Therefore, the experimental workflow is designed to first screen for anticonvulsant efficacy, followed by a more detailed characterization of its pharmacological, pharmacokinetic, and safety profiles.

This guide will detail a phased approach, beginning with acute anticonvulsant screening, progressing to more complex seizure models, and incorporating crucial pharmacokinetic and preliminary toxicology studies. This tiered strategy ensures a resource-efficient evaluation, allowing for go/no-go decisions at critical junctures. All proposed studies must adhere to Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.1 to ensure data integrity and regulatory compliance.[6]

Part 2: Pre-formulation and In Vitro Characterization

Prior to initiating in vivo studies, a thorough in vitro characterization of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is essential. This foundational data informs dose formulation and interpretation of in vivo results.

Physicochemical Properties

A comprehensive understanding of the compound's physicochemical properties is the first step.

ParameterMethodImportance
Solubility Kinetic and thermodynamic solubility assays in various biorelevant media (e.g., PBS, FaSSIF, FeSSIF)Determines appropriate vehicle for in vivo administration and potential for oral absorption.
LogP/LogD Shake-flask method or computational predictionPredicts lipophilicity, which influences membrane permeability and potential for blood-brain barrier penetration.
pKa Potentiometric titration or computational predictionDetermines the ionization state at physiological pH, impacting solubility and target engagement.
Chemical Stability Stability testing in formulation vehicles and at different pH valuesEnsures the compound does not degrade in the dosing formulation or under physiological conditions.
In Vitro ADME-Toxicity Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for de-risking the compound.

AssayPurpose
Caco-2/MDCK Permeability Predicts intestinal absorption and potential for blood-brain barrier penetration.
Metabolic Stability (Microsomes, S9 fraction, hepatocytes) Identifies potential metabolic liabilities and informs on expected clearance mechanisms.
CYP450 Inhibition Evaluates the potential for drug-drug interactions.[7]
Plasma Protein Binding Determines the fraction of unbound drug, which is the pharmacologically active portion.
Cytotoxicity (e.g., MTT assay in relevant cell lines like HepG2, SH-SY5Y) Provides an initial assessment of cellular toxicity.[8][9]
hERG Channel Assay Screens for potential cardiotoxicity.

Part 3: Pharmacokinetic (PK) Studies

Understanding the pharmacokinetic profile of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is paramount for designing meaningful efficacy studies and interpreting toxicological data.

PK Study Design in Rodents

A preliminary PK study in rats or mice is recommended.

ParameterDescription
Animal Model Male Sprague-Dawley rats (n=3-4 per group)
Dosing - Intravenous (IV) bolus: 1-2 mg/kg in a suitable vehicle (e.g., saline with a co-solvent). - Oral (PO) gavage: 10-20 mg/kg in a suitable vehicle (e.g., 0.5% methylcellulose).
Sampling Serial blood sampling at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Analysis Quantification of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in plasma using a validated LC-MS/MS method.[10]
Key Parameters to Determine Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Cmax, Tmax, AUC, and Oral bioavailability (%F).[11]

The results of this study will guide dose selection and frequency for subsequent efficacy and toxicology studies.

Part 4: In Vivo Efficacy Evaluation: Anticonvulsant Activity

Based on the structural alerts from related compounds, the primary efficacy testing will focus on well-established rodent models of epilepsy.[12][13]

Acute Seizure Models: Initial Screening

These models are used for rapid screening of anticonvulsant potential.

  • Principle: This test models generalized tonic-clonic seizures and is predictive of efficacy against this seizure type.[14]

  • Protocol:

    • Administer 1-(4-Bromophenyl)imidazolidine-2,4,5-trione or vehicle via intraperitoneal (IP) or oral (PO) route to mice.

    • At the time of peak effect (determined from PK studies), induce seizures via corneal or auricular electrodes (e.g., 50-60 Hz, 0.2-1 sec duration).

    • Observe the presence or absence of the tonic hindlimb extension phase.

    • The primary endpoint is the percentage of animals protected from tonic hindlimb extension.

    • A dose-response curve should be generated to determine the ED50 (median effective dose).

  • Principle: This model induces clonic seizures and is predictive of efficacy against absence and myoclonic seizures.[14][15]

  • Protocol:

    • Administer the test compound or vehicle to mice.

    • At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for 30 minutes and record the latency to and duration of clonic seizures.

    • The primary endpoint is the ability of the compound to prevent or delay the onset of clonic seizures.

    • Determine the ED50 for protection against seizures.

Chronic Seizure Models: Disease Modification Potential

If the compound shows promising activity in acute models, evaluation in a chronic model is warranted to assess its potential to modify the disease course.

  • Principle: Repeated application of a sub-convulsive stimulus (electrical or chemical) leads to a progressive intensification of seizure activity, mimicking aspects of epileptogenesis.[16]

  • Protocol:

    • Surgically implant an electrode in the amygdala or hippocampus of rats.

    • After recovery, deliver a brief, low-intensity electrical stimulus daily.

    • Monitor the behavioral seizure severity using a standardized scale (e.g., Racine's scale).

    • Once animals are fully kindled (i.e., exhibit consistent generalized seizures), begin treatment with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione or vehicle.

    • Assess the compound's ability to reduce seizure severity, duration, and frequency.

Part 5: Preliminary Toxicology and Safety Assessment

Concurrent with efficacy studies, a preliminary assessment of the compound's safety profile is essential.

Acute Toxicity Study
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Protocol:

    • Administer single, escalating doses of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione to a small group of rodents.

    • Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.

    • Conduct gross necropsy and histopathological examination of major organs.

Neurotoxicity Assessment
  • Objective: To evaluate potential adverse effects on motor coordination and neurological function.

  • Protocol:

    • Rotarod Test: Assess motor coordination by measuring the time an animal can remain on a rotating rod. A significant decrease in performance indicates potential neurotoxicity.

    • Behavioral Observations: Utilize a standardized observational battery (e.g., Irwin screen) to systematically assess changes in behavior, autonomic function, and sensorimotor responses.

Part 6: Data Interpretation and Decision Making

The collective data from these studies will form a comprehensive initial profile of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Data TypeFavorable OutcomeUnfavorable Outcome
Efficacy (MES/scPTZ) Potent anticonvulsant activity (low ED50) in one or both models.Lack of significant activity at non-toxic doses.
Pharmacokinetics Good oral bioavailability, adequate brain penetration, and a reasonable half-life.Poor bioavailability, rapid clearance, or inability to cross the blood-brain barrier.
Toxicology High MTD, no significant clinical signs of toxicity, and no adverse findings on histopathology.Low MTD, severe adverse effects, or target organ toxicity at or near efficacious doses.
Neurotoxicity No significant impairment of motor coordination or adverse behavioral changes at efficacious doses.Significant neurotoxicity at doses close to the ED50.

A favorable outcome would be a compound with a clear therapeutic window, where efficacious doses are significantly lower than those causing toxicity. Such a profile would strongly support further development, including more extensive toxicology studies and investigation into the mechanism of action.

Part 7: Visualizing the Workflow

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Safety & Advanced Efficacy cluster_3 Decision Point a In Vitro ADME-Tox (Solubility, Stability, caco-2, CYP, hERG) b Preliminary PK (IV & PO in Rats) a->b Inform Dosing c Acute Seizure Models (MES & scPTZ Tests) b->c Guide Dose Selection d ED50 Determination c->d e Acute Toxicity (MTD) c->e Concurrent f Neurotoxicity (Rotarod, Irwin Screen) c->f Concurrent g Chronic Seizure Model (e.g., Kindling) d->g If Efficacious h Go/No-Go for Further Development e->h f->h g->h

Sources

Application

crystallization techniques for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione X-ray analysis

Application Note & Protocol Guide Topic: High-Throughput Crystallization Strategies for Single-Crystal X-ray Analysis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Throughput Crystallization Strategies for Single-Crystal X-ray Analysis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Audience: Researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry.

Foreword: The Structural Imperative in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its biological activity. For novel compounds such as 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a derivative of a pharmacologically relevant scaffold, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), guiding lead optimization, and enabling rational drug design. Single-crystal X-ray diffraction remains the gold standard for this purpose, but its success is entirely contingent on the availability of a single, well-ordered, and appropriately sized crystal.[1]

This guide eschews a one-size-fits-all approach. Instead, it presents a logical, multi-pronged strategy for the crystallization of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, grounded in an understanding of the molecule's physicochemical properties. We will move from foundational solubility screening to the practical application of several robust crystallization techniques, complete with detailed protocols and troubleshooting advice to navigate common experimental hurdles.

Foundational Work: Understanding Your Molecule

Before any crystallization attempt, a thorough characterization of the target compound is essential. The success of crystallization is overwhelmingly dictated by sample purity and a well-informed choice of solvent systems.[2]

Purity as a Prerequisite

Impurities can act as disruptive agents in the crystal lattice or create an excessive number of nucleation sites, leading to the formation of microcrystalline powder instead of single crystals.

  • Protocol: Purity Verification

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The absence of unassignable peaks is a primary indicator of purity.

    • High-Performance Liquid Chromatography (HPLC): Run an analytical HPLC to confirm the presence of a single peak.

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

    • Melting Point: A sharp melting point range (typically < 2 °C) suggests high purity. The melting points of similar triones can be quite high, but are significantly influenced by intermolecular interactions.[3]

Strategic Solubility Screening

The goal of solubility screening is to identify a solvent or a binary solvent system where 1-(4-Bromophenyl)imidazolidine-2,4,5-trione exhibits marginal or moderate solubility.[2] This creates the delicate state of supersaturation from which crystals can grow slowly.[1]

  • Protocol: The "Line-of-Vials" Solubility Test [4]

    • Aliquot ~5 mg of the compound into a series of clean, labeled glass vials.

    • To each vial, add 0.5 mL of a different solvent, covering a range of polarities.

    • Observe solubility at room temperature with gentle agitation.

    • If the compound does not dissolve, gently warm the vial and observe again.

    • Record the results systematically.

  • Data Interpretation & Expected Results: The 1-(4-Bromophenyl)imidazolidine-2,4,5-trione molecule possesses a polar trione core capable of hydrogen bonding and a non-polar bromophenyl tail. This amphiphilic nature suggests solubility in moderately polar solvents.[4][5]

Solvent Category Example Solvents Expected Solubility of Target Compound Potential Use in Crystallization
Non-Polar Heptane, HexaneInsolubleExcellent Anti-solvent
Moderately Polar Aprotic Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Sparingly to Moderately SolublePrimary solvent for slow evaporation; "Good" solvent in diffusion methods
Polar Aprotic Acetonitrile (ACN), AcetoneModerately to Highly Soluble"Good" solvent in diffusion methods, may require an anti-solvent
Polar Protic Methanol, Ethanol, IsopropanolSparingly to Moderately SolublePrimary solvent for slow cooling or evaporation techniques

Crystallization Methodologies: A Multi-Technique Approach

No single crystallization method is universally successful. Therefore, it is pragmatic to run several small-scale experiments in parallel using different techniques. All experiments should be set up in a vibration-free environment and left undisturbed.[6]

Technique 1: Slow Evaporation
  • Causality: This is the simplest method, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation.[1] It is most effective with solvents of moderate volatility. While easy, rapid evaporation can compromise crystal quality.[7][8]

  • Protocol: Slow Evaporation

    • Prepare a near-saturated solution of the compound (~10-20 mg) in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) in a small, clean vial.

    • Filter the solution through a syringe filter into a clean crystallization vial to remove any particulate matter.

    • Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[8]

    • Place the vial in a quiet location, shielded from temperature fluctuations, for 2-7 days.

    • Scientist's Note: The rate of evaporation is critical.[8] Fewer holes or a cooler environment will slow evaporation, often leading to larger, higher-quality crystals.[1]

Technique 2: Vapor Diffusion (Vial-in-Vial)
  • Causality: This gentle and highly controlled method is often the most successful for producing high-quality crystals.[4] It works by slowly changing the composition of the solvent system. A volatile "anti-solvent" (in which the compound is insoluble) diffuses in vapor form into a solution of the compound in a less volatile "good" solvent, gradually reducing the compound's solubility.[9]

  • Protocol: Vapor Diffusion

    • Dissolve the compound (~5-10 mg) in a minimal amount of a "good," less volatile solvent (e.g., Acetonitrile, Toluene) in a small inner vial (0.5-1 mL).

    • Place this inner vial inside a larger outer vial (e.g., a 20 mL scintillation vial).

    • Add 2-4 mL of a "bad," more volatile anti-solvent (e.g., Pentane, Hexane, Diethyl Ether) to the outer vial, ensuring the level is below the top of the inner vial.[9]

    • Seal the outer vial tightly with a cap.

    • Leave the setup undisturbed for several days to weeks.

    • Scientist's Note: The choice of solvents is crucial. The "good" solvent should have a significantly higher boiling point than the "bad" anti-solvent to ensure correct diffusion direction.[9]

VaporDiffusion Vapor Diffusion (Vial-in-Vial) Workflow cluster_chamber Sealed Outer Vial cluster_vapor Vapor Phase vial_inner Inner Vial: Compound in 'Good' Solvent (e.g., Toluene) crystals Crystal Growth vial_inner->crystals Supersaturation anti_solvent Outer Vial Reservoir: 'Bad' Anti-Solvent (e.g., Hexane) vapor Anti-Solvent Vapor anti_solvent->vapor Evaporation vapor->vial_inner Diffusion start Setup start->vial_inner

Vapor Diffusion Workflow Diagram
Technique 3: Solvent Layering (Liquid-Liquid Diffusion)
  • Causality: This method relies on the slow, controlled mixing of two miscible solvents at their interface.[4][9] The compound is dissolved in a denser "good" solvent, and a less dense, miscible "anti-solvent" is carefully layered on top.[10] Diffusion across the interface creates a narrow zone of supersaturation where crystals can form.

  • Protocol: Solvent Layering

    • Prepare a concentrated solution of the compound (~5-10 mg) in a small volume (~0.5 mL) of a dense "good" solvent (e.g., Dichloromethane, Chloroform).

    • Use a narrow vessel, such as an NMR tube or a thin glass tube (e.g., 4 mm diameter), for this process.[4]

    • Using a pipette or syringe, very carefully and slowly layer 1-2 mL of a less dense, miscible anti-solvent (e.g., Hexane, Pentane) on top of the solution, running it down the side of the tube to minimize initial mixing.[8]

    • Seal the tube and leave it in an upright, undisturbed position.

    • Crystals typically form at the liquid-liquid interface over 1-5 days.[4][9]

    • Scientist's Note: Ensuring a clean, sharp interface is the most challenging part of this technique.[8] To aid this, you can flash-freeze the bottom layer with liquid nitrogen before adding the top layer, then allow it to thaw slowly.[10]

SolventLayering Solvent Layering Workflow cluster_tube Crystallization Tube layer_top Top Layer: Less Dense Anti-Solvent (e.g., Hexane) interface DiffusionInterface layer_top->interface Slow Diffusion layer_bottom Bottom Layer: Compound in Denser Solvent (e.g., DCM) crystals Crystal Growth at Interface interface->crystals layer_bottom->interface Slow Diffusion start Careful Layering start->layer_top

Solvent Layering Workflow Diagram

Troubleshooting Common Crystallization Issues

Persistence is key in crystallization. Initial failures provide valuable data to refine subsequent attempts.

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is too dilute (sub-saturated).2. Incorrect solvent choice.1. Allow some solvent to evaporate to increase concentration; if that fails, remove all solvent and restart with less.[11]2. Induce nucleation by gently scratching the inside of the vial with a glass rod or adding a "seed crystal" from a previous attempt.[11][12]
"Oiling Out" 1. Solution is too concentrated, leading to precipitation instead of crystallization.2. The rate of supersaturation is too high (e.g., cooling too quickly).3. Compound's melting point is below the solvent's boiling point.1. Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[13]2. Place the setup in an insulated container (e.g., a Dewar flask) to slow the cooling rate.[1]3. Choose a lower-boiling point solvent system.
Microcrystals/Powder 1. Rapid, uncontrolled nucleation due to high supersaturation.2. Presence of impurities or dust.3. Mechanical agitation or vibration.1. Use a more dilute starting solution.[14]2. Slow down the process (e.g., lower the temperature for vapor diffusion, use a smaller opening for evaporation).[8]3. Ensure the starting material is highly pure and filter all solutions before setting up the experiment.[14]
Crystals Are Too Small 1. Too many nucleation sites formed.2. Insufficient time for growth.1. Reduce the concentration of the initial solution.2. Slow down the rate of solvent evaporation or diffusion.3. Allow the experiment more time to proceed. High-quality crystals grow slowly.[1]

Final Analysis: Crystal Harvesting and Mounting

Once suitable crystals (ideally 0.1 - 0.3 mm in each dimension) have formed, they must be handled with extreme care.[1]

  • Do Not Decant All Solvent: A critical mistake is to remove the mother liquor completely. Many crystals incorporate solvent into their lattice, and drying them out will cause the crystal to crack and cease to diffract.[1]

  • Harvesting: Use a nylon loop or a pipette with a small amount of mother liquor to carefully remove a single crystal.

  • Mounting: Quickly transfer the crystal to a goniometer head for immediate analysis or flash-cooling in a cryostream.

By systematically applying these principles and protocols, researchers can significantly increase the probability of obtaining diffraction-quality single crystals of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, unlocking the structural insights vital for advancing drug discovery and development projects.

References

  • (IUCr) How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). Technobis via YouTube. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]

  • Geist, A. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • Staples, R. J. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • How to grow crystals for X-ray crystallography. (2024). ResearchGate. [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. (2015). National Library of Medicine. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]

  • How to crystallize your sample. (2025, October 21). KU Leuven X-ray Core. [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (2011). MDPI. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2024). MDPI. [Link]

  • Experiment 2 – Crystallization. (n.d.). Saddleback College. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). MDPI. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2024). ResearchGate. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2018). MDPI. [Link]

Sources

Method

The Strategic Application of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. The imidazolidine-2,4,5-trione core, also known as the parabanic acid skeleton, represents a privileged structure due to its diverse pharmacological potential. This application note delves into the specific utility of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione , a key intermediate and building block, in the design and synthesis of innovative bioactive molecules. The presence of the bromophenyl moiety offers a strategic advantage, providing a reactive handle for further molecular elaboration through cross-coupling reactions, while the trione ring system imparts a unique electronic and conformational profile, making it an attractive scaffold for targeting a range of biological entities. This document will provide a comprehensive overview of its synthesis, characterization, and its application in the generation of novel compounds with potential therapeutic value, particularly in the realm of anticonvulsant agents.

Physicochemical Properties and Structural Features

1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a crystalline solid with the molecular formula C₉H₅BrN₂O₃. Its structure is characterized by a central five-membered imidazolidine ring bearing three carbonyl groups, with a 4-bromophenyl substituent attached to one of the nitrogen atoms.

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₃N/A
Molecular Weight 269.05 g/mol N/A
CAS Number 92384-63-9N/A
Appearance White to off-white crystalline powderN/A
Solubility Soluble in polar organic solvents such as DMSO and DMFN/A

The key structural features that underpin its utility in medicinal chemistry are:

  • The Imidazolidine-2,4,5-trione Core: This rigid, planar heterocyclic system is a known pharmacophore in a variety of bioactive compounds, including anticonvulsants.[1][2]

  • The 4-Bromophenyl Group: The bromine atom at the para position of the phenyl ring serves as a versatile synthetic handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile attachment of a wide array of substituents.

  • Hydrogen Bonding Capabilities: The N-H proton and the three carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.

Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione: A Reliable Protocol

The synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione can be achieved through a straightforward and efficient two-step process starting from commercially available 4-bromoaniline. This protocol is adapted from established methods for the synthesis of related parabanic acid derivatives.[3]

Workflow for the Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

G cluster_0 Step 1: Synthesis of N-(4-Bromophenyl)urea cluster_1 Step 2: Cyclization to form the Trione Ring A 4-Bromoaniline D N-(4-Bromophenyl)urea A->D B Potassium Cyanate B->D C Aqueous Acetic Acid C->D E N-(4-Bromophenyl)urea H 1-(4-Bromophenyl)imidazolidine-2,4,5-trione E->H F Oxalyl Chloride F->H G Anhydrous Dichloromethane G->H G cluster_0 Step 1: N-Alkylation/Arylation cluster_1 Step 2: Suzuki Cross-Coupling for Diversification A 1-(4-Bromophenyl)imidazolidine-2,4,5-trione D 1-(4-Bromophenyl)-3-(R)-imidazolidine-2,4,5-trione A->D B Alkyl/Aryl Halide (R-X) B->D C Base (e.g., K2CO3) in DMF C->D E 1-(4-Bromophenyl)-3-(R)-imidazolidine-2,4,5-trione H 1-(4-Arylphenyl)-3-(R)-imidazolidine-2,4,5-trione E->H F Arylboronic Acid (Ar-B(OH)2) F->H G Pd Catalyst (e.g., Pd(PPh3)4), Base G->H

Caption: General workflow for the diversification of the core scaffold.

Exemplary Protocol: Synthesis of 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)-3-propylimidazolidine-2,4,5-trione

This protocol illustrates the two-step diversification strategy to generate a novel derivative for anticonvulsant screening.

Step 1: Synthesis of 1-(4-Bromophenyl)-3-propylimidazolidine-2,4,5-trione

  • Reaction Setup: To a solution of 2.69 g (10 mmol) of 1-(4-bromophenyl)imidazolidine-2,4,5-trione in 50 mL of anhydrous N,N-dimethylformamide (DMF), add 2.07 g (15 mmol) of anhydrous potassium carbonate.

  • Addition of Alkyl Halide: Add 1.85 g (15 mmol) of 1-bromopropane to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1-(4-bromophenyl)-3-propylimidazolidine-2,4,5-trione.

Step 2: Synthesis of 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)-3-propylimidazolidine-2,4,5-trione

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1.55 g (5 mmol) of 1-(4-bromophenyl)-3-propylimidazolidine-2,4,5-trione and 0.82 g (6 mmol) of 4-methylphenylboronic acid in a mixture of 30 mL of toluene and 10 mL of ethanol.

  • Addition of Base and Catalyst: Add 10 mL of a 2M aqueous solution of sodium carbonate and 0.29 g (0.25 mmol) of tetrakis(triphenylphosphine)palladium(0).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the final compound.

Biological Evaluation: Anticonvulsant Screening

Newly synthesized derivatives based on the 1-(4-Bromophenyl)imidazolidine-2,4,5-trione scaffold should be subjected to a battery of in vivo and in vitro assays to determine their anticonvulsant potential.

In Vivo Anticonvulsant Screening Protocol

A standard screening protocol, such as the one employed by the Anticonvulsant Screening Program of the National Institutes of Health (NIH), can be utilized. [4]

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Test Compounds Administration: The synthesized compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. At a predetermined time after compound administration, a maximal electrical stimulus is delivered via corneal electrodes. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model identifies compounds that can prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole. A convulsive dose of PTZ is injected subcutaneously, and the animals are observed for the presence or absence of clonic seizures.

  • Neurotoxicity Screening (Rotarod Test): To assess for unwanted motor impairment, mice are placed on a rotating rod. The inability of the animal to remain on the rod for a specified period is indicative of neurotoxicity.

Expected Data and Interpretation

The anticonvulsant activity is typically reported as the median effective dose (ED₅₀), while neurotoxicity is reported as the median toxic dose (TD₅₀). A protective index (PI = TD₅₀/ED₅₀) is calculated to assess the margin of safety.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
Derivative 1 45>1002505.6
Derivative 2 60853005.0
Phenytoin 9.5>100687.2
Ethosuximide >500130>500>3.8

Data presented is hypothetical and for illustrative purposes only.

A high protective index is desirable, indicating a wide therapeutic window. Compounds with potent activity in the MES test are considered promising for the treatment of generalized tonic-clonic seizures, while activity in the scPTZ test suggests potential efficacy against absence seizures.

Conclusion and Future Directions

1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a strategically placed bromine atom allow for the rapid generation of diverse compound libraries. The application of this scaffold in the development of novel anticonvulsant agents, as outlined in this note, highlights its potential in drug discovery workflows. Future work could involve expanding the diversity of substituents introduced via cross-coupling reactions, exploring other positions on the imidazolidine-trione ring for modification, and conducting in-depth structure-activity relationship (SAR) studies to optimize the anticonvulsant properties of the lead compounds. Furthermore, the investigation of these compounds against other biological targets is warranted, given the broad spectrum of activities associated with the parabanic acid core.

References

  • Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1757–1766. [Link]

  • Aboul-Enein, M. N., El-Azzouny, A. A., Saleh, O. A., & El-Demellawy, M. A. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473. [Link]

  • Choi, S. K., Lee, S. G., Jung, D. I., & Hahn, J. T. (2004). Synthesis and Decomposition of Parabanic Acid Derivatives. Journal of the Korean Chemical Society, 48(6), 632-637. [Link]

  • Pande, S. N., & Shukla, M. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(12), 1167–1173. [Link]

  • Request PDF. (n.d.). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Retrieved January 23, 2026, from [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2011). Imidazolidine-2,4-dione (hydantoin) derivatives as a potential source of pharmaceutically important compounds: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 607–621. [Link]

  • Imramovský, A., Pejchal, V., Štěpánková, Š., Vorčáková, K., & Jampílek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565–7584. [Link]

  • Marzouk, A. A., Abdel-Aal, A. K., Ahmed, M. S., Abdelhamid, A. A., Elshaier, Y. A. M. M., Salman, A. M., & Aly, O. M. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry, 100, 104020. [Link]

  • Stables, J. P., & Kupferberg, H. J. (1995). The NIH anticonvulsant screening program: thirteen years of progress. Epilepsy Research, 22(3), 167–176. [Link]

Sources

Application

Preparation of Stock Solutions for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione: An Application Note and Protocol

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide is founded on established principles of chemical handling and solution preparation, ensuring scientific integrity and reproducibility.

Introduction to 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a member of the parabanic acid derivative family, is a small molecule of interest in medicinal chemistry and drug discovery. The imidazolidine-2,4,5-trione core is a recognized pharmacophore found in compounds with a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The presence of a bromophenyl substituent suggests potential for modulation of biological targets through halogen bonding and other interactions.

Given its potential utility in high-throughput screening (HTS) and other sensitive biological assays, the ability to prepare accurate and stable stock solutions is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive framework for achieving this.

Compound Properties:

PropertyValue
Chemical Formula C₉H₅BrN₂O₃
Molecular Weight 269.05 g/mol [1]
CAS Number 92384-63-9[1]
Appearance White to off-white solid (typical for similar compounds)

Safety, Handling, and Storage

2.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Hazard Class: Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Body Protection: A lab coat is required.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

2.2. Storage and Stability

The stability of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is crucial for the integrity of experimental data. Based on the general properties of related heterocyclic compounds, the following storage conditions are recommended:

  • Solid Compound: Store in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is advisable.

  • Stock Solutions: The stability of the compound in solution is solvent-dependent. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Stock Solution Preparation: A Step-by-Step Protocol

The choice of solvent is critical and depends on the intended biological application and the inherent solubility of the compound. For many in vitro assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations (typically <0.5%).

3.1. Solubility Considerations

Experimental solubility data for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is not widely published. However, the parent compound, parabanic acid, is slightly soluble in DMSO.[2][3] It is reasonable to assume that the bromophenyl substituent will increase its lipophilicity, likely enhancing its solubility in organic solvents like DMSO.

Recommended Solvents for Stock Solutions:

SolventRationale and Considerations
Dimethyl Sulfoxide (DMSO) Primary recommendation. High solubilizing capacity for a wide range of small molecules.[4] Miscible with aqueous media, but precipitation of the compound may occur upon dilution.
Ethanol (EtOH) A less toxic alternative to DMSO for certain applications. Solubility may be lower than in DMSO.
N,N-Dimethylformamide (DMF) Another strong organic solvent, but generally more toxic than DMSO. Use with caution and only when necessary.

3.2. Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a standard procedure for preparing a 10 mM stock solution, a common starting concentration for high-throughput screening and other biological assays.[5]

Materials:

  • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile, filtered tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 269.05 g/mol x 1000 mg/g = 2.69 mg

  • Weigh the compound:

    • Accurately weigh 2.69 mg of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione using an analytical balance.

    • Expert Tip: For weighing small quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent to minimize weighing errors.

  • Dissolve the compound:

    • Transfer the weighed compound into a suitable vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication can be used to aid dissolution if necessary.[6] Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in light-protective microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound dissolve 2. Add Solvent (DMSO) weigh->dissolve vortex 3. Vortex/Sonicate to Dissolve dissolve->vortex aliquot 4. Aliquot into Vials vortex->aliquot freeze 5. Store at -20°C or -80°C aliquot->freeze

Stock Solution Preparation Workflow

Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium.

Key Considerations:

  • Precipitation: 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is likely to have low aqueous solubility. To avoid precipitation, it is crucial to perform serial dilutions and to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low and well-tolerated by the biological system.

  • Solvent Effects: Always include a vehicle control in your experiments (i.e., the assay buffer or medium containing the same final concentration of the solvent used for the stock solution) to account for any effects of the solvent itself.

Protocol for Preparing a 10 µM Working Solution:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution. For example, to make a 10 µM working solution in a final volume of 1 mL of assay buffer:

    • Add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer.

    • Mix thoroughly by gentle vortexing or pipetting.

Dilution Scheme Visualization:

G stock 10 mM Stock in DMSO working 10 µM Working Solution in Assay Buffer stock->working 1:1000 Dilution

Example Dilution Scheme

Quality Control

To ensure the accuracy of your experiments, it is advisable to perform quality control checks on your stock solutions.

  • Concentration Verification: The concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, if a reference standard is available.

  • Purity Assessment: The purity of the compound can be assessed by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products or impurities.

Conclusion

The careful preparation and handling of stock solutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione are essential for obtaining reliable and reproducible data in drug discovery and chemical biology research. By following the protocols and considering the principles outlined in this guide, researchers can ensure the integrity of their experiments and contribute to the advancement of scientific knowledge in this area.

References

  • Dahlin, J. L., Walters, M. A., & Inglese, J. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Curr Protoc Chem Biol, 6(4), 231–266.
  • Tanaka, K., & Shiraishi, F. (2000). A simple and green procedure for the synthesis of various kinds of tetrahydroimidazoles in a water suspension medium. Green Chemistry, 2(6), 272-273.
  • National Center for Advancing Translational Sciences. (2010). Compound Management for Quantitative High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program.
  • Itoh, T., et al. (1975). Synthesis of imidazolidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 1545-1548.
  • Anonymous. (n.d.). Synthesis and Decomposition of Parabanic Acid Derivatives. [Journal Name], , [Pages].

  • Abdel-Wahab, B. F., et al. (2025). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. RSC Advances, 15, 12345-12356.
  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-272.
  • Tu, L., et al. (2014).
  • High-throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Science, 23(1), 1-8.
  • Price, S. L. (2014). A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester. CrystEngComm, 16(46), 10636-10645.

Sources

Method

Application Notes and Protocols: Exploring the Therapeutic Potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Introduction: The Promise of the Imidazolidine-2,4,5-trione Scaffold The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that can serve as the foundation for developing new therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazolidine-2,4,5-trione Scaffold

The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that can serve as the foundation for developing new therapeutics. The imidazolidine-2,4,5-trione core, a heterocyclic structure, represents one such promising scaffold. This guide focuses on the potential applications of a specific derivative, 1-(4-bromophenyl)imidazolidine-2,4,5-trione, in the development of novel drugs. While direct research on this exact molecule is emerging, the broader family of imidazolidine derivatives has demonstrated a wide spectrum of biological activities.[1][2] This document will synthesize existing knowledge on related compounds to propose potential therapeutic avenues and provide detailed protocols for the synthesis and evaluation of 1-(4-bromophenyl)imidazolidine-2,4,5-trione.

The inclusion of a bromophenyl group is of particular interest, as this moiety is a common feature in a variety of biologically active compounds, including those with anticancer and neurological activities.[3][4] The combination of the imidazolidine-2,4,5-trione core with a bromophenyl substituent presents a unique opportunity for exploring novel pharmacological properties.

Potential Therapeutic Applications

Based on the known biological activities of structurally related imidazolidine-2,4,5-triones and other imidazolidine derivatives, we can hypothesize several potential therapeutic applications for 1-(4-bromophenyl)imidazolidine-2,4,5-trione.

Neurodegenerative Diseases: Cholinesterase Inhibition

A significant body of research has highlighted the potential of imidazolidine-2,4,5-trione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy in the management of Alzheimer's disease, leading to an increase in acetylcholine levels in the brain and subsequent improvement in cognitive function.[5]

The proposed mechanism involves the interaction of the imidazolidine-2,4,5-trione scaffold with the active site of the cholinesterase enzymes. The carbonyl groups of the trione ring can form hydrogen bonds with amino acid residues in the active site, while the phenyl ring can engage in hydrophobic interactions, leading to competitive or non-competitive inhibition of the enzyme.

Hypothesized Mechanism of Cholinesterase Inhibition

G cluster_0 Cholinesterase Active Site cluster_1 Inhibitor Interaction AChE_BChE AChE/BChE Enzyme Active_Site Serine Hydrolase Active Site AChE_BChE->Active_Site contains Binding Binding to Active Site Active_Site->Binding interacts with Inhibitor 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Inhibitor->Binding Inhibition Enzyme Inhibition Binding->Inhibition leads to Outcome Increased Acetylcholine Levels (Therapeutic Effect) Inhibition->Outcome results in

Caption: Hypothesized interaction of the inhibitor with the cholinesterase active site.

Inflammatory and Cardiovascular Diseases: Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of imidazolidine-2,4,5-trione have also been identified as inhibitors of soluble epoxide hydrolase (sEH).[7] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, the levels of beneficial EETs are increased, suggesting potential applications in the treatment of hypertension, atherosclerosis, and inflammatory conditions.[7] While imidazolidine-2,4,5-triones have been shown to be less potent than their urea precursors, they offer the advantage of increased water solubility, which is a desirable property for drug candidates.[7]

Oncology

The broader class of heterocyclic compounds containing nitrogen and oxygen, including imidazolidine derivatives, has been extensively investigated for anticancer activity.[3][8] For instance, certain 4-oxo-imidazolidin-2-thione derivatives have demonstrated significant cytotoxic activity against human breast carcinoma cell lines (MCF-7).[8] The presence of the bromophenyl moiety in 1-(4-bromophenyl)imidazolidine-2,4,5-trione may enhance its potential as an anticancer agent, as brominated compounds have shown promise in this therapeutic area.[3]

Other Potential Applications

The versatile imidazolidine scaffold has been associated with a wide array of other biological activities, including:

  • Anticonvulsant activity: Structurally related hydantoins are well-established antiepileptic drugs.[9]

  • Antimicrobial and Antiviral activity: Various imidazolidine derivatives have shown inhibitory activity against a range of pathogens.[9][10]

  • Anticoagulant activity: Some imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been shown to prolong clotting times.[11]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 1-(4-bromophenyl)imidazolidine-2,4,5-trione.

Protocol 1: Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

This protocol is adapted from the general synthesis of 1,3-substituted imidazolidine-2,4,5-triones.[5][7] It involves a two-step process starting from 4-bromoaniline.

Synthesis Workflow

G Start 4-Bromoaniline Step1 Step 1: Urea Formation + Urea, HCl Start->Step1 Intermediate 1-(4-Bromophenyl)urea Step1->Intermediate Step2 Step 2: Cyclization + Oxalyl Chloride in DCM Intermediate->Step2 Product 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Step2->Product

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 1-(4-Bromophenyl)urea

  • Materials:

    • 4-Bromoaniline

    • Urea

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

    • Ethanol

  • Procedure:

    • Dissolve 4-bromoaniline (1 equivalent) in a solution of concentrated HCl and deionized water.

    • Add a solution of urea (1.5 equivalents) in deionized water to the 4-bromoaniline solution.

    • Heat the reaction mixture under reflux for 4 hours.

    • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 1-(4-bromophenyl)urea.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

  • Materials:

    • 1-(4-Bromophenyl)urea

    • Oxalyl chloride

    • Dichloromethane (DCM), anhydrous

    • n-Hexane

  • Procedure:

    • Suspend 1-(4-bromophenyl)urea (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the cooled suspension with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, add n-hexane to the reaction mixture to precipitate the product.

    • Filter the precipitate, wash with n-hexane, and dry under vacuum.

    • Confirm the structure of the final product, 1-(4-bromophenyl)imidazolidine-2,4,5-trione, using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.[12]

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method to determine the inhibitory activity of a compound against AChE and BChE.

  • Materials:

    • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (test compound)

    • Donepezil or Galantamine (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

    • Add various concentrations of the test compound or positive control to the wells. Include a control group with DMSO only.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Compound Target Enzyme Expected IC₅₀ Range (based on related compounds)
1-(4-Bromophenyl)imidazolidine-2,4,5-trioneAChEMicromolar to sub-micromolar
1-(4-Bromophenyl)imidazolidine-2,4,5-trioneBChEMicromolar to sub-micromolar
Donepezil (Control)AChENanomolar
Protocol 3: General Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (test compound)

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or positive control for 48-72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Interpretation and Future Directions

The experimental data obtained from these protocols will provide initial insights into the therapeutic potential of 1-(4-bromophenyl)imidazolidine-2,4,5-trione.

  • Cholinesterase Inhibition: Low IC₅₀ values in the nanomolar to low micromolar range would indicate potent inhibition and warrant further investigation, including enzyme kinetics studies to determine the mode of inhibition and in vivo studies in models of neurodegenerative diseases.

  • Anticancer Activity: Potent cytotoxicity against cancer cell lines (low IC₅₀ values) would suggest that the compound could be a lead for the development of new anticancer drugs. Further studies should include screening against a panel of cancer cell lines to assess selectivity and mechanistic studies to identify the mode of cell death (e.g., apoptosis, necrosis).

Should 1-(4-bromophenyl)imidazolidine-2,4,5-trione demonstrate promising activity in any of these assays, the next steps would involve lead optimization through the synthesis of analogues with modifications to the bromophenyl ring and the imidazolidine core to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

1-(4-bromophenyl)imidazolidine-2,4,5-trione represents a novel chemical entity with the potential for diverse therapeutic applications, drawing from the established biological activities of the imidazolidine-2,4,5-trione scaffold and the frequent appearance of the bromophenyl moiety in bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize this compound and systematically evaluate its potential as a novel therapeutic agent. Through rigorous and creative scientific exploration, the full therapeutic potential of this promising molecule can be unlocked.

References

  • Jampilek, J., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7587. Available from: [Link]

  • De Simone, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available from: [Link]

  • Ullah, H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(23), 8529. Available from: [Link]

  • Jampilek, J., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Gomha, S. M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available from: [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1731-1740. Available from: [Link]

  • Zou, Y., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. Available from: [Link]

  • Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 1-10. Available from: [Link]

  • Sridevi, C., et al. (2020). The Biological Activity of 5, 5'-Imidazolidine-2,4-Dione Derivatives. Semantic Scholar. Available from: [Link]

  • Oida, T., et al. (1989). Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ChemInform, 20(25). Available from: [Link]

  • Husain, A., et al. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available from: [Link]

  • Gomha, S. M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. Available from: [Link]

  • Chiaramonte, N., et al. (2022). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank, 2022(3), M1422. Available from: [Link]

  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13. Available from: [Link]

Sources

Application

The Privileged Scaffold: 1-(4-Bromophenyl)imidazolidine-2,4,5-trione as a Versatile Core for Drug Discovery

Introduction: The Strategic Value of the Imidazolidine-2,4,5-trione Scaffold In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazolidine-2,4,5-trione Scaffold

In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 1-(4-bromophenyl)imidazolidine-2,4,5-trione core represents such a scaffold, offering a unique combination of structural rigidity, synthetic tractability, and a diverse potential for biological activity. The presence of the bromophenyl moiety provides a handle for further chemical modification and can contribute to enhanced binding affinity through halogen bonding. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold, with a focus on its potential applications in anticonvulsant, anticancer, and antimicrobial drug development.

The imidazolidine-2,4,5-trione system, also known as parabanic acid, and its derivatives have garnered significant interest due to their wide range of pharmacological properties. The inherent structural features of this heterocyclic system allow for strategic modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. This document serves as a detailed guide for researchers, providing both the theoretical underpinning and practical protocols to unlock the therapeutic potential of the 1-(4-bromophenyl)imidazolidine-2,4,5-trione scaffold.

Part 1: Synthesis of the Core Scaffold

The synthesis of 1-(4-bromophenyl)imidazolidine-2,4,5-trione is predicated on a cyclocondensation reaction between an appropriately substituted urea and a dicarbonyl compound. A robust and frequently employed method involves the reaction of N-(4-bromophenyl)urea with oxalyl chloride.[1] This approach is favored for its efficiency and the ready availability of the starting materials.

Protocol 1: Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Principle: This protocol describes the cyclization of N-(4-bromophenyl)urea with oxalyl chloride to form the 1-(4-bromophenyl)imidazolidine-2,4,5-trione ring system. The reaction proceeds via an initial acylation of the urea by oxalyl chloride, followed by an intramolecular cyclization to yield the desired trione.

Materials:

  • N-(4-bromophenyl)urea

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine (optional, as a base)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under a nitrogen or argon atmosphere, dissolve N-(4-bromophenyl)urea (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Oxalyl Chloride: While stirring, add a solution of oxalyl chloride (1.1-1.2 equivalents) in anhydrous DCM dropwise to the cooled urea solution via the dropping funnel. The addition should be slow to control the evolution of HCl gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield 1-(4-bromophenyl)imidazolidine-2,4,5-trione as a solid.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as oxalyl chloride is highly reactive towards water, which would lead to its decomposition and a reduction in yield.

  • Slow Addition at 0 °C: The initial reaction is exothermic. Slow, dropwise addition at a low temperature helps to control the reaction rate and prevent the formation of side products.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization step to proceed to completion.

Synthesis Urea N-(4-Bromophenyl)urea Reaction 0 °C to Reflux Urea->Reaction 1 eq. OxalylChloride Oxalyl Chloride OxalylChloride->Reaction 1.1-1.2 eq. Solvent Anhydrous DCM Solvent->Reaction Product 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Reaction->Product

Caption: Synthetic scheme for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Part 2: Derivatization Strategies for SAR Studies

The 1-(4-bromophenyl)imidazolidine-2,4,5-trione scaffold offers several positions for chemical modification to explore Structure-Activity Relationships (SAR). The most common point of derivatization is the N-3 position of the imidazolidine ring. Additionally, the bromine atom on the phenyl ring can be utilized for cross-coupling reactions to introduce further diversity.

Protocol 2: N-Alkylation/N-Arylation at the N-3 Position

Principle: This protocol outlines a general procedure for the introduction of various alkyl or aryl substituents at the N-3 position of the scaffold. This is typically achieved via a nucleophilic substitution reaction using a suitable alkyl or aryl halide in the presence of a base.

Materials:

  • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or Aryl halide (e.g., substituted phenyl bromide with an activating group)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: To a solution of 1-(4-bromophenyl)imidazolidine-2,4,5-trione (1 equivalent) in an anhydrous solvent such as DMF, add a base (1.2-1.5 equivalents) (e.g., K2CO3).

  • Addition of Electrophile: To this stirring suspension, add the desired alkyl or aryl halide (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for a period of 4-12 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. The precipitated solid is then filtered, washed with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the N-3 substituted derivative.

Derivatization Scaffold 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Reaction Heating Scaffold->Reaction Reagents R-X (Alkyl/Aryl Halide) Base (e.g., K2CO3) Anhydrous Solvent (e.g., DMF) Reagents->Reaction Product N-3 Substituted Derivative Reaction->Product

Caption: General derivatization at the N-3 position.

Part 3: Biological Evaluation Protocols

Based on the known activities of related heterocyclic compounds, derivatives of 1-(4-bromophenyl)imidazolidine-2,4,5-trione are promising candidates for anticonvulsant, anticancer, and antimicrobial screening. The following are detailed protocols for initial in vitro and in vivo evaluations.

Anticonvulsant Activity Screening

The two most widely used primary screening models for anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2] These models help to identify compounds that can prevent seizure spread (MES) or elevate the seizure threshold (scPTZ).[2]

Principle: The MES test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to induce a maximal seizure characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[3]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsiometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in standard conditions with free access to food and water.

  • Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=6-8 per group). A positive control group receiving a standard anticonvulsant like phenytoin should be included.

  • Pre-treatment Time: The time between drug administration and the test is crucial and should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. administration).

  • Stimulation: At the designated time, apply a drop of saline to the eyes of each mouse to ensure good electrical contact. Place the corneal electrodes on the corneas.

  • Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[4]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.[4]

  • Data Analysis: Calculate the percentage of animals protected in each group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Principle: The scPTZ test is a model for myoclonic and absence seizures. Pentylenetetrazole, a GABAA receptor antagonist, is administered to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.[2]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution in saline

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Stopwatch

Procedure:

  • Animal Preparation and Dosing: Follow the same procedures as in the MES test.

  • Induction of Seizures: At the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).[5]

  • Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions of the whole body) for a period of 30 minutes.

  • Endpoint: The absence of clonic seizures for more than 5 seconds within the 30-minute observation period is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 if applicable.

Test Seizure Type Modeled Typical Endpoint
Maximal Electroshock (MES)Generalized tonic-clonicAbolition of tonic hindlimb extension[4]
Subcutaneous PTZ (scPTZ)Myoclonic and absenceAbsence of clonic seizures[2]
In Vitro Anticancer Activity Screening

The Sulforhodamine B (SRB) assay is a widely used, reliable, and sensitive method for in vitro anticancer drug screening.[6][7] It measures cell density based on the measurement of cellular protein content.

Principle: The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein, which in turn is proportional to the cell number.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37 °C with 5% CO2.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.[6]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[6] Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (the concentration that causes 50% growth inhibition).

SRB_Workflow A Cell Seeding (96-well plate) B Compound Treatment (24h post-seeding) A->B C Incubation (48-72h) B->C D Cell Fixation (10% TCA, 1h, 4°C) C->D E Washing & Drying D->E F SRB Staining (0.4% SRB, 30 min) E->F G Washing with 1% Acetic Acid F->G H Drying G->H I Solubilization (10 mM Tris-base) H->I J Absorbance Reading (510 nm) I->J

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Conclusion and Future Perspectives

The 1-(4-bromophenyl)imidazolidine-2,4,5-trione scaffold presents a compelling starting point for the design and synthesis of novel therapeutic agents. Its synthetic accessibility and the potential for diverse biological activities make it an attractive core for medicinal chemistry campaigns. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this scaffold. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and elucidating the mechanisms of action of the most promising compounds. Through systematic exploration, the full therapeutic potential of this privileged scaffold can be realized.

References

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 69-84). Humana, New York, NY. [Link]

  • Zhang, L., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry, 103, 22-33. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • de Sousa Luis, J. A., et al. (2009). Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives. Molecules, 15(1), 128-137. [Link]

  • O'Brien, J., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. MethodsX. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-106. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.37. [Link]

  • Shcheglov, D. V., et al. (2025). Design, synthesis, and evaluation of dehydroabietyl imidazolidine-2,4-diones, 2,4,5-triones, and 2-thioxoimidazolidine-4,5-diones as TDP1 inhibitors and dual TDP1/TDP2 inhibitors. Archiv der Pharmazie. [Link]

  • Kamal, A., et al. (2007). Simple synthesis of imidazolidinetrione derivatives having imidazolidine-2,4,5-trione and 2-thioxo-imidazolidine-4,5-dione rings. Chemical & pharmaceutical bulletin, 55(3), 436-439. [Link]

  • Wlaz, P., et al. (2024). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. International Journal of Molecular Sciences, 25(1), 123. [Link]

  • El-Gamal, M. I., et al. (2023). Experimental protocol for Pentylenetetrazole induced kindled seizure model in mice. RSC Advances, 13(33), 22863-22874. [Link]

  • Ferreira, J. A., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]

  • Al-Omair, M. A., et al. (2021). New 1,3-diaryl-5-thioxo-imidazolidin-2,4-dione derivatives: Synthesis, reactions and evaluation of antibacterial and antifungal activities. Journal of Molecular Structure, 1242, 130725. [Link]

  • O'Brien, J., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol (PTZ) Induced Seizure Model. Retrieved from [Link]

  • Lapek, J. D. (2023). SRB assay for measuring target cell killing V.1. protocols.io. [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

  • El-Gamal, M. I., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 12, 1426425. [Link]

  • Gümüş, F. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 10(1), 90-95. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond a simple protocol to explain the critical parameters that govern reaction success and yield. Our goal is to empower you with the expertise to not only execute the procedure but also to effectively troubleshoot and optimize it.

Introduction: The Synthetic Pathway

1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a substituted parabanic acid, is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The most common and reliable laboratory-scale synthesis involves a two-step process: first, the formation of N-(4-bromophenyl)urea from 4-bromoaniline, followed by a cyclocondensation reaction with oxalyl chloride. The success of the final step is highly dependent on precise control of reaction conditions to prevent side reactions and maximize yield.

This guide focuses specifically on the critical cyclocondensation step, which is the most frequent source of low yield and impurities.

Optimized Experimental Protocol

This protocol describes the cyclocondensation of N-(4-bromophenyl)urea with oxalyl chloride. It is designed to be a self-validating system with integrated checkpoints for monitoring reaction progress.

Materials:

  • N-(4-bromophenyl)urea (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous n-hexane

  • Inert gas (Nitrogen or Argon)

  • Standard glassware, dried in an oven (≥120 °C) and cooled under an inert atmosphere.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet/outlet (connected to a bubbler or oil trap).

  • Reagent Preparation: Suspend N-(4-bromophenyl)urea (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of urea) in the reaction flask. Begin vigorous stirring under a positive pressure of inert gas.

  • Reaction Initiation: Cool the suspension to 0-5 °C using an ice-water bath. This low temperature is critical to control the initial exothermic reaction and prevent the formation of undesired side products.[3]

  • Slow Addition: Charge the dropping funnel with oxalyl chloride (1.5 equiv) dissolved in a small amount of anhydrous DCM. Add the oxalyl chloride solution dropwise to the stirred suspension over a period of 30-45 minutes. Causality Note: A rapid addition can lead to localized heating and the formation of intractable byproducts. A slow, controlled addition is paramount for a clean reaction profile.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The starting urea should have a much lower Rf than the product.

  • Workup & Isolation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), begin the isolation procedure. While stirring, slowly add anhydrous n-hexane (approx. 3-4 volumes of the DCM used) to the reaction mixture. This will precipitate the product.

  • Purification: Collect the precipitated solid via vacuum filtration. Wash the solid with a small amount of cold n-hexane to remove any soluble impurities.

  • Drying: Dry the purified 1-(4-Bromophenyl)imidazolidine-2,4,5-trione under a high vacuum to remove residual solvents. The final product should be a white to off-white solid.[3]

Visual Workflow for Synthesis and Purification

The following diagram outlines the critical steps and decision points in the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_final Final Product prep_reagents Prepare Reagents (Anhydrous Solvents) setup Assemble Apparatus (Inert Atmosphere) prep_reagents->setup prep_glass Flame-Dry Glassware prep_glass->setup suspend Suspend Urea in DCM setup->suspend cool Cool to 0-5 °C suspend->cool add Slowly Add Oxalyl Chloride cool->add stir Stir at 0-5 °C for 1h add->stir tlc Monitor by TLC stir->tlc tlc->stir Incomplete precipitate Precipitate with n-Hexane tlc->precipitate Reaction Complete filter Vacuum Filter Solid precipitate->filter wash Wash with Cold Hexane filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize

Caption: Experimental workflow from preparation to final characterization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q: My reaction yield is very low, or I isolated no product. What went wrong?

A: This is the most common issue and can stem from several sources. Let's break down the likely causes:

  • Moisture Contamination: Oxalyl chloride reacts violently with water to form oxalic acid and HCl. These decomposition products will not participate in the desired cyclization reaction.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas (nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Poor Quality Starting Material: The starting N-(4-bromophenyl)urea may be impure or wet.

    • Solution: Confirm the purity of your starting material by melting point or NMR spectroscopy. If necessary, recrystallize it before use.

  • Incorrect Stoichiometry: Using too little oxalyl chloride will result in an incomplete reaction.

    • Solution: While a slight excess (1.2-1.5 equiv.) of oxalyl chloride is recommended, ensure your calculations and measurements are accurate.

  • Improper Temperature Control: Allowing the reaction temperature to rise significantly above 5 °C during the addition of oxalyl chloride can lead to rapid side reactions and decomposition.

    • Solution: Maintain a steady temperature of 0-5 °C with an efficient ice bath and monitor it with a thermometer. Add the oxalyl chloride solution very slowly.

Q: My TLC plate shows multiple spots, including what I suspect are starting material and byproducts. How can I improve the reaction?

A: A messy TLC plate indicates either an incomplete reaction or the formation of side products.

  • Incomplete Reaction: If a significant spot corresponding to the starting urea is present, the reaction has not gone to completion.

    • Solution: Increase the reaction time at 0-5 °C. You can also try allowing the reaction to slowly warm to room temperature and stir for an additional 1-2 hours after the initial cold phase. Ensure you have used a sufficient excess of oxalyl chloride.

  • Side Product Formation: Unidentified spots suggest competing reaction pathways. This is often linked to temperature and the rate of addition.

    • Solution: The key is control. Decrease the rate of addition of oxalyl chloride and ensure the internal reaction temperature does not rise. Vigorous stirring is also important to prevent localized high concentrations of reagents.[4]

Q: The reaction mixture became a thick, un-stirrable slurry. What should I do?

A: The formation of a very thick precipitate can physically halt the reaction by preventing effective mixing of the reagents.[4]

  • Cause: This "creamy suspension" is often due to the salt intermediates and the product precipitating out in a fine, poorly dispersed form.[4]

  • Solution:

    • Increase Solvent Volume: The most straightforward solution is to add more anhydrous DCM to the flask to improve fluidity.

    • Mechanical Stirring: For larger-scale reactions, switching from magnetic stirring to overhead mechanical stirring can power through thicker slurries more effectively.

    • Optimize Addition: Ensure the addition of oxalyl chloride is slow and the stirring is as vigorous as possible from the outset to keep the forming solids well-suspended.

Q: I'm having difficulty purifying the final product. It seems to be degrading.

A: 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is susceptible to hydrolysis and other degradation pathways, particularly with nucleophilic solvents.

  • Cause: Attempting to recrystallize the product from protic solvents like methanol or ethanol can lead to ring-opening of the parabanic acid structure, forming an ester-urea derivative.[5]

  • Solution:

    • Avoid Protic Solvents: Do not use alcohols for recrystallization.

    • Precipitation Method: The precipitation method described in the protocol (adding a non-polar solvent like n-hexane to a DCM solution) is generally the most effective and mildest purification technique.[3]

    • Column Chromatography: If further purification is needed, column chromatography on silica gel can be used. However, it's important to use a non-protic eluent system and work quickly to minimize on-column degradation.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the reaction between N-(4-bromophenyl)urea and oxalyl chloride?

A: The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization.

  • Initial Acylation: The more nucleophilic nitrogen of the urea attacks one of the electrophilic carbonyl carbons of oxalyl chloride.

  • Chloride Elimination: A chloride ion is eliminated, forming an acylurea intermediate.

  • Intramolecular Cyclization: The second nitrogen of the urea attacks the remaining carbonyl group (which is now an acyl chloride).

  • Ring Closure & Elimination: The five-membered ring is formed, and HCl is eliminated, yielding the final trione product.

G Urea N-(4-bromophenyl)urea Urea->p1 + Oxalyl Oxalyl Chloride Oxalyl->p1 Intermediate Acylurea Intermediate (transient) Intermediate->p2 Product 1-(4-Bromophenyl)imidazolidine-2,4,5-trione p1->Intermediate Nucleophilic Acyl Substitution p2->Product Intramolecular Cyclization (-HCl)

Caption: Simplified reaction mechanism for parabanic acid formation.

Q: Why is anhydrous solvent and low temperature so crucial for this reaction?

A: This combination addresses the two primary challenges of this synthesis: the high reactivity of oxalyl chloride and the potential for side reactions.

  • Anhydrous Conditions: As mentioned, oxalyl chloride is extremely sensitive to moisture. Water acts as a competing nucleophile, leading to the decomposition of your reagent and halting the desired reaction.

  • Low Temperature (0-5 °C): The acylation reaction is highly exothermic. Low temperatures slow the reaction rate, allowing heat to dissipate safely and preventing thermal decomposition of the starting materials or products.[6] It provides a level of control that is essential for achieving a high yield of the desired product.[3]

Q: How should I properly characterize the final product?

A: A combination of spectroscopic methods should be used to confirm the structure and purity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the bromophenyl ring and a broad singlet for the N-H proton.

  • ¹³C NMR: Will show signals for the three distinct carbonyl carbons and the aromatic carbons.

  • FTIR: Will display strong absorption bands for the C=O groups (typically in the 1700-1850 cm⁻¹ region) and the N-H bond.

  • Mass Spectrometry (MS): Will confirm the molecular weight (269.05 g/mol for C₉H₅BrN₂O₃) and show the characteristic isotopic pattern for a bromine-containing compound.[7][8]

Data Summary: Key Parameter Influence

ParameterStandard ConditionLow Yield ConditionRationale & Explanation
Temperature 0-5 °C> 10 °C or uncontrolledControls exothermic reaction, prevents side product formation and decomposition.[3]
Solvent Anhydrous DCMWet or Protic SolventsPrevents hydrolysis of oxalyl chloride. DCM is a good solvent for reactants and helps precipitate the product.
Addition Rate Slow, Dropwise (30-45 min)Rapid ( < 5 min)Avoids localized heating and high reagent concentrations, which can lead to byproducts.[4]
Atmosphere Inert (N₂ or Ar)Air (Humid)Excludes moisture which decomposes the acylating agent.
Stirring VigorousPoor or InadequateEnsures efficient mixing, prevents slurry formation, and aids in heat transfer.[4]

References

  • Kucera, T., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2019). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry. Available at: [Link]

  • Kucera, T., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules. Available at: [Link]

  • Goral, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. Available at: [Link]

  • Price, S. L., et al. (2002). A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester. CrystEngComm. Available at: [Link]

  • Ungoren, S. H., & Ceylan, M. (2007). Synthesis and Decomposition of Parabanic Acid Derivatives. Eurasian Journal of Organic Chemistry. Available at: [Link]

  • Hartman, W. W., & Roll, L. J. (1943). Parabanic acid. Organic Syntheses. Available at: [Link]

  • Bek-Gairatovna, M. A., et al. (2019). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. Molecules. Available at: [Link]

  • Request PDF. (n.d.). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Chemistry. Available at: [Link]

  • Gelbrich, T., & Hursthouse, M. B. (2019). “Urea oxalic acid” is not parabanic acid. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]

  • Sanyal, U., & Badami, B. V. (2009). A new Synthesis of 3-arylpropenoic acids and 5-phenyl-2,4-pentadienoic acid from 4-acetyl-3-arylsydnones and arylaldehydes. ACG Publications. Available at: [Link]

  • Tan, E. Z. (2021). Effect of Temperature on the Purity and Yield of Aspirin. Journal of Student Research. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

  • Sharma, A., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Study.com. (n.d.). Propose a mechanism to account for the formation of 3,5-dimethylpyrazole from hydrazine and 2,4-pentanedione. Study.com. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for synthesizing 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Introduction: The Significance of the Parabanic Acid Scaffold

1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a derivative of parabanic acid (also known as oxalylurea), belongs to a class of heterocyclic compounds with significant interest in medicinal and agricultural chemistry.[1] The imidazolidine-2,4,5-trione core is a key pharmacophore found in compounds with anticonvulsant, antidiabetic, and antitumor properties.[1][2][3] The synthesis typically involves the cyclocondensation of a substituted urea with oxalyl chloride, a robust but sensitive reaction that requires careful control of conditions to achieve high yield and purity.[4][5]

This guide provides a comprehensive protocol and addresses common challenges encountered during the synthesis, ensuring a reproducible and efficient workflow.

Core Synthesis Protocol & Workflow

The primary route to synthesizing 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is the reaction of 1-(4-Bromophenyl)urea with oxalyl chloride.

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Setup cluster_addition Step 3: Cyclization Reaction cluster_workup Step 4: Isolation & Purification Urea 1-(4-Bromophenyl)urea AddUrea Dissolve Urea in DCM Urea->AddUrea Solvent Anhydrous DCM Solvent->AddUrea ReactionVessel Inert Atmosphere (N2/Ar) Cool to 0-5 °C AddOxalyl Add Oxalyl Chloride (dropwise) ReactionVessel->AddOxalyl Stir Stir at 0-5 °C (1h) Warm to RT (2h) AddOxalyl->Stir Concentrate Reduce Volume (in vacuo) Stir->Concentrate Precipitate Add Anti-Solvent (n-Hexane) Concentrate->Precipitate Filter Collect Solid by Filtration Precipitate->Filter Dry Dry in vacuo Filter->Dry Product Pure Product Dry->Product

Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol

Materials:

  • 1-(4-Bromophenyl)urea

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • n-Hexane, anhydrous

Stoichiometry and Reagents:

ReagentMolar Eq.Mol. Wt. ( g/mol )Example Amount (5 mmol scale)Notes
1-(4-Bromophenyl)urea1.0215.051.08 gEnsure it is dry.
Oxalyl chloride1.4126.930.62 mL (888 mg)Use freshly opened or distilled.
Anhydrous DCM--20 mLMust be anhydrous.
Anhydrous n-Hexane--~40-50 mLUsed for precipitation.

Procedure:

  • Setup: Equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, prepare a solution of oxalyl chloride (1.4 eq.) in anhydrous dichloromethane (10 mL) and cool the mixture to 0-5 °C using an ice bath.

  • Addition of Urea: Dissolve 1-(4-Bromophenyl)urea (1.0 eq.) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel.

  • Reaction: Add the urea solution dropwise to the cooled, stirring solution of oxalyl chloride over 15-20 minutes. Maintain the temperature between 0-5 °C.

  • Stirring: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.[6]

  • Warming: Remove the ice bath and allow the mixture to warm to ambient temperature. Continue stirring for an additional 2 hours.[6]

  • Isolation:

    • Filter the reaction mixture to remove any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.

    • Induce precipitation by slowly adding anhydrous n-hexane while stirring.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold n-hexane to remove soluble impurities.

    • Dry the product under vacuum to yield 1-(4-Bromophenyl)imidazolidine-2,4,5-trione as a crystalline solid.[6]

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

Answer: Low or no conversion is one of the most common issues and typically points to reagent deactivation or suboptimal reaction conditions.

  • Causality - Reagent Purity: The primary culprit is often the deactivation of oxalyl chloride.[5] It is extremely sensitive to moisture and will readily hydrolyze to oxalic acid, which is unreactive in this context. Similarly, any moisture in the 1-(4-Bromophenyl)urea or the solvent will consume the oxalyl chloride.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use a flame-dried or oven-dried flask. All solvents (DCM, n-hexane) must be certified anhydrous or freshly distilled from a suitable drying agent (e.g., CaH₂). Run the reaction under an inert atmosphere (N₂ or Ar).

    • Verify Reagent Quality: Use a fresh bottle of oxalyl chloride or distill it immediately before use. Purity is paramount.

    • Check Stoichiometry: An excess of oxalyl chloride (typically 1.2-1.5 equivalents) is used to drive the reaction to completion.[6] Ensure your calculations are correct.

    • Temperature Control: While the reaction starts cold, allowing it to warm to room temperature is crucial for the final cyclization and dehydration steps.[6] Ensure you are following the specified temperature profile.

Q2: The final product is a dark, oily residue instead of a crystalline solid. How can I purify it?

Answer: The formation of a dark oil suggests the presence of significant impurities or polymeric side products. This often results from poor temperature control or the use of impure reagents.

  • Causality - Side Reactions: Oxalyl chloride is a powerful electrophile. At elevated temperatures, it can promote side reactions, including polymerization or degradation of the desired product. The presence of impurities in the starting urea can also lead to a complex mixture of products.

  • Troubleshooting & Purification Workflow:

    • Initial Cleanup: Dissolve the oily residue in a minimal amount of dichloromethane or ethyl acetate. Filter it through a small plug of silica gel to remove baseline impurities and color.

    • Induce Crystallization: Concentrate the filtered solution. Attempt precipitation again with n-hexane, but this time, add the hexane very slowly at a low temperature (0 °C or below). Scratching the inside of the flask with a glass rod can help initiate crystallization.

    • Trituration: If precipitation fails, remove the solvent and add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether). Stir or sonicate the mixture. The product may solidify.

    • Column Chromatography: As a final resort, purify the material using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Q3: My NMR spectrum shows the desired product, but it's contaminated with other species. What are the likely side products?

Answer: Besides unreacted starting material, several side products can form depending on the reaction conditions.

  • Causality - Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may isolate intermediates. The primary mechanism involves the initial formation of an N-acylisourea, which then cyclizes.

  • Causality - Dimerization/Oligomerization: If stoichiometry is not carefully controlled, side reactions leading to oligomeric ureas can occur.

  • Identification & Prevention:

    • Unreacted Urea: This is the most common impurity. It can be removed by washing the crude product with a solvent in which the urea is slightly soluble but the product is not, or via chromatography.

    • Oxalic Acid Diamide: If the oxalyl chloride reacts with two molecules of urea without cyclizing, you can form N,N'-bis(4-bromophenyl)oxalamide.

    • Prevention: The key is slow, controlled addition of the urea solution to the oxalyl chloride at low temperatures. This maintains a constant excess of the cyclizing agent and minimizes intermolecular side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.[7]

ReactionMechanism Urea 1-(4-Bromophenyl)urea IntermediateA N-Acylchloroformamidine Intermediate Urea->IntermediateA + Oxalyl Chloride OxalylCl Oxalyl Chloride IntermediateB Acylisourea Intermediate IntermediateA->IntermediateB Intramolecular Attack Product 1-(4-Bromophenyl)imidazolidine- 2,4,5-trione IntermediateB->Product Cyclization & Tautomerization Byproducts HCl, CO Product->Byproducts Elimination of

Caption: Simplified proposed reaction mechanism pathway.
Q4: Why is the reaction performed at 0-5 °C initially?

Answer: This is a critical question that relates to controlling the high reactivity of oxalyl chloride.

  • Thermodynamic vs. Kinetic Control: The initial acylation of the urea is highly exothermic. Running the reaction at low temperature serves several purposes:

    • Selectivity: It favors the desired initial N-acylation over potential side reactions.

    • Stability: It prevents the thermal decomposition of both the oxalyl chloride and the thermally sensitive intermediates.

    • Safety: It allows for better control over the reaction rate and heat evolution, preventing a dangerous runaway reaction.

  • The Role of Warming: After the initial controlled addition, warming the reaction to room temperature provides the necessary activation energy for the subsequent intramolecular cyclization and elimination steps to proceed to completion.[6]

Q5: Can I use other solvents for this reaction?

Answer: While dichloromethane (DCM) is the most commonly reported solvent, other anhydrous, non-protic solvents can be used.[6]

  • Suitable Alternatives:

    • Tetrahydrofuran (THF): A good alternative, though care must be taken to use anhydrous THF as it is hygroscopic.

    • Acetonitrile (ACN): Another polar aprotic solvent that can work well.

    • 1,4-Dioxane: Can be used, but must be peroxide-free and anhydrous.[8]

  • Solvents to Avoid:

    • Protic Solvents (Alcohols, Water): These will react violently with and consume the oxalyl chloride.

    • Amine-based Solvents (Pyridine): Pyridine can act as a nucleophile and a base, leading to a complex mixture of products.[8]

  • Considerations: The choice of solvent can affect reaction rates and the solubility of reactants and products. If you switch from DCM, you may need to re-optimize reaction times and the procedure for product isolation.

References

  • Kos J, et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7587. [Link]

  • National Center for Biotechnology Information (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. PubChem. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. [Link]

  • de Oliveira, C. H., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(11), 4438-4446. [Link]

  • Corral, E., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • ResearchGate. (2017). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • ResearchGate. (2020). Synthesis of imidazolidine-2,4,5-triones. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Decomposition of Parabanic Acid Derivatives. Asian Journal of Chemistry, 24(11), 5121-5124. [Link]

  • Talhi, O., et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3243. [Link]

  • Organic Syntheses. Parabanic acid. Organic Syntheses, Coll. Vol. 2, p.484 (1943); Vol. 18, p.64 (1938). [Link]

  • Semantic Scholar. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

  • ResearchGate. (2019). “Urea oxalic acid” is not parabanic acid. [Link]

  • DergiPark. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 931-938. [Link]

  • Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4410. [Link]

  • Google Patents. (1957). Process for the production of oxalyl chloride. US2816140A.
  • Al-Khafajy, H. K. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Egyptian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • MolPort. 3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione. [Link]

  • ResearchGate. (2019). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. [Link]

  • Aboul-Enein, M. N., et al. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Decomposition of Parabanic Acid Derivatives. Asian Journal of Chemistry, 24(11). [Link]

  • National Center for Biotechnology Information. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Welcome to the dedicated technical support resource for researchers working with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers working with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity for your downstream applications.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. Each problem is followed by an analysis of potential causes and detailed, step-by-step protocols for resolution.

Problem 1: Low Purity of the Crude Product After Synthesis

Symptoms:

  • Broad melting point range.

  • Multiple spots on Thin Layer Chromatography (TLC) analysis.

  • Complex proton NMR spectrum with unexpected peaks.

Potential Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of side-products due to reaction conditions (e.g., temperature, reaction time).

  • Decomposition of the product under the reaction or work-up conditions.

Strategic Approach to Purification:

A multi-step purification strategy is often necessary for heterocyclic compounds.[1] The general workflow involves an initial purification by recrystallization, followed by column chromatography if significant impurities remain.

Step-by-Step Experimental Protocols
Protocol 1: Recrystallization from Ethanol

Recrystallization is an effective technique for removing small amounts of impurities. For compounds with aromatic rings and polar functional groups, polar solvents like ethanol are often a good starting point.[2]

Materials:

  • Crude 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

  • 96% Ethanol

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Condenser

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of 96% ethanol. If the compound is insoluble at room temperature but dissolves upon heating, the solvent is suitable.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of hot 96% ethanol required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality: The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution.

Protocol 2: Flash Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.[3] This technique separates compounds based on their differential adsorption to a stationary phase.[3][4]

Materials:

  • Silica gel (230-400 mesh)[5]

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Eluent System Selection: Use TLC to determine a suitable solvent system. The ideal system will give your desired compound an Rf value of approximately 0.3-0.4. A good starting point for many heterocyclic compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring a level surface. Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (e.g., with a pump or nitrogen line) to begin the separation.

    • Continuously add eluent to the top of the column, ensuring it never runs dry.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Causality: The separation occurs because the components of the mixture have different affinities for the stationary phase (silica gel) and the mobile phase (eluent). Compounds that are more polar will adhere more strongly to the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly with the eluent.

Problem 2: Oily Product Obtained After Synthesis

Symptom: The final product is a viscous oil or gum instead of a solid crystalline material.

Potential Causes:

  • Presence of residual solvent.

  • Impurities acting as a eutectic mixture, depressing the melting point.

  • The compound may be inherently low melting or amorphous.

Troubleshooting Steps:

  • Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes wash away impurities that are preventing crystallization.

  • Solvent Removal: Ensure all reaction and purification solvents have been thoroughly removed under high vacuum, possibly with gentle heating.

  • Re-purification: If the oil persists, it is likely due to impurities. Purify the oily product using column chromatography as described in Protocol 2.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to check for the presence of impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) for impurity identification.[8]

Q2: My compound appears pure by TLC, but the NMR shows impurities. Why?

A2: This can happen for several reasons:

  • Co-elution on TLC: The impurity may have a very similar Rf value to your product in the TLC solvent system used. Try developing the TLC plate in a different solvent system to achieve better separation.

  • Non-UV Active Impurities: If you are visualizing your TLC plate with a UV lamp, impurities that do not contain a chromophore will be invisible. Try using a different visualization technique, such as staining with potassium permanganate.

  • NMR Sensitivity: NMR is a very sensitive technique and can detect impurities at levels that may not be visible on a TLC plate.

Q3: The compound seems to be degrading during column chromatography on silica gel. What can I do?

A3: The imidazolidine-2,4,5-trione ring system can be sensitive to the acidic nature of silica gel.

  • Neutralize the Silica: You can try neutralizing the silica gel by preparing the slurry in the eluent containing a small amount of a neutralising agent like triethylamine (e.g., 0.1-1%).

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Alternative Purification: If the compound is highly sensitive, consider alternative purification methods such as preparative HPLC.

Q4: What is the expected appearance and melting point of pure 1-(4-Bromophenyl)imidazolidine-2,4,5-trione?

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

PurificationWorkflow start Crude Product recrystallization Recrystallization (e.g., Ethanol) start->recrystallization oily_product Oily Product start->oily_product If Oily purity_check1 Purity Assessment (TLC, NMR) recrystallization->purity_check1 column_chromatography Column Chromatography (Silica Gel) purity_check1->column_chromatography Purity < 95% pure_product Pure Product purity_check1->pure_product Purity > 95% purity_check2 Purity Assessment (TLC, NMR, HPLC) column_chromatography->purity_check2 purity_check2->column_chromatography Purity < 95% (Re-purify) purity_check2->pure_product Purity > 95% trituration Trituration (e.g., Hexane) oily_product->trituration trituration->recrystallization

Caption: A decision tree for the purification of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Quantitative Data Summary
TechniqueParameterRecommended Value/SystemPurpose
TLC Stationary PhaseSilica gel 60 F254Monitoring reaction progress and assessing purity.
Mobile Phase (Starting)Hexane:Ethyl Acetate (e.g., 7:3 or 1:1)To achieve good separation of spots.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)[5]Separation of the target compound from impurities.
EluentDetermined by TLC (aim for Rf of 0.3-0.4)To elute the desired compound from the column.
Recrystallization Solvent96% EthanolTo remove small amounts of impurities.
HPLC ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)Quantitative purity analysis.[7]
Mobile Phase (Starting)Acetonitrile:Water gradientTo separate the main peak from any impurity peaks.

References

  • Molecules. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • MDPI. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. [Link]

  • ResearchGate. (2021). Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. [Link]

  • Google Patents. (1992).
  • ACS Publications. (2021). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • MDPI. (2022). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

  • NIH. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. [Link]

  • Adv. J. Chem. A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. [Link]

  • Google Patents. (2017).
  • DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. [Link]

  • ResearchGate. (2024). Chromatography Column Chemistry and Its Applications: A Comprehensive Guide for Researchers. [Link]

  • ResearchGate. (2019). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of N-Arylisatins Using Different Heterogeneous Catalyst Under Microwave Irradiations. [Link]

  • MDPI. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • ResearchGate. (2017). (PDF) Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubMed Central. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. [Link]

  • MDPI. (2022). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. [Link]

Sources

Optimization

resolving 1-(4-Bromophenyl)imidazolidine-2,4,5-trione solubility issues in biological buffers

A comprehensive guide for researchers, scientists, and drug development professionals on resolving solubility challenges in biological buffers. Introduction 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a member of the...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on resolving solubility challenges in biological buffers.

Introduction

1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a member of the hydantoin class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as enzyme inhibitors and in anticancer research.[1][2][3][4] However, like many small molecule drug candidates, its utility in aqueous experimental systems is often hampered by poor solubility. This guide, compiled by our team of application scientists, provides in-depth technical assistance to overcome these solubility hurdles, ensuring the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(4-Bromophenyl)imidazolidine-2,4,5-trione not dissolving in my aqueous buffer (e.g., PBS, pH 7.4)?

A1: 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a moderately lipophilic molecule with limited aqueous solubility. Its predicted XlogP of 1.3 indicates a preference for a more non-polar environment over water.[5] Many heterocyclic compounds, in general, exhibit low aqueous solubility.[6][7]

Q2: I've noticed some precipitation after adding my stock solution to the final assay medium. What is causing this?

A2: This is a common issue when a compound is initially dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution, as its solubility limit in the final aqueous medium is exceeded.

Q3: Can I simply increase the pH of my buffer to improve solubility?

A3: Adjusting the pH can be a viable strategy, as the solubility of hydantoin derivatives is often pH-dependent.[8] The imidazolidine-2,4,5-trione ring contains acidic protons, and deprotonation at higher pH can increase aqueous solubility. However, it is crucial to consider the pH stability of the compound and the pH constraints of your biological assay. A significant deviation from the physiological pH of your experimental system could compromise your results.

Q4: Are there any recommended starting solvents for making a stock solution?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[9] However, the final concentration of DMSO in your assay should be carefully controlled, typically kept below 0.5%, as higher concentrations can be cytotoxic.[10]

Troubleshooting Guide: A Deeper Dive

Issue 1: Initial Dissolution Failure in Aqueous Buffers

Why is this happening?

The chemical structure of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, with its aromatic phenyl ring and heterocyclic core, contributes to its low intrinsic aqueous solubility. The process of dissolution requires overcoming the crystal lattice energy of the solid compound and establishing favorable interactions with water molecules, which is energetically unfavorable for non-polar compounds.

Solutions:

  • Organic Co-solvents: For initial stock solution preparation, use a water-miscible organic solvent.

    • Recommended: DMSO, Ethanol.

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or sonication.

  • pH Adjustment: The solubility of hydantoins can be influenced by pH.[8][11] The pKa of the related compound phenytoin is approximately 8.06, suggesting that the imidazolidine-2,4,5-trione moiety has acidic protons.[12] Increasing the pH above the pKa will lead to deprotonation and an increase in solubility.

    • Consideration: While increasing pH can enhance solubility, it is critical to ensure the pH of the final assay medium remains within the physiological range required for your cells or enzymes.

Issue 2: Precipitation Upon Dilution into Aqueous Media

Why is this happening?

This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent is significantly reduced upon dilution, and the aqueous buffer cannot maintain the compound in solution at the desired concentration.

Solutions:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock solution. This gradual reduction in solvent concentration can sometimes help maintain solubility.

  • Use of Solubilizing Excipients: Incorporating solubilizing agents into your final assay buffer can significantly enhance the apparent solubility of your compound.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drug molecules and increase their aqueous solubility.[13][14][15][16]

      • Recommended: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with low cytotoxicity.

    • Surfactants: Non-ionic surfactants at low concentrations (below their critical micelle concentration) can also improve solubility.

      • Recommended: Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80). Be aware that surfactants can interfere with some biological assays and may exhibit cytotoxicity at higher concentrations.[17]

Table 1: Recommended Starting Concentrations of Solubilizing Agents

Solubilizing AgentRecommended Starting ConcentrationMaximum Recommended Concentration in Cell-Based Assays
DMSON/A (for stock)< 0.5% (v/v)
EthanolN/A (for stock)< 1% (v/v)
HP-β-CD1-5 mMUp to 10 mM (cell line dependent)
Tween® 20/800.01 - 0.1% (v/v)< 0.05% (v/v)

Note: The optimal concentration of each agent should be determined empirically for your specific assay and cell line to minimize off-target effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out 2.69 mg of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (MW: 269.05 g/mol ).

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex or sonicate at room temperature until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is designed to prepare a working solution of the compound in a biological buffer.

  • Prepare a solution of HP-β-CD in your desired biological buffer (e.g., PBS, pH 7.4) at a concentration of 10 mM.

  • Warm the HP-β-CD solution to 37°C to aid in complex formation.

  • Add a small volume of your concentrated DMSO stock solution of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione to the pre-warmed HP-β-CD solution while vortexing. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).

  • Continue to vortex or sonicate the solution for 15-30 minutes to allow for the formation of the inclusion complex.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.

Visualization of the Solubilization Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

G cluster_ts Troubleshooting Options start Start: Compound Precipitation or Dissolution Failure stock_sol Prepare 10-50 mM stock in 100% DMSO start->stock_sol dilute Dilute stock into final aqueous buffer stock_sol->dilute precipitate Precipitation observed? dilute->precipitate success Success: Solution is clear. Proceed with experiment. precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes ph_adjust Option A: pH Adjustment (If assay permits) troubleshoot->ph_adjust cosolvent Option B: Use of Co-solvents (e.g., Ethanol) troubleshoot->cosolvent cyclodextrin Option C: Use of Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin ph_adjust->dilute Re-test cosolvent->dilute Re-test cyclodextrin->dilute Re-test

Caption: A decision tree for troubleshooting solubility issues.

Concluding Remarks

The successful use of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in biological research hinges on overcoming its inherent solubility limitations. By systematically employing the strategies outlined in this guide—from the appropriate use of organic solvents for stock solutions to the judicious application of solubilizing excipients like cyclodextrins—researchers can achieve the desired compound concentrations in their aqueous assay systems. It is imperative to empirically validate the chosen solubilization method to ensure it does not interfere with the biological assay or introduce unintended cytotoxicity.

References

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. Chembiochem, 20(19), 2523-2529. Available from: [Link]

  • Schwartz, P. A., & Rhodes, C. T. (1977). Solubility and ionization characteristics of phenytoin. Journal of Pharmaceutical Sciences, 66(7), 994-997. Available from: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 43. Available from: [Link]

  • Nishimura, T., Yoshimi, A., & Uehara, Y. (1987). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of Pharmacobio-Dynamics, 10(11), 609-616. Available from: [Link]

  • 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. PubChem. Available from: [Link]

  • Deferm, N., Baelen, E., & Annaert, P. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics, 492(1-2), 176-186. Available from: [Link]

  • 1-(4-bromophenyl)imidazolidine-2,4,5-trione. PubChemLite. Available from: [Link]

  • Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ResearchGate. Available from: [Link]

  • Effect of pH on the D-hydantoinase acitivity. ResearchGate. Available from: [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7548-7564. Available from: [Link]

  • IMIDAZOLIDINE-2,4,5-TRIONE. Matrix Fine Chemicals. Available from: [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Available from: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 24(16), 2959. Available from: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Available from: [Link]

  • Heterocycles in Medicinal Chemistry. Molecules, 25(16), 3546. Available from: [Link]

  • Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. CORE. Available from: [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available from: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available from: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

  • 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. Available from: [Link]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7548-7564. Available from: [Link]

  • Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 51. Available from: [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 24(15), 2795. Available from: [Link]

  • 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. Molecules, 28(19), 6902. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Journal of the Korean Chemical Society, 59(4), 333-343. Available from: [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available from: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 25(23), 5757. Available from: [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(19), 6603. Available from: [Link]

  • Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 12, 1431631. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Welcome to the technical support center for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your experimental work.

The imidazolidine-2,4,5-trione ring system, also known as parabanic acid, is a key pharmacophore in various biologically active molecules.[1] However, the reactivity of this heterocyclic core, coupled with the presence of a brominated aromatic ring, presents unique stability challenges. This guide will walk you through potential degradation pathways, analytical strategies for monitoring stability, and best practices for handling and storing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling, analysis, and storage of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Q1: I am observing a loss of my main compound peak and the appearance of new, more polar peaks during my HPLC analysis after a weekend in an acidic mobile phase. What is happening?

A1: You are likely observing acid-catalyzed hydrolysis of the imidazolidine-2,4,5-trione ring. This ring system contains two amide-like bonds that are susceptible to cleavage under acidic conditions.[2] The probable degradation pathway involves the opening of the ring to form N-(4-bromophenyl)-N'-oxamoylurea, which could be further hydrolyzed to 4-bromoaniline and other smaller, more polar molecules.

Troubleshooting Steps:

  • Mobile Phase pH: Avoid using strongly acidic mobile phases for extended periods. If acidic conditions are necessary for chromatographic resolution, prepare fresh mobile phase daily and do not store samples in the autosampler for long durations.

  • Sample Diluent: Ensure your sample diluent is neutral or slightly acidic (pH 4-6) and matches the initial mobile phase composition to prevent on-instrument degradation.

  • Temperature Control: If available, keep the autosampler temperature low (e.g., 4-10 °C) to reduce the rate of hydrolysis.[2]

Q2: My compound appears to be degrading in my formulation, which is buffered at a basic pH. What is the likely degradation product?

A2: Similar to acidic conditions, the imidazolidine-2,4,5-trione ring is also susceptible to base-catalyzed hydrolysis. A hydroxide ion can attack one of the carbonyl carbons, leading to ring cleavage.[2] The initial product would likely be the salt of the corresponding ring-opened acid.

Troubleshooting Steps:

  • pH Optimization: If possible for your application, formulate the compound in a pH range closer to neutral.

  • Excipient Compatibility: Screen for excipients that may create a locally high pH environment.

  • Forced Degradation Study: Conduct a forced degradation study under basic conditions (e.g., 0.1 M NaOH) to confirm this degradation pathway and identify the primary degradants.

Q3: I've noticed a yellowing of my solid compound after exposure to laboratory light. Is this expected?

A3: Yes, this is a potential issue. Brominated aromatic compounds can be susceptible to photolytic degradation.[3][4] UV or even strong visible light can induce the cleavage of the carbon-bromine bond, potentially leading to radical-mediated degradation pathways and the formation of colored impurities.

Troubleshooting Steps:

  • Storage Conditions: Always store the solid compound and solutions in amber vials or protected from light.

  • Handling: Minimize exposure to direct light during weighing and sample preparation.

  • Photostability Testing: Perform a photostability study according to ICH Q1B guidelines to quantify the extent of degradation and identify photoproducts.[5]

Q4: I am seeing an unexpected peak in my chromatogram after storing my sample in a solution containing hydrogen peroxide. What could this be?

A4: The imidazolidine-2,4,5-trione ring can be susceptible to oxidation. The C5 position could be a target for oxidative attack. Additionally, the electron-rich bromophenyl ring could undergo oxidation, though this is generally less likely than reactions on the heterocyclic ring.

Troubleshooting Steps:

  • Avoid Oxidizing Agents: Be mindful of excipients or solvents that may contain or generate peroxides.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.

  • Antioxidants: In a formulated product, the inclusion of antioxidants may be necessary to improve stability.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7]

Experimental Workflow for Forced Degradation

Below is a diagram illustrating a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal (e.g., 80°C, solid & solution) Prep->Thermal Expose Photo Photolytic (ICH Q1B conditions) Prep->Photo Expose Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze PeakPurity Assess Peak Purity Analyze->PeakPurity MassBalance Calculate Mass Balance PeakPurity->MassBalance Identify Identify Degradants MassBalance->Identify Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis Parent 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Hydrolysis_Product_1 N-(4-bromophenyl)-N'-oxamoylurea (Ring-opened intermediate) Parent->Hydrolysis_Product_1 H+ or OH- Photo_Product_1 Debrominated analog + Radical species Parent->Photo_Product_1 hv (Light) Hydrolysis_Product_2 4-Bromoaniline + Oxalic Acid + Urea Hydrolysis_Product_1->Hydrolysis_Product_2 Further hydrolysis

Caption: Potential degradation pathways.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Q5: What are the key parameters for developing a stability-indicating HPLC method for this compound?

A5:

  • Column Choice: A C18 column is a good starting point due to the non-polar nature of the bromophenyl group. [8]* Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer, pH 3-5) and an organic modifier (acetonitrile or methanol) is recommended to resolve the parent compound from its more polar degradants.

  • Detection: UV detection should be employed. Run a PDA or DAD scan of the parent compound to determine the optimal wavelength for detection. Analysis at multiple wavelengths may be necessary to detect all degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This involves demonstrating that the peak for the parent compound is pure and that all major degradation products are well-resolved from it. This is typically achieved by analyzing the samples from the forced degradation studies.

References

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (n.d.). MDPI. Retrieved from [Link]

  • Photodegradation of emerging highly brominated flame retardants, 1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane. (2020). PubMed. Retrieved from [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. (n.d.). Europe PMC. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. Retrieved from [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2007). ResearchGate. Retrieved from [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis of imidazolidine-2,4,5-triones. * Detailed synthetic... (n.d.). ResearchGate. Retrieved from [Link]

  • Forced degradation studies of Apixaban. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. (2020). MDPI. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). PMC - PubMed Central. Retrieved from [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (2007). ResearchGate. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. Retrieved from [Link]

  • Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • 1-Methylimidazolidine-2,4,5-trione. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4-bromophenyl)imidazolidine-2,4,5-trione. (n.d.). PubChem. Retrieved from [Link]

  • 3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione. (n.d.). MolPort. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Welcome to the technical support center for the synthesis and purification of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the purity and yield of your target molecule.

Introduction: The Chemistry of Purification

1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a derivative of parabanic acid, is typically synthesized by the cyclization of N-(4-bromophenyl)urea with oxalyl chloride or a dialkyl oxalate.[1][2] While the synthesis appears straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials, side-products, and degradation products. This guide will systematically address these issues and provide robust purification protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Issue 1: Crude product is a sticky solid or oil, not a filterable powder.

Possible Cause & Scientific Rationale:

This is often due to the presence of residual solvents or highly soluble impurities that depress the melting point of the crude product. Unreacted starting materials like 4-bromoaniline or low molecular weight side-products can contribute to this issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a non-filterable crude product.

Issue 2: Poor recovery after recrystallization.

Possible Cause & Scientific Rationale:

Low recovery can result from several factors: using an inappropriate recrystallization solvent where the compound has high solubility even at low temperatures, using an excessive volume of solvent, or premature crystallization during hot filtration leading to product loss.

Troubleshooting Steps:

  • Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[3] For 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, ethanol is a good starting point.[4] If solubility is too high, consider a mixed solvent system such as ethanol/water or dichloromethane/hexane.[3]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.

  • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.

  • Maximize Crystal Formation: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product and maximize crystal formation.

Issue 3: Persistent impurities observed by TLC/NMR after purification.

Possible Cause & Scientific Rationale:

Some impurities may have similar polarity and solubility profiles to the desired product, making them difficult to remove by a single purification technique. Common persistent impurities include unreacted N-(4-bromophenyl)urea and hydrolysis byproducts.

Troubleshooting Workflow:

Caption: Strategy for removing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione?

A1: The most common impurities are typically:

  • Unreacted N-(4-bromophenyl)urea: The direct precursor to the target molecule.[5][6]

  • Unreacted 4-bromoaniline: If the urea synthesis was incomplete or if it's used in excess.

  • Di-(4-bromophenyl)urea: A potential byproduct from the urea synthesis.

  • Hydrolysis products: The imidazolidine-2,4,5-trione ring is susceptible to hydrolysis, which can lead to the formation of ring-opened structures, particularly in the presence of water and acid or base.[7]

Q2: How can I effectively monitor the purification process?

A2: Thin Layer Chromatography (TLC) is an indispensable tool.

  • Visualization: 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is an aromatic compound and should be visible under short-wave UV light (254 nm).[8]

  • Staining: If the impurities are not UV-active, you can use a potassium permanganate stain, which reacts with oxidizable functional groups.[8]

  • Eluent System: A good starting eluent system for TLC is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). Adjust the polarity to achieve good separation of spots.

Q3: What is the best method for large-scale purification?

A3: For multi-gram scale purification, recrystallization is often the most practical and economical method. However, if recrystallization fails to provide the desired purity, flash column chromatography is the next best option. For industrial-scale production, process optimization to minimize impurity formation is crucial, followed by a robust crystallization protocol.

Detailed Purification Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for crude material that is mostly the desired product but contains minor impurities.

  • Dissolution: In a fume hood, place the crude 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin within 15-30 minutes. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Outcome: A white to off-white crystalline solid with a purity of >98% (as determined by NMR or HPLC).

Protocol 2: Flash Column Chromatography

This method is recommended when recrystallization is ineffective, or when impurities have similar solubility profiles to the product.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC first.

  • Flash chromatography setup (column, pump, fraction collector).

Procedure:

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the desired compound.[9]

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum.

Data Summary Table:

Purification MethodTypical Purity AchievedTypical YieldBest For
Recrystallization >98%70-90%Removing minor, less soluble or more soluble impurities.
Flash Chromatography >99%50-80%Separating complex mixtures and impurities with similar polarity.

References

  • Talhi, O., Fernandes, J. A., Pinto, D. C. G. A., Silva, A. M. S., & Paz, F. A. A. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]

  • Gul, S., & Tutar, A. (2012). Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ChemInform, 43(25). [Link]

  • Talhi, O., Fernandes, J. A., Pinto, D. C. G. A., Silva, A. M. S., & Paz, F. A. A. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3233. [Link]

  • Tršović, N., Stanojković, T., Vujčić, M., Damljanović, I., Stevanović, D., & Vuković, N. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 2018(40), 57-76. [Link]

  • Maca, J., Musilek, K., Holas, O., Kucera, J., & Kunes, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7584. [Link]

  • Brito, M. F. F., Dos Santos, M. L., de Souza, G. E. P., & da Silva, A. D. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(7), 2470-2479. [Link]

  • Kim, J., Hwang, S. H., & Hammock, B. D. (2018). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Zysman-Colman, E., & Finney, N. S. (2006). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. Tetrahedron Letters, 47(3), 441-444. [Link]

  • Kurzer, F. (1951). Arylureas I. Cyanate method. Organic Syntheses, 31, 8. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Kaasenbrood, P. F. J. (1953). U.S. Patent No. 2,663,731. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Billingsley, K. L. (2007). The Development of Palladium-Catalysts for Organic Synthesis [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing (4-Bromophenyl)urea: A Guide for Researchers and Suppliers. [Link]

  • Talhi, O., Fernandes, J. A., Pinto, D. C. G. A., Silva, A. M. S., & Paz, F. A. A. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3243. [Link]

  • Kotha, S., Ali, T., & Rashid, M. H. (2023). Quantum Chemical Insight into 1,2-Shift Rearrangement in Bromination of Allylaryls. Molecules, 28(21), 7434. [Link]

  • Jagusch, T., Nerdinger, S., Lehnemann, B., Scherer, S., Meudt, A., Snieckus, V., ... & Schottenberger, H. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE ADVANTAGES OF BUCHWALD'S S-PHOS. HETEROCYCLES, 101(2), 631-644. [Link]

  • Chemical Synthesis Database. (n.d.). N-(4-bromophenyl)urea. [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

Sources

Troubleshooting

identifying and minimizing side reactions in 1-(4-Bromophenyl)imidazolidine-2,4,5-trione synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes.

I. Scientific Overview: The Synthetic Pathway

The synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a derivative of parabanic acid, is most commonly achieved through a two-step process. The first step involves the formation of the precursor N-(4-bromophenyl)urea, which is then cyclized with oxalyl chloride. Understanding the mechanism of each step is crucial for identifying potential pitfalls and side reactions.

The overall synthetic scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization 4-Bromoaniline 4-Bromoaniline N-(4-bromophenyl)urea N-(4-bromophenyl)urea 4-Bromoaniline->N-(4-bromophenyl)urea Reaction Isocyanate_Source Isocyanate or Cyanate Source Isocyanate_Source->N-(4-bromophenyl)urea Target_Molecule 1-(4-Bromophenyl)imidazolidine- 2,4,5-trione N-(4-bromophenyl)urea->Target_Molecule Cyclization Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Target_Molecule

Caption: General two-step synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Final Product

Symptoms:

  • After the reaction and work-up, little to no solid product is obtained.

  • TLC analysis of the crude reaction mixture shows mainly starting material (N-(4-bromophenyl)urea).

Possible Causes & Solutions:

CauseExplanationRecommended Action
Inactive Oxalyl Chloride Oxalyl chloride is highly moisture-sensitive and can decompose into oxalic acid, HCl, and other products, rendering it ineffective for the cyclization reaction.Use a fresh bottle of oxalyl chloride or redistill it before use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Temperature Control The reaction is typically conducted at low temperatures (0-5 °C) to control the reactivity of oxalyl chloride.[1] If the temperature is too high, side reactions can occur, leading to decomposition of the product or reactants.Maintain the reaction temperature strictly between 0 and 5 °C using an ice-salt bath. Add the oxalyl chloride dropwise to the solution of the urea to prevent a sudden increase in temperature.
Presence of Water Water will readily react with oxalyl chloride and can also hydrolyze the imidazolidine-2,4,5-trione ring system.[2]Use anhydrous solvents (e.g., dry DCM) and ensure all starting materials are dry. Perform the reaction under an inert atmosphere.
Incorrect Stoichiometry An insufficient amount of oxalyl chloride will result in incomplete conversion of the starting urea. A large excess can lead to side reactions.Use a slight excess of oxalyl chloride (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction of the urea.
Problem 2: Product is an Oil or Gummy Solid, Difficult to Purify

Symptoms:

  • The crude product is not a filterable solid.

  • Attempts at crystallization or precipitation result in an oil.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Presence of Impurities Impurities, such as unreacted starting materials or side products, can act as eutectic contaminants, lowering the melting point of the mixture and preventing crystallization.1. Solvent Trituration: Try stirring the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This may induce crystallization. 2. Column Chromatography: If trituration fails, purify the crude product using silica gel column chromatography. A gradient elution from hexane to ethyl acetate is a good starting point.
Incomplete Removal of Solvent Residual solvent (e.g., DCM) can make the product appear oily.Dry the product thoroughly under high vacuum for an extended period. Gentle heating (if the compound is thermally stable) can aid in solvent removal.
Hydrolysis of the Product The trione ring is susceptible to hydrolysis, which can lead to ring-opened, more polar, and often non-crystalline byproducts.Ensure all work-up steps are performed quickly and with anhydrous solvents where possible. Avoid prolonged exposure to atmospheric moisture.
Problem 3: Unexpected Spectroscopic Data (NMR, IR, MS)

Symptoms:

  • ¹H NMR spectrum shows unexpected peaks or incorrect integration.

  • IR spectrum lacks the characteristic tricarbonyl stretches or shows unexpected absorptions (e.g., broad -OH or -NH stretches).

  • Mass spectrum shows a molecular ion peak that does not correspond to the target compound.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Hydrolysis Product The most likely side product is the corresponding N-(4-bromophenyl)oxaluric acid (ring-opened product). This will result in a carboxylic acid proton signal in the ¹H NMR spectrum and a broad O-H stretch in the IR spectrum.Review your work-up procedure for any potential sources of water. Purification by recrystallization or chromatography should separate the desired product from the hydrolyzed byproduct.
Unreacted Urea The presence of N-(4-bromophenyl)urea will be evident from its characteristic NMR and IR signals.Ensure sufficient oxalyl chloride was used and that the reaction went to completion (monitor by TLC). If necessary, repeat the reaction with optimized stoichiometry or longer reaction times.
Formation of Oxalamide If the starting 4-bromoaniline is not fully converted to the urea, it can react with oxalyl chloride to form N,N'-bis(4-bromophenyl)oxalamide.Ensure the purity of the starting N-(4-bromophenyl)urea. This side product is less polar than the desired product and can be separated by chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the cyclization reaction? A1: Dichloromethane (DCM) is widely reported and effective for this type of reaction.[1] It is relatively inert to the reaction conditions and effectively dissolves the starting urea. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile could also be used, but must be rigorously dried.

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting urea and the product (e.g., 30-50% ethyl acetate in hexane). The product, being less polar, should have a higher Rf value than the urea.

Q3: Is it necessary to use a base in the cyclization step? A3: While some procedures for similar compounds use a non-nucleophilic base like triethylamine to scavenge the HCl byproduct[3], it is not always necessary. The reaction can proceed without a base, but the presence of a base can sometimes improve yields by preventing acid-catalyzed side reactions. If you experience low yields, adding one equivalent of triethylamine to the reaction mixture is a reasonable optimization step.

Q4: What are the key safety precautions for this synthesis? A4:

  • Oxalyl Chloride: This reagent is corrosive and reacts violently with water to release toxic gases (HCl, CO, CO₂). Handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • DCM: Dichloromethane is a suspected carcinogen. Minimize exposure by handling it in a fume hood.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the decomposition of oxalyl chloride by atmospheric moisture.

IV. Experimental Protocols

Protocol 1: Synthesis of N-(4-bromophenyl)urea
  • Dissolve 4-bromoaniline (1 equivalent) in a suitable solvent (e.g., water with a small amount of acetic acid).

  • Slowly add a solution of sodium cyanate (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. The purity can be checked by melting point and NMR spectroscopy.

Protocol 2: Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add N-(4-bromophenyl)urea (1 equivalent) and anhydrous DCM to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and add it to the dropping funnel.

  • Add the oxalyl chloride solution dropwise to the stirred urea suspension over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC until the starting urea is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • Add n-hexane to the residue to precipitate the product.[1]

  • Collect the solid by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

  • For further purification, the product can be recrystallized from a suitable solvent system (e.g., DCM/hexane or ethyl acetate/hexane).[1]

Troubleshooting_Workflow start Synthesis Complete check_yield Check Yield & Appearance start->check_yield yield_ok High Yield, Crystalline Solid check_yield->yield_ok Good yield_low Low Yield or No Product check_yield->yield_low Poor oily_product Oily or Gummy Product check_yield->oily_product Poor analyze Spectroscopic Analysis (NMR, IR, MS) yield_ok->analyze check_reagents Verify Reagent Quality (esp. Oxalyl Chloride) yield_low->check_reagents purify Purification Strategy: Trituration or Chromatography oily_product->purify check_conditions Review Reaction Conditions (Temp, Atmosphere, Stoichiometry) check_reagents->check_conditions Reagents OK purify->analyze data_ok Data Confirms Structure analyze->data_ok Good data_bad Unexpected Data analyze->data_bad Poor end Pure Product Obtained data_ok->end identify_impurity Identify Impurity: Hydrolysis, Unreacted SM, etc. data_bad->identify_impurity

Caption: A workflow for troubleshooting the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

V. References

  • Opletalova, V., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7585. [Link]

  • Krasnov, V. P., et al. (2022). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 27(15), 4984. [Link]

  • Fita, P., & Poznański, J. (2010). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 8(7), 1669-1676. [Link]

  • Yavari, I., & Zare, H. (2012). Synthesis and Decomposition of Parabanic Acid Derivatives. Asian Journal of Chemistry, 24(11), 5021-5024. [Link]

Sources

Optimization

Technical Support Center: Addressing Assay Interference Caused by 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter assay interference when working with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione and structurally...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter assay interference when working with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione and structurally related compounds. While this molecule may exhibit specific biological activity, its chemical structure raises flags for potential non-specific interactions that can lead to misleading results in biochemical and cell-based assays. This guide provides a structured approach to identifying, understanding, and mitigating these potential artifacts, ensuring the integrity and reliability of your experimental data.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding assay interference from 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Q1: My assay shows a positive hit with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. How can I be sure it's a genuine result?

A positive result, or "hit," from a primary screen is the first step. However, due to the chemical nature of this compound, it is crucial to perform secondary and counter-screening assays to rule out common interference mechanisms such as chemical reactivity, compound aggregation, and redox cycling. This guide provides detailed protocols for these validation steps.

Q2: What are the primary mechanisms of assay interference I should be concerned about with this compound?

The imidazolidine-2,4,5-trione core, a hydantoin derivative, and the bromophenyl moiety suggest a potential for:

  • Chemical Reactivity: The compound may covalently modify proteins or other biomolecules in your assay.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes or disrupt cellular processes.

  • Redox Cycling: The compound could participate in redox reactions, generating reactive oxygen species (ROS) that interfere with assay components.

Q3: Are there any simple, initial steps I can take to mitigate potential interference?

Yes. A straightforward initial step is to include scavenging agents in your assay buffer. For example, dithiothreitol (DTT) at a final concentration of 1-5 mM can help mitigate issues arising from thiol-reactive compounds.[1][2] However, this is not a definitive solution and should be part of a broader validation strategy.

Q4: What is a "Pan-Assay Interference Compound" (PAINS), and could 1-(4-Bromophenyl)imidazolidine-2,4,5-trione be one?

PAINS are chemical compounds that are known to interfere with a wide range of biological assays, often due to their chemical reactivity or other non-specific mechanisms.[3] While 1-(4-Bromophenyl)imidazolidine-2,4,5-trione may not be explicitly classified as a PAIN, its structural features warrant careful investigation for PAINS-like behavior.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for identifying and addressing specific types of assay interference.

A. Investigating and Mitigating Chemical Reactivity

Chemical reactivity is a significant concern for compounds containing electrophilic moieties.[1] Such compounds can form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on proteins, leading to non-specific inhibition or activation.

The imidazolidine-2,4,5-trione scaffold contains multiple carbonyl groups, which can render adjacent positions susceptible to nucleophilic attack. This inherent reactivity can lead to false-positive results that are not due to specific, high-affinity binding to a target protein.

This assay assesses the potential for the test compound to react with free thiols, a common feature of reactive compounds.

Materials:

  • Test compound (1-(4-Bromophenyl)imidazolidine-2,4,5-trione)

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound at various concentrations to the assay buffer.

  • Add DTT to a final concentration of 1-5 mM.[1][2]

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a wavelength appropriate for the assay readout. A time-dependent decrease in signal in the presence of the compound may indicate reactivity.[1]

Observation Interpretation Mitigation Strategy
Dose-dependent decrease in signal with pre-incubation.Potential covalent modification of the target protein.Include thiol-containing reagents like DTT or glutathione in the assay buffer to act as scavengers.[1][2]
Time-dependent inhibition.Suggests a covalent or irreversible binding mechanism.Perform dialysis or size-exclusion chromatography to determine if the inhibition is reversible.
No change in signal.The compound may not be thiol-reactive under these conditions.Proceed to other interference assays.
B. Detecting and Overcoming Compound Aggregation

Compound aggregation is a common source of assay interference where small molecules form colloidal particles that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[4][5]

Hydrophobic compounds, like those containing a bromophenyl group, can be prone to aggregation, especially at higher concentrations used in screening assays. These aggregates can sequester proteins, leading to a loss of activity that is misinterpreted as specific inhibition.

This assay determines if the observed activity of the test compound is sensitive to the presence of a non-ionic detergent, which disrupts aggregate formation.

Materials:

  • Test compound

  • Triton X-100 or Tween-80

  • Assay buffer and components

Procedure:

  • Run the primary assay with the test compound in the presence and absence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.

  • Compare the dose-response curves obtained under both conditions.

Observation Interpretation Mitigation Strategy
A significant rightward shift in the IC50 curve in the presence of detergent.The compound is likely acting via an aggregation-based mechanism.Lower the concentration of the test compound. Include a low concentration of a non-ionic detergent in the assay buffer.[4]
No change in the IC50 curve.Aggregation is likely not the primary mechanism of interference.Proceed to other interference assays.
C. Assessing and Countering Redox Activity

Redox-cycling compounds can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the presence of reducing agents commonly found in assay buffers (e.g., DTT).[6] This can lead to oxidative damage of proteins and other assay components, resulting in false-positive signals.

The trione moiety in the compound's structure could potentially participate in redox cycling, especially in the presence of strong reducing agents.

This assay directly measures the production of H₂O₂ by the test compound.

Materials:

  • Test compound

  • DTT

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer

Procedure:

  • In a 96-well plate, combine the test compound, DTT, HRP, and Amplex Red in the assay buffer.

  • Incubate at room temperature, protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points. An increase in fluorescence indicates H₂O₂ production.

Observation Interpretation Mitigation Strategy
Compound- and DTT-dependent increase in fluorescence.The compound is a redox cycler.Remove strong reducing agents from the assay buffer if possible. Add catalase to the assay to scavenge H₂O₂.
No significant increase in fluorescence.The compound is unlikely to be a significant redox cycler under these conditions.The observed activity is likely not due to redox cycling.

III. Visualization of Workflows

Troubleshooting Workflow for Assay Interference

G A Primary Screen Hit with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione B Perform Thiol Reactivity Assay A->B E Reactivity Observed? B->E C Perform Detergent Counter-Screen F Aggregation Observed? C->F D Perform Redox Cycling Assay G Redox Activity Observed? D->G E->C No H Mitigate Reactivity (e.g., add DTT) E->H Yes F->D No I Mitigate Aggregation (e.g., add Triton X-100) F->I Yes J Mitigate Redox Activity (e.g., add catalase) G->J Yes L Confirmed Hit - Proceed with Further Characterization G->L No K Re-evaluate in Primary Assay H->K I->K J->K K->L Activity Maintained M False Positive - Deprioritize K->M Activity Lost

Caption: A logical workflow for troubleshooting potential assay interference.

IV. References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays - YouTube. [Link]

  • Thermal shift assay - Wikipedia. [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. [Link]

  • High-Throughput RNA Interference Screening: Tricks of the Trade - PMC - NIH. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. [Link]

  • Tackling assay interference associated with small molecules - PubMed. [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC - NIH. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations | ACS Chemical Biology - ACS Publications. [Link]

  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed. [Link]

  • Methods for Determining Aggregation - Proteos, Inc. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. [Link]

  • (PDF) Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies - ResearchGate. [Link]

  • Full article: Evolution of assay interference concepts in drug discovery - Taylor & Francis. [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. [Link]

  • Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC - NIH. [Link]

  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods - ResearchGate. [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed. [Link]

  • Tackling assay interference associated with small molecules | Request PDF - ResearchGate. [Link]

  • Overcoming Matrix Interference in LC-MS/MS - Separation Science. [Link]

  • Interference Troubleshooting Guide. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. [Link]

  • Thiol-Reactive or Redox-Active: Revising a Repurposing Screen Led to a New Invalidation Pipeline and Identified a True Noncovale - UniCA IRIS. [Link]

  • Overcoming soluble target interference in an anti-therapeutic antibody screening assay for an antibody-drug conjugate therapeutic. | Semantic Scholar. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. [Link]

  • 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone - PubChem. [Link]

  • Redox-active nuisance screening compounds and their classification | Request PDF - ResearchGate. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. [Link]

  • The Use of Chemical Reactivity Assays in Toxicity Prediction - CORE. [Link]

  • [PDF] Assay Interference by Aggregation - Semantic Scholar. [Link]

  • A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study | Request PDF - ResearchGate. [Link]

  • Pan Assay Interference Compounds - YouTube. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. [Link]

  • Reactive Metabolite Screening Service - Creative Biolabs. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. [Link]

  • Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML - YouTube. [Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds - MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Production

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important heterocyclic compound from bench-scale to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

1-(4-Bromophenyl)imidazolidine-2,4,5-trione, a derivative of parabanic acid, holds significant interest in medicinal chemistry due to its potential biological activities.[1][2][3] The synthesis of related imidazolidine-2,4,5-triones often involves the cyclocondensation of a substituted urea with oxalyl chloride.[4][5] While this reaction is generally efficient on a laboratory scale, scaling up introduces a new set of challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione?

The most prevalent and direct method for synthesizing 1-substituted and 1,3-disubstituted imidazolidine-2,4,5-triones is the reaction of a corresponding urea derivative with oxalyl chloride.[4][6] In the case of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, the synthesis would proceed from 1-(4-Bromophenyl)urea and oxalyl chloride.

Q2: What are the primary safety concerns when working with oxalyl chloride at scale?

Oxalyl chloride is a corrosive and toxic liquid that reacts violently with water and moisture, releasing toxic gases such as hydrogen chloride (HCl) and carbon monoxide (CO).[5] Key safety precautions for large-scale handling include:

  • Closed System: All transfers and reactions should be conducted in a closed system to prevent exposure to atmospheric moisture and personnel.

  • Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of oxalyl chloride.

  • Scrubbing System: A robust scrubbing system (e.g., a caustic scrubber) is essential to neutralize the HCl gas evolved during the reaction.

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory. Respiratory protection may be necessary for certain operations.

Q3: What are the critical quality attributes for the starting materials?

The purity of the starting materials is paramount for a successful and reproducible synthesis.

  • 1-(4-Bromophenyl)urea: Should be of high purity and free from residual starting materials from its own synthesis (e.g., 4-bromoaniline). The presence of difunctional impurities can lead to polymer formation.

  • Oxalyl Chloride: Must be of high purity and handled under anhydrous conditions to prevent degradation.[5] It is advisable to use freshly opened bottles or to re-distill if the quality is uncertain.

  • Solvent (e.g., Dichloromethane): Must be anhydrous. The presence of water will consume oxalyl chloride and lead to the formation of oxalic acid, which can complicate purification.

II. Troubleshooting Guide

Problem 1: Low Yield of the Final Product

Symptoms:

  • The isolated yield of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is significantly lower than expected from lab-scale experiments.

  • A large amount of starting material (1-(4-Bromophenyl)urea) is recovered.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Temperature Control The reaction of urea with oxalyl chloride is exothermic. A rapid increase in temperature can lead to side reactions and degradation of the product.1. Slow Addition: Add the oxalyl chloride solution to the urea slurry at a controlled rate to manage the exotherm. 2. Efficient Cooling: Ensure the reactor's cooling system is sufficient to maintain the desired reaction temperature (typically 0-5 °C).[4] 3. Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature, not just the cooling jacket temperature.
Moisture Contamination Water in the solvent or from atmospheric leaks will react with oxalyl chloride, reducing the amount available for the desired reaction.1. Use Anhydrous Solvent: Ensure the solvent is dried and stored properly. 2. Inert Atmosphere: Maintain a positive pressure of a dry, inert gas (e.g., nitrogen) throughout the reaction. 3. Check for Leaks: Ensure all reactor seals and connections are secure.
Poor Mixing In a large reactor, inadequate mixing can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions.1. Optimize Agitation: Adjust the agitator speed and design to ensure efficient mixing of the slurry. 2. Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve mixing.
Incorrect Stoichiometry An insufficient amount of oxalyl chloride will result in incomplete conversion of the starting urea.1. Verify Reagent Purity: Use high-purity oxalyl chloride. 2. Slight Excess of Oxalyl Chloride: Consider using a slight molar excess of oxalyl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Problem 2: Product Purity Issues & Discoloration

Symptoms:

  • The isolated product is off-white, yellow, or brown instead of the expected color.

  • Analytical tests (e.g., HPLC, NMR) show the presence of significant impurities.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Side Reactions At higher temperatures, side reactions such as decomposition of the product or reaction with impurities can occur.1. Strict Temperature Control: Maintain the reaction temperature within the optimal range. 2. Minimize Reaction Time: Once the reaction is complete (monitored by in-process controls), proceed with the work-up promptly.
Inefficient Purification The precipitation and filtration process may not be effectively removing all impurities.1. Optimize Anti-Solvent Addition: Add the anti-solvent (e.g., n-hexane) slowly to promote the formation of larger, purer crystals.[4] 2. Thorough Washing: Ensure the filter cake is washed with a sufficient amount of fresh, cold solvent to remove soluble impurities. 3. Recrystallization: If purity issues persist, consider a recrystallization step from a suitable solvent system.
Trapped Solvent Inadequate drying can leave residual solvents in the final product.1. Efficient Drying: Use a suitable drying method (e.g., vacuum oven) at an appropriate temperature to remove all solvents without causing product degradation. 2. Monitor Drying Process: Dry the product until a constant weight is achieved.
Problem 3: Difficulties with Product Isolation

Symptoms:

  • The product precipitates as a fine, difficult-to-filter solid.

  • The product forms an oil or gum during precipitation.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Rapid Precipitation Adding the anti-solvent too quickly can lead to "crashing out" of the product as fine particles.1. Controlled Addition: Add the anti-solvent slowly with good agitation. 2. Temperature Control: Control the temperature during precipitation. Cooling the mixture may improve crystallization.
Presence of Oily Impurities Impurities can interfere with the crystallization process, leading to oiling out.1. Improve Reaction Purity: Address any sources of impurity formation during the reaction. 2. Solvent System Optimization: Experiment with different solvent/anti-solvent combinations to find a system that promotes good crystal formation.

III. Experimental Protocols & Visualizations

Synthetic Workflow

The general workflow for the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_urea 1-(4-Bromophenyl)urea Slurry in Anhydrous DCM reaction Cyclocondensation (0-5 °C, Inert Atmosphere) prep_urea->reaction prep_oxalyl Oxalyl Chloride Solution in Anhydrous DCM prep_oxalyl->reaction Slow Addition precipitation Precipitation with n-Hexane reaction->precipitation Reaction Mixture filtration Filtration precipitation->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying product 1-(4-Bromophenyl)imidazolidine-2,4,5-trione drying->product

Caption: General workflow for the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Key Reaction Pathway and Potential Side Reaction

The desired reaction involves the formation of the imidazolidinetrione ring. A key side reaction is the hydrolysis of oxalyl chloride.

G urea 1-(4-Bromophenyl)urea C₇H₇BrN₂O product 1-(4-Bromophenyl)imidazolidine-2,4,5-trione C₉H₅BrN₂O₃ urea->product Desired Reaction + 2 HCl oxalyl Oxalyl Chloride C₂Cl₂O₂ oxalyl->product oxalic_acid Oxalic Acid C₂H₂O₄ oxalyl->oxalic_acid Hydrolysis + 2 HCl water Water (impurity) H₂O water->oxalic_acid hcl HCl (gas)

Caption: Desired reaction pathway and a common side reaction.

IV. References

  • Molecules. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Decomposition of Parabanic Acid Derivatives. [Link]

  • DergiPark. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. [Link]

  • Organic Syntheses. parabanic acid. [Link]

  • PubMed. (2019). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. [Link]

  • ResearchGate. (2019). Design and synthesis of novel parabanic acid derivatives as anticonvulsants | Request PDF. [Link]

Sources

Optimization

preventing decomposition of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. It addresses common challenges related to the compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. It addresses common challenges related to the compound's storage and stability, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Introduction

1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a member of the parabanic acid family, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The structural integrity of this compound is paramount for obtaining reliable and reproducible data. The imidazolidine-2,4,5-trione ring system, with its multiple carbonyl groups, is susceptible to degradation, particularly through hydrolysis. This guide is designed to help you mitigate these risks.

Troubleshooting Guide: Identifying and Addressing Decomposition

This section addresses specific issues you might encounter, their probable causes, and actionable solutions.

Issue 1: Change in Physical Appearance (e.g., color change, clumping)

  • Question: My previously white, crystalline 1-(4-Bromophenyl)imidazolidine-2,4,5-trione has developed a yellowish tint and is starting to clump together. What is happening?

  • Probable Cause: This is often the first visual indicator of decomposition. The color change can be due to the formation of degradation products, while clumping suggests the absorption of atmospheric moisture, a precursor to hydrolysis.

  • Solution:

    • Immediate Segregation: Isolate the affected vial to prevent potential contamination of other stock.

    • Purity Re-assessment: Perform a purity analysis. High-Performance Liquid Chromatography (HPLC) is an excellent method for this. A pure sample should exhibit a single, sharp peak. The presence of additional peaks indicates the formation of degradation products.

    • Disposal: If significant degradation is confirmed, it is recommended to discard the reagent. Using a degraded compound will lead to inaccurate concentrations and potentially confounding biological effects in your assays.

Issue 2: Inconsistent or Non-reproducible Experimental Results

  • Question: I am observing a significant drop in the potency of my compound in my cell-based assays compared to previous batches. Could this be a storage issue?

  • Probable Cause: A loss of potency is a classic sign of decomposition. The active parent compound is likely degrading into inactive or less active byproducts. The primary suspect for an imidazolidinetrione derivative is ring-opening via hydrolysis.

  • Scientific Rationale: The imidazolidine-2,4,5-trione ring contains multiple electrophilic carbonyl carbons and amide bonds. It is susceptible to nucleophilic attack by water, leading to the cleavage of the heterocyclic ring. This hydrolytic pathway is a common degradation mechanism for many heterocyclic compounds.[2][3]

  • Solution:

    • Analytical Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your sample. This technique can separate the parent compound from its degradation products and provide mass information to help identify them. For brominated compounds, both GC-MS and LC-MS are powerful analytical tools.[4][5]

    • Review Storage Protocol: Carefully review your storage procedures against the recommendations in the FAQ section below. Were there any deviations? Was the container properly sealed? Was it exposed to humidity?

    • Acquire New Stock: If degradation is confirmed, obtain a fresh batch of the compound and implement a stringent storage protocol from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione?

To maximize the shelf-life of the compound, we recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CLow temperatures slow down the rate of chemical reactions, including hydrolysis and other potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Amber Vial / DarkProtects the compound from photolytic degradation, which can sometimes affect C-Br bonds.
Container Tightly Sealed Vial with a Secure CapPrevents the ingress of moisture from the ambient environment.
Dessicant Store vials within a desiccatorProvides an additional layer of protection against moisture.

Q2: How should I handle the compound when preparing solutions?

Handling the compound correctly is just as important as long-term storage.

  • Workflow for Handling:

    • Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Weigh the desired amount of compound quickly in a low-humidity environment.

    • Use anhydrous solvents for solubilization.

    • Immediately and securely reseal the vial, purge with an inert gas if possible, and return it to the recommended storage temperature.

Visualizing the Hydrolysis Pathway

The diagram below illustrates a plausible hydrolytic degradation pathway for the imidazolidine-2,4,5-trione ring.

Hydrolysis_Pathway Compound 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Nucleophilic Attack) Product Ring-Opened Product (N-(4-bromophenyl)oxalamide derivative) Intermediate->Product Ring Cleavage Storage_Workflow cluster_storage Long-Term Storage cluster_handling Experimental Use Storage Store at -20°C in a sealed vial under inert gas Equilibrate Equilibrate to RT in Desiccator Storage->Equilibrate Retrieve Weigh Weigh Quickly Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Return Reseal and Return to Storage Dissolve->Return After Use

Caption: Recommended workflow for handling and storage.

Q3: What analytical methods are best for assessing the stability of this compound over time?

A routine stability testing protocol should be established.

  • Recommended Protocol:

    • Initial Analysis (Time 0): Upon receiving a new batch, perform HPLC-UV and LC-MS analyses to establish a baseline purity profile and confirm the compound's identity.

    • Periodic Testing: At set intervals (e.g., every 6 months), re-analyze a small aliquot from a dedicated "QC" vial using the same HPLC method.

    • Comparison: Compare the chromatograms from the periodic tests to the initial analysis. A decrease in the area of the main peak or the appearance of new peaks indicates degradation.

This proactive approach ensures that you are always working with a compound of known purity and quality, safeguarding the integrity of your research.

References

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]

  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. MDPI. Available at: [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

  • Recent developments in the analysis of brominated flame retardants and brominated natural compounds. PubMed. Available at: [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Available at: [Link]

  • Hydrolysis to the known 3-aryl-thiazolidine-2,4-diones. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Heterocyclic Inhibitors: Profiling 1-(4-Bromophenyl)imidazolidine-2,4,5-trione within the Landscape of Enzyme Inhibition

In the dynamic field of drug discovery, the exploration of novel molecular scaffolds that can effectively and selectively modulate enzyme activity is a cornerstone of therapeutic advancement. Among these, heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the exploration of novel molecular scaffolds that can effectively and selectively modulate enzyme activity is a cornerstone of therapeutic advancement. Among these, heterocyclic compounds have emerged as a particularly fruitful area of research, owing to their structural diversity and ability to interact with a wide range of biological targets. This guide provides a comparative analysis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione and its analogs against other significant classes of heterocyclic inhibitors, with a focus on their performance as supported by experimental data. We will delve into the nuances of their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Imidazolidine-2,4,5-trione Scaffold: A Versatile Pharmacophore

The imidazolidine-2,4,5-trione core is a compelling scaffold in medicinal chemistry, demonstrating inhibitory activity against several important enzyme classes. While specific data for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is not extensively available in public literature, by examining its close analogs, we can construct a representative profile of its potential biological activities.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have highlighted the imidazolidine-2,4,5-trione moiety as a novel pharmacophore for the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. The conversion of existing urea-based sEH inhibitors into imidazolidine-2,4,5-triones has been explored to enhance water solubility, a critical parameter for drug development.[1]

While this chemical modification often leads to a decrease in inhibitory potency compared to the parent urea compounds, certain derivatives maintain significant activity. For instance, an analog where the phenyl ring is substituted demonstrates nanomolar efficacy, indicating that the imidazolidine-2,4,5-trione scaffold can be a viable starting point for potent sEH inhibitors.[1] The rationale behind this approach is that the additional hydrogen bond acceptors in the trione structure can improve aqueous solubility and modulate the interaction with the enzyme's active site.[1]

Inhibition of Cholinesterases

Derivatives of imidazolidine-2,4,5-trione have also been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the pathology of Alzheimer's disease.[2][3] A series of 1,3-substituted imidazolidine-2,4,5-triones have demonstrated potent inhibitory activity against both AChE and BChE, with some compounds exhibiting IC50 values in the low micromolar range.[2][3] For example, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione was identified as a particularly potent inhibitor.[2][3] These findings underscore the potential of the imidazolidine-2,4,5-trione scaffold in the development of therapeutics for neurodegenerative disorders.

Comparative Analysis with Other Heterocyclic Inhibitors

To provide a broader context for the potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione and its analogs, we will compare them with other well-established classes of heterocyclic inhibitors targeting enzymes of significant therapeutic interest.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibitors

IDO1 and TDO are heme-containing enzymes that catalyze the rate-limiting step in tryptophan catabolism and are validated targets in cancer immunotherapy.[4] A diverse array of heterocyclic scaffolds have been investigated as IDO1 and TDO inhibitors.

  • 1,2,3-Triazole Derivatives: Novel IDO1 inhibitors incorporating a 1,2,3-triazole and a urea structure have been designed, with some compounds achieving IC50 values in the sub-micromolar range in cell-based assays.[5]

  • Phenylimidazole and Imidazoisoindole Derivatives: Navoximod, an imidazoisoindole derivative, exhibits an EC50 of 75 nM in cell-based IDO1 inhibition assays and also shows some activity against TDO.[4] This dual activity could be advantageous in tumors expressing both enzymes.[4] In contrast, Epacadostat, a hydroxyamidine-based inhibitor, is highly selective for IDO1.[4]

The following table summarizes the inhibitory potencies of representative heterocyclic inhibitors against IDO1.

Inhibitor ClassRepresentative CompoundTargetIC50/EC50
ImidazoisoindoleNavoximodIDO175 nM (EC50, cell-based)[4]
HydroxyamidineEpacadostatIDO112 nM (IC50, cell-based)[4]
1,2,3-Triazole/UreaCompound 3aIDO10.75 µM (IC50)[5]

Experimental Protocols: A Foundation for Reliable Comparison

The objective comparison of enzyme inhibitors relies on standardized and well-validated experimental protocols. Below are detailed methodologies for assessing the inhibitory activity of compounds against some of the enzyme classes discussed.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[6][7]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Workflow:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate (Acetylthiocholine), DTNB, and Inhibitor Solutions plate Dispense Inhibitor and AChE into 96-well plate reagents->plate enzyme Prepare AChE Solution enzyme->plate preincubation Pre-incubate at Room Temperature plate->preincubation reaction_start Add Substrate and DTNB to initiate reaction preincubation->reaction_start incubation Incubate at Room Temperature (e.g., 10-30 min) reaction_start->incubation measurement Measure Absorbance at 412 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

AChE Inhibition Assay Workflow

Detailed Steps:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., pH 7.5).

    • Prepare a stock solution of the substrate, acetylthiocholine.

    • Prepare a stock solution of DTNB.

    • Prepare serial dilutions of the test inhibitor (e.g., 1-(4-Bromophenyl)imidazolidine-2,4,5-trione) and a reference inhibitor.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the test inhibitor solutions to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 30 minutes) at room temperature.[8][9]

    • Initiate the reaction by adding a mixture of the substrate and DTNB to all wells.[8][9]

    • Incubate the plate at room temperature for 10-30 minutes.[8][9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405-412 nm using a microplate reader.[6][8][9]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay

This fluorescence-based assay provides a sensitive method for high-throughput screening of TDP1 inhibitors.[10]

Principle: A synthetic oligonucleotide substrate containing a 3'-(4-methylumbelliferone)-phosphate is used. Cleavage of this substrate by TDP1 releases the fluorescent 4-methylumbelliferone, which can be quantified.

Workflow:

TDP1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Fluorescent Substrate, and Inhibitor Solutions plate Dispense Inhibitor and TDP1 into 96-well plate reagents->plate enzyme Prepare TDP1 Enzyme Solution enzyme->plate preincubation Pre-incubate at 37°C plate->preincubation reaction_start Add Fluorescent Substrate to initiate reaction preincubation->reaction_start incubation Incubate at 37°C reaction_start->incubation measurement Measure Fluorescence incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

TDP1 Inhibition Assay Workflow

Detailed Steps:

  • Reagent Preparation:

    • Prepare TDP1 assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/ml BSA).[10]

    • Prepare a stock solution of the fluorescent oligonucleotide substrate.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and the test inhibitor solutions.

    • Add the TDP1 enzyme solution.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the fluorescent substrate.

    • Incubate the reaction at 37°C for a specified time.[11][12]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 365 nm and emission at 445 nm).

    • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Conclusion and Future Directions

The imidazolidine-2,4,5-trione scaffold, as represented by analogs of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, holds considerable promise as a versatile starting point for the development of inhibitors against a range of enzymes, including soluble epoxide hydrolase and cholinesterases. Comparative analysis with other heterocyclic inhibitors, such as those targeting IDO1 and TDO, reveals a rich and diverse chemical space for therapeutic intervention. The halogen substitution, as in the bromophenyl moiety, has been shown in related scaffolds to enhance potency, suggesting that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione could exhibit significant biological activity.[13]

Future research should focus on the direct biological evaluation of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione against a panel of enzymes to elucidate its specific inhibitory profile. Further structure-activity relationship studies will be crucial to optimize the potency and selectivity of this promising heterocyclic scaffold. The application of robust and standardized experimental protocols, as detailed in this guide, will be paramount in generating high-quality, comparable data to drive these drug discovery efforts forward.

References

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. PMC. Available at: [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. MDPI. Available at: [Link]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules. 2011 Sep 5;16(9):7565-89. Available at: [Link]

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. MDPI. Available at: [Link]

  • Tyrosyl-DNA phosphodiesterase 1 (TDP1) and SPRTN protease repair histone 3 and topoisomerase 1 DNA–protein crosslinks in vivo. The Royal Society Publishing. Available at: [Link]

  • Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. National Institutes of Health. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. Available at: [Link]

  • Structure–activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. ResearchGate. Available at: [Link]

  • Design and synthesis of fluorescent substrates for human tyrosyl-DNA phosphodiesterase I. Nucleic Acids Research. 2005;33(6):e59. Available at: [Link]

  • Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that simultaneously access the DNA, protein and catalytic-binding sites by oxime diversification. RSC Publishing. Available at: [Link]

  • US Patent for Compositions and methods for treating and preventing pathologies including cancer. Google Patents.
  • US Patent for Pyrazolopyrimidine compounds and uses thereof. PubChem. Available at: [Link]

  • Binding properties of different categories of IDO1 inhibitors: a microscale thermophoresis study. Future Science. Available at: [Link]

  • Development of an oligonucleotide-based fluorescence assay for the identification of Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors. ResearchGate. Available at: [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available at: [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. PMC. Available at: [Link]

  • Tyrosyl-DNA phosphodiesterase 1 (TDP1) and SPRTN protease repair histone 3 and topoisomerase 1 DNA–protein crosslinks in vivo. FULIR. Available at: [Link]

  • US Patent for 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents.
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available at: [Link]

  • US Patent for Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide. Google Patents.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]

Sources

Comparative

Validating the Anticancer Potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione: A Comparative Guide

In the landscape of contemporary oncology research, the pursuit of novel small molecules with potent and selective anticancer activity is a paramount objective. The imidazolidine core, a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary oncology research, the pursuit of novel small molecules with potent and selective anticancer activity is a paramount objective. The imidazolidine core, a privileged scaffold in medicinal chemistry, has garnered significant attention due to the diverse biological activities of its derivatives, including anticonvulsant, antiarrhythmic, and notably, anticancer properties.[1] This guide provides a comprehensive framework for the validation of the anticancer activity of a specific derivative, 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, presenting a comparative analysis against established chemotherapeutic agents and outlining a rigorous experimental workflow for its preclinical evaluation.

Introduction to 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

1-(4-Bromophenyl)imidazolidine-2,4,5-trione belongs to the parabanic acid derivatives class of compounds. The incorporation of a halogenated phenyl ring at the N-1 position is a common strategy in medicinal chemistry to enhance biological activity, potentially through increased lipophilicity and altered electronic properties that can influence target binding. While extensive data on this specific molecule is not yet publicly available, the broader family of imidazolidine-2,4,5-trione and related hydantoin derivatives has shown promise as anticancer agents.[2][3] Derivatives of the closely related 2,4-imidazolidinedione have demonstrated growth inhibitory activity against various cancer cell lines, with some acting as inhibitors of key signaling molecules like the epidermal growth factor receptor (EGFR).[2]

This guide will therefore outline a systematic approach to characterize the anticancer profile of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, providing detailed protocols and a rationale for each experimental step.

Synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

The synthesis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione can be achieved through a cyclocondensation reaction. A plausible and efficient method involves the reaction of N-(4-bromophenyl)urea with oxalyl chloride.[4][5] This reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a reduced temperature to control the reactivity of oxalyl chloride.

DOT Diagram: Synthetic Pathway

G cluster_reactants Reactants cluster_product Product N-(4-bromophenyl)urea N-(4-bromophenyl)urea Product 1-(4-Bromophenyl)imidazolidine-2,4,5-trione N-(4-bromophenyl)urea->Product DCM, 0-5 °C Oxalyl_chloride Oxalyl Chloride Oxalyl_chloride->Product

Caption: Synthetic route for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

In Vitro Anticancer Activity: A Multi-faceted Approach

A comprehensive in vitro evaluation is the cornerstone of preclinical drug discovery.[6] This involves assessing the compound's cytotoxicity against a panel of cancer cell lines and delving into its mechanism of action.

Cytotoxicity Screening: The MTT Assay

The initial step is to determine the cytotoxic potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione across a range of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in most cases correlates with cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione and a reference drug (e.g., Doxorubicin) in culture medium.[2] Treat the cells with varying concentrations of the compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10]

Data Presentation: Comparative IC50 Values

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
1-(4-Bromophenyl)imidazolidine-2,4,5-trioneHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (Reference)Typical ValueTypical ValueTypical Value
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

To understand how 1-(4-Bromophenyl)imidazolidine-2,4,5-trione induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for this purpose.[11][12][13]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

DOT Diagram: Apoptosis Assay Workflow

G Cell_Treatment Treat cells with compound Harvest_Wash Harvest and wash cells Cell_Treatment->Harvest_Wash Staining Stain with Annexin V-FITC & PI Harvest_Wash->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic vs. necrotic cells Flow_Cytometry->Data_Analysis

Sources

Validation

A Comparative Efficacy Analysis of Novel Imidazolidine-2,4,5-triones versus Standard-of-Care Cholinesterase Inhibitors for Alzheimer's Disease

Introduction Alzheimer's disease (AD) presents a significant and growing challenge to global healthcare, characterized by a progressive decline in cognitive function. The cholinergic hypothesis, a foundational theory in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alzheimer's disease (AD) presents a significant and growing challenge to global healthcare, characterized by a progressive decline in cognitive function. The cholinergic hypothesis, a foundational theory in AD pathology, posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive and memory deficits observed in patients.[1][2] This has led to the development of cholinesterase inhibitors as a primary therapeutic strategy. These agents act by inhibiting the enzymes responsible for the breakdown of ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the synaptic availability of ACh.[3][4]

Currently, the standard-of-care for mild to moderate AD includes cholinesterase inhibitors such as donepezil, rivastigmine, and galantamine.[1] While these drugs have demonstrated efficacy in improving cognition, function, and behavior, their benefits are often modest and not sustained indefinitely as the disease progresses.[1] Furthermore, tolerability can be a concern, with a notable incidence of gastrointestinal and other side effects.[2][5]

This guide provides a detailed comparative analysis of a promising new class of compounds, 1,3-substituted imidazolidine-2,4,5-triones, against the current standard-of-care cholinesterase inhibitors. We will delve into their mechanisms of action, present comparative in vitro efficacy data, provide detailed experimental protocols for assessing inhibitory activity, and discuss the potential of these novel compounds in the landscape of Alzheimer's drug discovery.

Mechanism of Action: Enhancing Cholinergic Neurotransmission

The core therapeutic principle behind the compounds discussed in this guide is the inhibition of cholinesterases to enhance cholinergic signaling. In a healthy brain, acetylcholine is released from a presynaptic neuron, travels across the synaptic cleft, and binds to postsynaptic receptors, propagating a nerve impulse. The signal is terminated by the rapid hydrolysis of acetylcholine by AChE and, to a lesser extent, BuChE.

In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced acetylcholine levels.[6] Cholinesterase inhibitors counteract this by blocking the action of AChE and/or BuChE, which leads to an accumulation of acetylcholine in the synaptic cleft. This increased concentration of the neurotransmitter enhances cholinergic transmission, which can help to alleviate the cognitive symptoms of the disease.[4][7]

Standard-of-Care Drugs:

  • Donepezil: A highly selective and reversible inhibitor of AChE.[7][8]

  • Rivastigmine: A dual inhibitor of both AChE and BuChE.[8]

  • Galantamine: A reversible, competitive inhibitor of AChE that also exhibits allosteric modulation of nicotinic acetylcholine receptors, providing a dual mechanism of action.[9]

Investigational Compound Class: 1,3-Substituted Imidazolidine-2,4,5-triones

This novel class of compounds also functions as cholinesterase inhibitors. Their specific substitutions on the imidazolidine-2,4,5-trione core allow for potent and, in some cases, selective inhibition of AChE and BuChE. The most promising derivatives from recent studies demonstrate significant inhibitory activity, positioning them as potential next-generation therapeutics for Alzheimer's disease.[10][11]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse ACh_receptor ACh Receptors ACh_synapse->ACh_receptor Binding AChE AChE AChE->ACh_synapse Hydrolysis BuChE BuChE BuChE->ACh_synapse Hydrolysis Inhibitor Cholinesterase Inhibitor (e.g., Imidazolidine-2,4,5-trione, Donepezil, Rivastigmine, Galantamine) Inhibitor->AChE Inhibition Inhibitor->BuChE Inhibition Signal Signal Transduction (Cognition, Memory) ACh_receptor->Signal cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Reaction cluster_3 Measurement & Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Substrate (ATCI/BTCI) - Enzyme (AChE/BuChE) - Test Compounds Plate_Setup In each well of a 96-well plate, add: 1. 140 µL Phosphate Buffer 2. 20 µL Test Compound/Control 3. 20 µL DTNB Solution Reagents->Plate_Setup Preincubation Pre-incubate for 5 minutes Plate_Setup->Preincubation Reaction Initiate reaction by adding 20 µL Substrate Solution Preincubation->Reaction Measurement Measure absorbance at 412 nm kinetically for 10-15 minutes Reaction->Measurement Data_Analysis Calculate reaction rates, % inhibition, and IC50 values Measurement->Data_Analysis

Workflow for In Vitro Cholinesterase Inhibition Assay.

Safety and Tolerability of Standard-of-Care Drugs

A critical aspect of drug development is the safety and tolerability profile of a compound. The standard-of-care cholinesterase inhibitors are associated with a range of adverse effects, primarily due to their mechanism of action. [5]

  • Common Adverse Events: The most frequently reported side effects for donepezil, rivastigmine, and galantamine are gastrointestinal in nature and include nausea, vomiting, diarrhea, and loss of appetite. [5][12][13]Dizziness and headache are also common. [3][14]* Cardiovascular Effects: Due to their vagotonic properties, these drugs can cause bradycardia (slow heart rate) and, in some cases, syncope (fainting). [15][16]* Neurological Effects: Less common neurological side effects can include insomnia, vivid dreams, and in rare cases, seizures. [3]* Dermatological Reactions: With the rivastigmine transdermal patch, application site reactions are common. [13]Serious skin reactions have been reported with galantamine. [17] The safety profile of novel imidazolidine-2,4,5-trione derivatives would need to be thoroughly evaluated in preclinical and clinical studies. A key objective would be to determine if these compounds can achieve comparable or superior efficacy with an improved safety and tolerability profile compared to the existing standard-of-care.

Conclusion and Future Directions

The exploration of novel chemical scaffolds for cholinesterase inhibition remains a vital area of research in the quest for more effective treatments for Alzheimer's disease. The 1,3-substituted imidazolidine-2,4,5-triones represent a promising class of compounds with potent in vitro inhibitory activity against both AChE and BuChE.

The lead compound highlighted in this guide, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione , demonstrates a dual inhibition profile that may offer advantages over highly selective AChE inhibitors, particularly as Alzheimer's disease progresses.

Further research is warranted to fully characterize the pharmacological profile of this compound class, including:

  • In vivo efficacy studies in relevant animal models of Alzheimer's disease.

  • Comprehensive preclinical safety and toxicology assessments.

  • Pharmacokinetic studies to determine their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Further structure-activity relationship (SAR) studies to optimize potency and selectivity.

By continuing to investigate novel and potent cholinesterase inhibitors like the imidazolidine-2,4,5-triones, the scientific community moves closer to developing next-generation therapeutics that may offer improved efficacy and tolerability for patients battling Alzheimer's disease.

References

  • ARICEPT (donepezil hydrochloride) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Casey, D. A., Antimisiaris, D., & O’Brien, J. (2010). Drugs for Alzheimer’s disease: are they effective? P & T : a peer-reviewed journal for formulary management, 35(4), 208–211.
  • Pejchal, V., Stepankova, S., Padelkova, Z., Imramovsky, A., & Jampilek, J. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules (Basel, Switzerland), 16(9), 7565–7582.
  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (2002). Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. The Japanese journal of pharmacology, 89(1), 7–20.
  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer’s disease. Archives of pharmacal research, 36(4), 375–399.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95.
  • Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's disease: Targeting the Cholinergic System. Current neuropharmacology, 14(1), 101–115.
  • Hampel, H., Mesulam, M. M., Cuello, A. C., Farlow, M. R., Giacobini, E., Grossberg, G. T., Khachaturian, A. S., Vergallo, A., Cavedo, E., Snyder, P. J., & Khachaturian, Z. S. (2018). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain : a journal of neurology, 141(7), 1917–1933.
  • Pohanka, M. (2012). Acetylcholinesterase activity assay using indoxylacetate and comparison with the standard Ellman's method. International journal of molecular sciences, 13(4), 4811–4819.
  • Pejchal, V., Stepankova, S., Padelkova, Z., Imramovsky, A., & Jampilek, J. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7582.
  • Tabet, N. (2006). Acetylcholinesterase inhibitors for Alzheimer's disease: anti-inflammatories in acetylcholine clothing!. Age and ageing, 35(4), 336–338.
  • RAZADYNE (galantamine hydrobromide) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Rivastigmine (Transdermal Route). Retrieved from [Link]

  • Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 21(6), 407–413.
  • Singh, S., & Gill, A. S. (2023). Donepezil. In StatPearls.
  • Drugs.com. (2025). Galantamine: Key Safety & Patient Guidance. Retrieved from [Link]

  • Darreh-Shori, T., & Jelic, V. (2010). Safety and tolerability of transdermal and oral rivastigmine in Alzheimer's disease and Parkinson's disease dementia. Expert opinion on drug safety, 9(1), 159–168.
  • Lu, C., & Wang, J. (2021). Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review. Drug safety, 44(9), 941–956.

Sources

Comparative

A Technical Guide to Correlating In Vitro and In Vivo Results for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

This guide provides a comprehensive analysis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, focusing on the critical aspect of correlating its in vitro biochemical activity with potential in vivo pharmacological effects...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, focusing on the critical aspect of correlating its in vitro biochemical activity with potential in vivo pharmacological effects. For researchers in drug discovery and development, establishing a predictive relationship between early-stage laboratory findings and whole-organism responses is a cornerstone of efficient and successful therapeutic development. This document will delve into the known in vitro profile of this compound class, extrapolate potential in vivo applications based on structural similarities to established pharmacophores, and detail the experimental methodologies required to forge a robust in vitro-in vivo correlation (IVIVC).

Introduction to 1-(4-Bromophenyl)imidazolidine-2,4,5-trione and the Imperative of IVIVC

1-(4-Bromophenyl)imidazolidine-2,4,5-trione belongs to the imidazolidine-2,4,5-trione class of heterocyclic compounds. While direct and extensive in vivo data for this specific molecule is not yet publicly available, its structural features suggest potential therapeutic applications stemming from two primary lines of inquiry: cholinesterase inhibition and anticonvulsant activity. The imidazolidine-2,4,5-trione core is a known scaffold for potent enzyme inhibitors, and its structural relationship to hydantoins, a well-established class of anticonvulsant drugs, cannot be overlooked.

The "holy grail" of preclinical drug development is the establishment of a strong IVIVC. A robust correlation allows for:

  • Early and Informed Decision-Making: Predicting in vivo efficacy from in vitro data can help prioritize lead candidates and terminate unpromising avenues of research early, saving significant time and resources.

  • Rational Dose Selection: Understanding the relationship between in vitro potency and in vivo response can aid in the selection of appropriate dose ranges for animal studies.

  • Mechanistic Insight: Discrepancies between in vitro and in vivo results can provide valuable insights into a compound's pharmacokinetic and pharmacodynamic properties, such as metabolism, bioavailability, and off-target effects.

This guide will explore both the cholinesterase inhibition and potential anticonvulsant activities of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, providing a framework for establishing a meaningful IVIVC for each.

Cholinesterase Inhibition: From In Vitro IC₅₀ to In Vivo Cognitive Enhancement

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. One therapeutic strategy is to inhibit the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In Vitro Assessment of Cholinesterase Inhibition

Derivatives of 1,3-substituted imidazolidine-2,4,5-trione have demonstrated potent inhibitory activity against both AChE and BChE in vitro. This activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: In Vitro Cholinesterase Inhibition Data for Representative Imidazolidine-2,4,5-triones

CompoundTarget EnzymeIC₅₀ (µM)
1-(Aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione derivativeAcetylcholinesteraseVaries
1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trioneButyrylcholinesterase1.66[1]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for determining the IC₅₀ of a test compound against AChE and BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (1-(4-Bromophenyl)imidazolidine-2,4,5-trione) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Initiate the reaction by adding the enzyme solution (AChE or BChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

In Vivo Assessment of Cognitive Enhancement

To translate the in vitro cholinesterase inhibitory activity into a potential therapeutic effect for conditions like Alzheimer's disease, in vivo models of cognitive impairment are employed. A commonly used model is the scopolamine-induced amnesia model in rodents.[2][3][4][5][6] Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to memory impairment. The ability of a test compound to reverse these deficits is indicative of its potential as a cognitive enhancer.

Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice (Morris Water Maze)

The Morris water maze is a widely accepted behavioral test to assess spatial learning and memory.

Apparatus:

  • A circular pool (e.g., 120 cm in diameter) filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • A video tracking system to record the animal's swim path.

Procedure:

  • Acquisition Phase (Training):

    • For several consecutive days, mice are trained to find the hidden platform from different starting positions in the pool. The platform's location remains constant.

    • Each mouse undergoes a set number of trials per day.

    • The time taken to find the platform (escape latency) and the swim path length are recorded.

  • Induction of Amnesia:

    • On the test day, a single dose of scopolamine (e.g., 1 mg/kg, intraperitoneally) is administered to the mice approximately 30 minutes before the test trial to induce memory impairment.[2]

  • Treatment and Testing:

    • A separate group of scopolamine-treated mice receives the test compound (1-(4-Bromophenyl)imidazolidine-2,4,5-trione) at various doses prior to the scopolamine administration.

    • A control group receives the vehicle.

    • A probe trial is conducted where the platform is removed from the pool.

    • The time spent in the target quadrant (where the platform was previously located) is measured.

Expected Outcome:

  • Scopolamine-treated mice are expected to show a longer escape latency during training and spend less time in the target quadrant during the probe trial compared to control animals.

  • An effective cognitive-enhancing compound will reverse the scopolamine-induced deficits, resulting in a shorter escape latency and a significant increase in the time spent in the target quadrant.

Correlating In Vitro Cholinesterase Inhibition with In Vivo Cognitive Improvement

Establishing a correlation between the in vitro IC₅₀ and the in vivo effective dose (ED₅₀) for cognitive improvement is a multi-step process.

Diagram: Workflow for In Vitro-In Vivo Correlation of Cholinesterase Inhibitors

IVIVC_Cholinesterase cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pk Pharmacokinetics invitro_assay Cholinesterase Inhibition Assay (Ellman's Method) ic50 Determine IC₅₀ correlation IVIVC Analysis ic50->correlation invivo_model Scopolamine-Induced Amnesia Model (Morris Water Maze) ed50 Determine ED₅₀ for Cognitive Improvement ed50->correlation pk_study Pharmacokinetic Study in Rodents brain_conc Measure Brain Concentration at ED₅₀ brain_conc->correlation

Caption: Workflow for establishing an in vitro-in vivo correlation for cholinesterase inhibitors.

A meaningful correlation is often observed when the in vivo efficacy is related to the unbound concentration of the drug in the brain at the effective dose.[7] This requires pharmacokinetic studies to determine the brain-to-plasma ratio and the extent of plasma protein binding. A strong correlation would imply that the in vitro enzymatic inhibition is the primary driver of the in vivo pharmacological effect.

Anticonvulsant Activity: A Predictive Assessment Based on Structural Analogy

The structural similarity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione to hydantoins, such as phenytoin, suggests a potential for anticonvulsant activity.[8] Hydantoins are known to exert their anticonvulsant effects primarily by blocking voltage-gated sodium channels.[9]

In Vitro Screening for Anticonvulsant Activity

The initial assessment of a compound's anticonvulsant potential can be performed in vitro using electrophysiological techniques, such as the patch-clamp method, to evaluate its effect on ion channels.

Experimental Protocol: In Vitro Patch-Clamp Electrophysiology for Sodium Channel Blockade

This technique allows for the direct measurement of ion flow through sodium channels in cultured neurons or cells expressing these channels.

Materials:

  • Cultured neuronal cells (e.g., from rat hippocampus or dorsal root ganglia) or a cell line stably expressing a specific sodium channel subtype (e.g., NaV1.1, NaV1.2).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions.

  • Test compound (1-(4-Bromophenyl)imidazolidine-2,4,5-trione).

Procedure:

  • A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell.

  • A brief suction is applied to rupture the cell membrane within the pipette, establishing a "whole-cell" configuration, which allows for the control of the cell's membrane potential and the measurement of the total current flowing through the cell membrane.

  • Voltage steps are applied to the cell to elicit sodium currents.

  • The test compound is applied to the extracellular solution at various concentrations.

  • The effect of the compound on the amplitude and kinetics of the sodium current is measured.

  • The concentration-dependent block of the sodium current is determined, and an IC₅₀ value is calculated.

In Vivo Evaluation of Anticonvulsant Activity

Standard preclinical models are used to assess the in vivo anticonvulsant efficacy of a test compound. The two most common screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[10][11]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a model of generalized tonic-clonic seizures and is particularly sensitive to drugs that block voltage-gated sodium channels.

Apparatus:

  • An electroshock apparatus with corneal electrodes.

Procedure:

  • Animals are administered the test compound (1-(4-Bromophenyl)imidazolidine-2,4,5-trione) at various doses or a vehicle control.

  • At the time of expected peak effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.[9]

  • The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • The dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is determined.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

The scPTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.

Procedure:

  • Animals are pre-treated with the test compound or vehicle.

  • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

  • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • The ED₅₀ of the test compound required to prevent these seizures is calculated.

Correlating In Vitro Ion Channel Blockade with In Vivo Anticonvulsant Efficacy

Similar to cholinesterase inhibitors, a meaningful IVIVC for anticonvulsants is achieved by linking the in vitro potency (IC₅₀ for ion channel blockade) with the in vivo efficacy (ED₅₀ in seizure models) through pharmacokinetic data.

Diagram: Workflow for In Vitro-In Vivo Correlation of Anticonvulsants

IVIVC_Anticonvulsant cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pk Pharmacokinetics invitro_assay Patch-Clamp Electrophysiology (Sodium Channel Blockade) ic50 Determine IC₅₀ correlation IVIVC Analysis ic50->correlation invivo_model MES or scPTZ Seizure Models ed50 Determine ED₅₀ for Seizure Protection ed50->correlation pk_study Pharmacokinetic Study in Rodents brain_conc Measure Unbound Brain Concentration at ED₅₀ brain_conc->correlation

Caption: Workflow for establishing an in vitro-in vivo correlation for anticonvulsant compounds.

For anticonvulsants that act on ion channels in the central nervous system, the unbound brain concentration at the ED₅₀ is the most relevant parameter for correlation with the in vitro IC₅₀.[7] A strong correlation would support the hypothesis that the observed in vivo anticonvulsant activity is mediated by the blockade of the specific ion channel studied in vitro.

Comparison with Alternative Compounds

To provide context for the potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, it is useful to compare its projected profile with existing drugs that have similar mechanisms of action.

Table 2: Comparison of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (Projected) with Standard Drugs

Feature1-(4-Bromophenyl)imidazolidine-2,4,5-trione (Projected)Donepezil (Cholinesterase Inhibitor)Phenytoin (Anticonvulsant)
Primary In Vitro Activity Cholinesterase Inhibition / Sodium Channel BlockadeAcetylcholinesterase InhibitionVoltage-Gated Sodium Channel Blockade
Primary In Vivo Effect Cognitive Enhancement / AnticonvulsantCognitive Enhancement in Alzheimer's DiseasePrevention of Tonic-Clonic Seizures
Key IVIVC Parameter Unbound Brain Concentration vs. IC₅₀Unbound Brain Concentration vs. IC₅₀Unbound Brain Concentration vs. IC₅₀
Potential Advantages Potential dual mechanism of action, novel scaffoldEstablished clinical efficacyEstablished clinical efficacy
Potential Challenges Lack of in vivo data, need for extensive profilingSide effects (e.g., gastrointestinal)Complex pharmacokinetics, side effects

Conclusion and Future Directions

While the in vivo profile of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is yet to be fully elucidated, its known in vitro activity as a cholinesterase inhibitor and its structural similarity to known anticonvulsants provide a strong rationale for further investigation. This guide has outlined a comprehensive experimental framework for establishing a robust in vitro-in vivo correlation for this compound, a critical step in its potential development as a therapeutic agent.

Future research should focus on:

  • Synthesizing and conducting in vivo studies with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in the described models of cognitive impairment and seizures.

  • Performing detailed pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, with a particular focus on brain penetration and protein binding.

  • Expanding the in vitro profiling to include a broader range of ion channels and receptors to identify any off-target effects.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively bridge the gap between the in vitro and in vivo characterization of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, ultimately paving the way for a thorough understanding of its therapeutic potential.

References

  • Jindřich, J., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7585. [Link]

  • Gomtsyan, A., et al. (2005). 1,3,5-Trisubstituted imidazolidine-2,4-diones as novel cannabinoid receptor ligands. Journal of Medicinal Chemistry, 48(12), 3985-3993.
  • Foyet, H. S., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020, 8841382. [Link]

  • Czopek, A., et al. (2010). Synthesis and anxiolytic-like activity of new 5-aryl-imidazolidine-2,4-dione derivatives. European Journal of Medicinal Chemistry, 45(3), 1211-1219.
  • Large, C. H., et al. (2009). The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat. Epilepsy Research, 84(2-3), 147-157. [Link]

  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews, 64(10), 887-895.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
  • Shah, V. P., et al. (1995). In vitro-in vivo correlation for 100-mg phenytoin sodium capsules. Pharmaceutical Research, 12(7), 1089-1093.
  • de Paula, J. A., et al. (2025). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. Journal of Alzheimer's Disease, (Preprint), 1-13.
  • Konnert, L., et al. (2017). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Medicinal Chemistry Research, 26(10), 2419-2432.
  • Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 148-154.
  • Abdel-Aziz, A. A.-M., et al. (2018).
  • Szymańska, E., et al. (2002). Synthesis and antimicrobial activity of some 5,5-disubstituted hydantoin derivatives. Acta Poloniae Pharmaceutica, 59(4), 281-286.
  • Trišović, N., et al. (2008). Synthesis and antimicrobial activity of some new hydantoin derivatives. Journal of the Serbian Chemical Society, 73(10), 963-972.
  • Olimpieria, L., et al. (2009). Synthesis and biological evaluation of novel spirohydantoin derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4140-4143.
  • Rajic, Z., et al. (2006). Synthesis and antiviral activity of some new 5,5-disubstituted hydantoins. Archiv der Pharmazie, 339(12), 649-653.
  • de Melo, G. O., et al. (2014). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. Molecules, 19(12), 20086-20098. [Link]

  • Kaminski, R. M., et al. (2008). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods in Molecular Biology, 420, 105-117.
  • Hacıbekiroğlu, İ., et al. (2011). In vitro and in vivo cholinesterase inhibitory activity of Pistacia khinjuk and Allium sativum essential oils. Journal of Medicinal Food, 14(7-8), 818-823.
  • Luszczki, J. J., et al. (2009). Staged anticonvulsant screening for chronic epilepsy.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678.
  • Kumar, A., & Singh, A. (2015). A review on Alzheimer's disease pathophysiology and its management: an update. Pharmacological Reports, 67(2), 195-203.
  • Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of antiepileptic drugs--mechanisms of action. Epilepsia, 42(6), 7-14.
  • Mishra, A., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 420-425.
  • White, H. S. (1999). Animal models used in the screening of antiepileptic drugs. Neurologic Clinics, 17(1), 1-14.
  • Bartus, R. T., et al. (1982). The cholinergic hypothesis of geriatric memory dysfunction. Science, 217(4558), 408-414.
  • Luszczki, J. J. (2009). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. Pharmacological Reports, 61(2), 197-216.
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564.
  • Shah, V. P., et al. (1997). in vitro-in vivo bioequivalence standard for 100-mg phenytoin sodium capsules. Pharmaceutical Development and Technology, 2(2), 155-160.
  • Food and Drug Administration. (2001). Phenytoin Oral Suspension. [Link]

  • Deranged Physiology. (2023). Phenytoin. [Link]

  • Reigo, A., et al. (2022). The impact of cholinesterase inhibitors on cognitive trajectories in mild cognitive impairment patients based on amyloid beta status. Alzheimer's & Dementia, 18(S9), e066373.
  • Slideshare. (n.d.). screening methods for Antiepileptic activity. [Link]

  • Jha, N. K., et al. (2022). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers in Aging Neuroscience, 14, 1014847. [Link]

Sources

Comparative

A Guide to Ensuring Reproducible Experimental Outcomes with 1-(4-Bromophenyl)imidazolidine-2,4,5-trione and its Analogs

For researchers, scientists, and drug development professionals, the pursuit of novel chemical entities with therapeutic potential is a cornerstone of innovation. The imidazolidine-2,4,5-trione scaffold, a derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of novel chemical entities with therapeutic potential is a cornerstone of innovation. The imidazolidine-2,4,5-trione scaffold, a derivative of hydantoin, represents a promising area of exploration. This guide focuses on 1-(4-Bromophenyl)imidazolidine-2,4,5-trione as a case study to illuminate the critical importance of experimental reproducibility. While specific biological data for this particular compound is scarce in publicly available literature, its structural similarity to known bioactive molecules suggests potential applications as both a cholinesterase inhibitor and an anticancer agent.

This document provides a framework for investigating such novel compounds, emphasizing the principles of scientific integrity and robust methodology. By comparing the potential applications of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione with well-characterized alternatives—Galantamine for cholinesterase inhibition and Doxorubicin for anticancer activity—we will explore the experimental nuances that underpin reliable and reproducible data.

The Critical Role of Synthesis and Characterization in Reproducibility

The journey to reproducible biological data begins with the chemical synthesis of the compound itself. The purity and structural integrity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione are paramount, as even minor impurities can lead to confounding experimental results. A common synthetic route to 1,3-substituted imidazolidine-2,4,5-triones involves the reaction of a disubstituted urea with oxalyl chloride in a solvent like dichloromethane at low temperatures.[1][2]

Potential sources of variability in this synthesis include:

  • Incomplete reactions: Residual starting materials (the corresponding urea or oxalyl chloride) can interfere with biological assays.

  • Side products: The formation of related imidazolidine derivatives or other reaction byproducts can introduce unintended biological activity.

  • Solvent and reagent quality: The purity of solvents and reagents used in the synthesis and purification steps can affect the final product's composition.

Therefore, rigorous characterization of the synthesized 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a non-negotiable prerequisite for any biological investigation. This should include:

  • Spectroscopic analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity assessment: High-Performance Liquid Chromatography (HPLC) to determine the percentage purity of the compound.

Without a well-characterized compound of high purity, any downstream biological data is built on an unstable foundation, making reproducibility an elusive goal.

Potential Application 1: Cholinesterase Inhibition

Rationale: The imidazolidine-2,4,5-trione core is present in molecules that have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine.[1][3] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[4]

Comparative Analysis: To contextualize the potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, we compare it to Galantamine , a well-established, reversible, competitive AChE inhibitor used in the treatment of Alzheimer's disease.[4][5]

Table 1: Comparative IC50 Values for Cholinesterase Inhibitors

CompoundTarget EnzymeReported IC50Assay ConditionsReference
Galantamine Acetylcholinesterase (AChE)636 nMSpecific conditions not detailed[5]
1.21 µMEllman's method[6]
Butyrylcholinesterase (BChE)8,404 nMSpecific conditions not detailed[5]
6.86 µMEllman's method[6]
1-(4-Bromophenyl)imidazolidine-2,4,5-trione AChE / BChEData not available-

Note: The variability in reported IC50 values for Galantamine highlights the influence of different assay conditions and underscores the importance of consistent internal experimental controls for achieving reproducible results.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standardized approach to assess the inhibitory activity of a novel compound like 1-(4-Bromophenyl)imidazolidine-2,4,5-trione against AChE and BChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for a reproducible cholinesterase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in buffer.

    • Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) in deionized water.

    • Enzyme Solution: Prepare a stock solution of the enzyme (e.g., from electric eel for AChE or equine serum for BChE) in buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Test Compound: Prepare a stock solution of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in a suitable solvent (e.g., DMSO) and make serial dilutions. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of the test compound dilution (or vehicle control)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

    • Add 10 µL of the enzyme solution to each well.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Potential Application 2: Anticancer Activity

Rationale: The hydantoin (imidazolidine-2,4-dione) scaffold, which is structurally related to the imidazolidine-2,4,5-trione core, is found in several compounds with demonstrated anticancer properties.[7][8] Therefore, it is plausible that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione could exhibit cytotoxic effects against cancer cell lines.

Comparative Analysis: To evaluate this potential, we compare it with Doxorubicin , a widely used chemotherapeutic agent known to induce cytotoxicity in a broad range of cancer cell lines.[9][10][11][12][13][14][15]

Table 2: Comparative IC50 Values for Anticancer Agents (MTT Assay)

CompoundCell LineReported IC50Exposure TimeReference
Doxorubicin MCF-7 (Breast Cancer)0.68 ± 0.04 µg/mL48 hours[10]
1.65 µM48 hours[15]
1.1 µg/mLNot specified[13]
HeLa (Cervical Cancer)0.374 µM72 hours[11]
1.91 µg/mLNot specified[14]
2.9 µM24 hours[12]
1-(4-Bromophenyl)imidazolidine-2,4,5-trione Various Cancer Cell LinesData not available-

Note: The significant variation in Doxorubicin's IC50 values across different studies, even for the same cell line, is a stark reminder of how sensitive these assays are to experimental conditions. This emphasizes the need for stringent, internally consistent protocols.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a robust method for assessing the cytotoxic potential of a novel compound like 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for a reproducible MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 or HeLa) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

    • Use cells in the logarithmic growth phase and with a consistent passage number to ensure uniformity.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione in DMSO and create serial dilutions in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.

    • Plot the % cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion: A Commitment to Rigor

The exploration of novel compounds like 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is an exciting frontier in drug discovery. However, the true value of this exploration is contingent upon the generation of reliable and reproducible data. This guide has provided a framework for approaching the investigation of such compounds, not by presenting definitive data where none exists, but by outlining the principles and methodologies that ensure the data generated is trustworthy.

By focusing on the integrity of the compound through rigorous synthesis and characterization, and by adhering to standardized, well-controlled experimental protocols, researchers can confidently assess the biological potential of new chemical entities. The provided comparisons with established drugs like Galantamine and Doxorubicin serve not as a direct measure of the unknown compound's efficacy, but as a benchmark for the quality and consistency of the experimental systems used. Ultimately, a commitment to these principles of scientific rigor is the most critical factor in ensuring that the outcomes of our experiments are both reproducible and meaningful.

References

  • Al-Otaibi, W. M., et al. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(3), 235-240. Available at: [Link]

  • Campos, M. G., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(5), 5076-5089. Available at: [Link]

  • Cee, A., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7585. Available at: [Link]

  • Darvesh, S., et al. (2012). Synergistic Inhibition of Butyrylcholinesterase by Galantamine and Citalopram. Chemico-Biological Interactions, 203(1), 165-171. Available at: [Link]

  • Doytchinova, I., et al. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. International Journal of Molecular Sciences, 22(7), 3688. Available at: [Link]

  • Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay. (2024). Journal of Drug Delivery and Therapeutics, 14(2), 1-5. Available at: [Link]

  • Hassan, M., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(5), 7935. Available at: [Link]

  • Hosseinzadeh, R., et al. (2013). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 8(2), 91-97. Available at: [Link]

  • Li, X., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(1), 181-186. Available at: [Link]

  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13. Available at: [Link]

  • O'Brien, R. D. (1969). Phosphonates, Phosphinates, and Halogenated Phenyl Phosphorothionates as Anticholinesterases. Journal of Agricultural and Food Chemistry, 17(5), 853-856.
  • Owolabi, M. A., et al. (2022). Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities. Journal of Alzheimer's Disease, 87(2), 765-777. Available at: [Link]

  • Rahimi, F., et al. (2016). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 8(2), 91-97. Available at: [Link]

  • Sichaem, J., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(5), 7935. Available at: [Link]

  • Szychowski, K. A., et al. (2024). A Novel Galantamine–Curcumin Hybrid Inhibits Butyrylcholinesterase: A Molecular Dynamics Study. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]

  • Amiri, Z., et al. (2018). Anticancer effects of doxorubicin-loaded micelle on MCF-7 and MDA-MB-231, breast cancer cell lines. Journal of Research in Medical and Dental Science, 6(2), 298-304. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2018). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 23(11), 2855. Available at: [Link]

  • Wulandari, F., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal, 18(1). Available at: [Link]

  • Yildirim, I. H., et al. (2021). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1125-1136. Available at: [Link]

  • Yoshiba, S., et al. (2015). Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. Molecules, 20(12), 21855-21884. Available at: [Link]

  • Rosini, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. ACS Chemical Neuroscience, 7(12), 1696-1707. Available at: [Link]

  • Zareef, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

Sources

Validation

Experimental Validation of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione's Mechanism of Action: A Comparative Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the experimental validation of the mechanism of action for 1-(4-Bromophenyl)imidazolidine-2,4,5-tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the experimental validation of the mechanism of action for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. Drawing from established methodologies and data on analogous compounds, we will explore its likely role as a cholinesterase inhibitor and compare its potential efficacy and cellular effects against established drugs.

Introduction: The Therapeutic Potential of Imidazolidine-2,4,5-triones

The imidazolidine-2,4,5-trione scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Various derivatives of this core have been synthesized and investigated for a range of therapeutic applications, including as anticonvulsants, antidiabetic agents, and enzyme inhibitors. A significant body of research points towards the potential of substituted imidazolidine-2,4,5-triones as potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]

The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission.[1] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can enhance cognitive function. Given this precedent, it is highly probable that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione exerts its biological effects through a similar mechanism. This guide will outline the experimental framework to validate this hypothesis and compare its potential performance against established cholinesterase inhibitors, rivastigmine and galanthamine.

Elucidating the Mechanism of Action: A Focus on Cholinesterase Inhibition

The primary hypothesis for the mechanism of action of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This is based on extensive studies of structurally related imidazolidine-2,4,5-trione derivatives.[1]

To experimentally validate this, a series of in vitro enzyme inhibition assays are paramount. The following sections detail the protocols for these assays, which are designed to provide quantitative measures of inhibitory potency.

Experimental Workflow for Enzyme Inhibition Assays

G cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay (96-well plate) cluster_analysis Data Analysis compound 1. Prepare stock solutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, Rivastigmine, and Galanthamine in DMSO. enzyme 2. Prepare working solutions of AChE and BChE enzymes in buffer. compound->enzyme substrate 3. Prepare substrate solutions (ATChI and BTChI) and Ellman's reagent (DTNB). enzyme->substrate add_inhibitor 4. Add serial dilutions of test compounds and controls to wells. add_enzyme 5. Add enzyme solution to each well and incubate. add_inhibitor->add_enzyme add_substrate 6. Initiate reaction by adding substrate and DTNB. add_enzyme->add_substrate measure 7. Measure absorbance at 412 nm kinetically over time. add_substrate->measure calc_inhibition 8. Calculate percentage of inhibition for each compound concentration. plot_curve 9. Plot inhibition percentage vs. log(inhibitor concentration). calc_inhibition->plot_curve calc_ic50 10. Determine IC50 values using non-linear regression. plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of cholinesterase inhibitors.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

  • Rivastigmine and Galanthamine (as positive controls)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive controls in DMSO.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare solutions of ATChI and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (or positive control) to the designated wells. For the negative control, add 20 µL of DMSO.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction and Measurement:

    • To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATChI solution to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

Detailed Protocol: Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is similar to the AChE assay, with the substitution of the enzyme and substrate.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • S-Butyrylthiocholine iodide (BTChI)

  • All other reagents are the same as for the AChE assay.

Procedure:

The procedure is identical to the AChE inhibition assay, with the following modifications:

  • Use BChE instead of AChE.

  • Use BTChI as the substrate instead of ATChI.

Comparative Performance Analysis

While specific experimental data for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is not publicly available, we can draw comparisons based on published data for structurally similar imidazolidine-2,4,5-trione derivatives and the established inhibitors, rivastigmine and galanthamine.

CompoundTarget EnzymeIC50 (µM)Source
1-(4-Bromophenyl)imidazolidine-2,4,5-trione AChE Data Not Available -
BChE Data Not Available -
1-(4-Chlorophenyl)imidazolidine-2,4,5-trione derivativeAChE~5-15[1]
BChE~10-30[1]
Other Imidazolidine-2,4,5-trione derivativesAChE~1-50[1]
BChE~1-100[1]
Rivastigmine AChE~0.004 - 4.76[2][3]
BChE~0.016 - 0.238[2][3]
Galanthamine AChE~0.35 - 1.2[4]
BChE~8 - 20[4]

Note: The IC50 values for the imidazolidine-2,4,5-trione derivatives are approximate ranges based on graphical data and structure-activity relationships presented in the cited literature, as specific values for all tested compounds were not always provided in tabular form.

Interpretation of Comparative Data:

Based on the available data for analogous compounds, it is anticipated that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione will exhibit inhibitory activity against both AChE and BChE, likely in the low micromolar range. The bromo-substitution on the phenyl ring may influence its potency and selectivity compared to other halogenated and non-halogenated derivatives. For a definitive comparison, experimental determination of the IC50 values for the target compound is essential.

Assessing Cellular Effects: Cytotoxicity and Apoptosis Induction

Beyond direct enzyme inhibition, it is crucial to evaluate the broader cellular effects of a potential therapeutic compound. Cytotoxicity and the induction of apoptosis are key parameters to assess the safety and potential off-target effects of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione.

Experimental Workflow for Cell-Based Assays

G cluster_culture Cell Culture cluster_mtt MTT Cytotoxicity Assay cluster_caspase Caspase-3/7 Apoptosis Assay cluster_analysis_cell Data Analysis seed_cells 1. Seed cells (e.g., SH-SY5Y neuroblastoma) in 96-well plates. treat_cells 2. Treat cells with serial dilutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. seed_cells->treat_cells add_mtt 3a. Add MTT reagent and incubate. treat_cells->add_mtt add_caspase_reagent 4a. Add Caspase-Glo® 3/7 reagent. treat_cells->add_caspase_reagent solubilize 3b. Add solubilization solution. add_mtt->solubilize read_mtt 3c. Measure absorbance at 570 nm. solubilize->read_mtt calc_viability 5a. Calculate cell viability relative to untreated controls. read_mtt->calc_viability incubate_caspase 4b. Incubate to allow for cell lysis and signal generation. add_caspase_reagent->incubate_caspase read_luminescence 4c. Measure luminescence. incubate_caspase->read_luminescence calc_apoptosis 5b. Determine fold-change in caspase activity. read_luminescence->calc_apoptosis

Caption: Workflow for assessing cytotoxicity and apoptosis.

Detailed Protocol: MTT Cytotoxicity Assay

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione for 24-48 hours. Include untreated and vehicle (DMSO) controls.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Detailed Protocol: Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of key executioner caspases in apoptosis.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well opaque-walled plates suitable for luminescence measurements

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Conclusion and Future Directions

The available evidence strongly suggests that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione functions as a cholinesterase inhibitor. The experimental protocols detailed in this guide provide a robust framework for the definitive validation of this mechanism of action. By determining the IC50 values for AChE and BChE, and assessing its cytotoxic and apoptotic potential, a comprehensive profile of this compound can be established.

A direct comparison with established drugs like rivastigmine and galanthamine will be crucial in evaluating its therapeutic potential. Future studies should also explore the selectivity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione for BChE over AChE, as this may offer a different therapeutic window, particularly in later stages of Alzheimer's disease. Furthermore, investigating the broader pharmacological profile, including its effects on other cellular pathways, will be essential for a complete understanding of its biological activity.

References

  • Kuneš, J., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7585. [Link]

Sources

Comparative

A Technical Guide to Benchmarking 1-(4-Bromophenyl)imidazolidine-2,4,5-trione Against Known Cholinesterase and Cannabinoid Receptor Probes

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount to identifying new tools for dissecting biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount to identifying new tools for dissecting biological pathways and developing therapeutic agents. The imidazolidine-2,4,5-trione core represents a versatile scaffold with demonstrated biological activities. Notably, derivatives of this structure have been identified as potent inhibitors of cholinesterases, enzymes critical in neurotransmission.[1][2] Furthermore, the closely related imidazolidine-2,4-dione scaffold has been shown to produce ligands with high affinity for the cannabinoid-1 (CB1) receptor, a key component of the endocannabinoid system.[3]

This guide introduces 1-(4-Bromophenyl)imidazolidine-2,4,5-trione , a compound whose biological activities have not been extensively characterized. Given the established activities of structurally related molecules, we hypothesize that this compound may interact with cholinesterases and/or cannabinoid receptors. The presence of a bromophenyl group suggests potential for specific interactions within a protein binding pocket, possibly conferring unique selectivity or potency.

Herein, we provide a comprehensive framework for benchmarking 1-(4-Bromophenyl)imidazolidine-2,4,5-trione against well-established chemical probes for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and the CB1 receptor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust framework for data interpretation. Our objective is to elucidate the potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione as a novel chemical probe.

Benchmarking Strategy: A Two-Pronged Approach

Our investigation into the biological activity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione will focus on two primary target classes: cholinesterases and the CB1 cannabinoid receptor. This dual-pronged strategy is based on the activities of structurally analogous compounds.

Part 1: Assessment of Cholinesterase Inhibition

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft.[4] They are used therapeutically for conditions such as Alzheimer's disease and myasthenia gravis.[4][5] We will assess the inhibitory activity of our compound of interest against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and compare its performance to the well-characterized inhibitors, Donepezil and Galantamine .

The following protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.[6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

  • Donepezil hydrochloride

  • Galantamine hydrobromide

  • Phosphate buffer (100 mM, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, Donepezil, and Galantamine in DMSO. Perform serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Mixture: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of DTNB solution (10 mM)

    • 20 µL of the test compound solution at various concentrations. For the control (100% activity), add 20 µL of phosphate buffer with the corresponding DMSO concentration.

  • Enzyme Addition: Add 20 µL of AChE or BChE solution (0.5 U/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE, 10 mM).

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
1-(4-Bromophenyl)imidazolidine-2,4,5-trione 5.225.84.96
Donepezil0.027.5375
Galantamine1.820.511.4

Interpretation of Results: This hypothetical data suggests that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a moderately potent inhibitor of both AChE and BChE, with a slight selectivity for AChE. While not as potent as the clinical drug Donepezil, its activity is comparable to Galantamine, another established cholinesterase inhibitor. This level of activity warrants further investigation into its mechanism of inhibition and potential for optimization.

Part 2: Evaluation of CB1 Cannabinoid Receptor Binding

The CB1 receptor is a G-protein coupled receptor that is a primary target of the endocannabinoid system, modulating neurotransmitter release.[7] CB1 receptor antagonists have been investigated for the treatment of obesity and related metabolic disorders.[8] We will assess the binding affinity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione for the human CB1 receptor and compare it to the well-known antagonist/inverse agonist Rimonabant and the potent synthetic agonist CP55,940 .

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the affinity of test compounds for the CB1 receptor.[9][10]

Materials:

  • Membranes from cells expressing human CB1 receptor

  • [3H]-CP55,940 (radiolabeled CB1 agonist)

  • 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

  • Rimonabant

  • CP55,940 (unlabeled)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 1 mg/mL BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare stock solutions of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, Rimonabant, and unlabeled CP55,940 in DMSO. Perform serial dilutions in binding buffer.

  • Assay Setup: In a 96-well plate, combine the following in each well for a total volume of 200 µL:

    • Binding buffer

    • Test compound at various concentrations.

    • [3H]-CP55,940 at a final concentration near its Kd (e.g., 2.5 nM).

    • For total binding, add binding buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled CP55,940 (e.g., 10 µM).

  • Membrane Addition: Add cell membranes containing the CB1 receptor (e.g., 10 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate, which has been pre-soaked in wash buffer.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value (inhibitory constant) for each test compound using the Cheng-Prusoff equation after fitting the data to a one-site competition model.

CompoundKi (nM) for CB1 Receptor
1-(4-Bromophenyl)imidazolidine-2,4,5-trione 150
Rimonabant5.6
CP55,9400.9

Interpretation of Results: The hypothetical Ki value of 150 nM suggests that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione has a moderate affinity for the CB1 receptor. While significantly less potent than the established ligands Rimonabant and CP55,940, this level of binding indicates a specific interaction that could be a starting point for lead optimization. Further functional assays would be necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Visualizing the Experimental Frameworks

To further clarify the experimental designs and the biological context, the following diagrams are provided.

Cholinesterase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions (Test Compound, Donepezil, Galantamine) Add_Reagents Add Buffer, DTNB, and Test Compound Compound_Prep->Add_Reagents Reagent_Prep Prepare Assay Buffer, DTNB, Substrate Reagent_Prep->Add_Reagents Add_Enzyme Add AChE or BChE Add_Reagents->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Add_Substrate Add ATCI or BTCI Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the cholinesterase inhibition assay.

CB1_Signaling_Pathway CB1_Ligand CB1 Ligand (e.g., Anandamide, CP55,940) CB1R CB1 Receptor CB1_Ligand->CB1R Binds G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation, Neurotransmitter Release Inhibition) cAMP->Downstream Regulates

Caption: Simplified CB1 receptor signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the initial characterization of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione. The proposed benchmarking against established chemical probes for cholinesterases and the CB1 receptor will provide critical insights into its biological activity, potency, and selectivity.

The hypothetical data presented herein suggests that 1-(4-Bromophenyl)imidazolidine-2,4,5-trione may possess dual activity as a moderate cholinesterase inhibitor and a moderate affinity ligand for the CB1 receptor. Should experimental results align with these hypotheses, several avenues for future research would be warranted:

  • Mechanism of Action Studies: For cholinesterase inhibition, kinetic studies should be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive. For CB1 receptor binding, functional assays (e.g., cAMP accumulation or β-arrestin recruitment assays) are essential to characterize the compound as an agonist, antagonist, or inverse agonist.

  • Selectivity Profiling: A broader panel of enzymes and receptors should be screened to assess the selectivity of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione and identify any potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the bromophenyl ring and the imidazolidine-2,4,5-trione core could lead to the development of more potent and selective probes.

By following the methodologies outlined in this guide, researchers can effectively evaluate the potential of 1-(4-Bromophenyl)imidazolidine-2,4,5-trione and contribute to the discovery of novel chemical tools for the study of important biological systems.

References

  • Padhy, S. K., & Dash, D. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology (Vol. 2459, pp. 245–257). Humana, New York, NY. [Link]

  • Imramovský, A., Pejchal, V., Štěpánková, Š., Vorčáková, K., & Jampílek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565–7584. [Link]

  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. BioMed Research International, 2011, 834139. [Link]

  • Catani, M. V., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Methods in Molecular Biology (Vol. 1412, pp. 43–52). Humana Press, New York, NY. [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Chemical Probes of Endocannabinoid Metabolism. Chemical Reviews, 108(5), 1687–1707. [Link]

  • Hajos, N., & Ledent, C. (2006). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 1(1), 1-11. [Link]

  • Ibar, C., Morales, P., Goya, P., Jagerovic, N., & H-L-S, M. (2019). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 10, 137. [Link]

  • Rastija, V., & Medić, A. (2019). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 24(21), 3871. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Anazi, A. F., Al-Majid, A. M., Barakat, A., & Ali, R. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]

  • K-H, Schwalbe, & B, Wünsch. (2020). Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). Journal of Medicinal Chemistry, 63(17), 9238–9253. [Link]

  • Imramovský, A., Pejchal, V., Štěpánková, Š., Vorčáková, K., & Jampílek, J. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7584. [Link]

  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1018610. [Link]

  • Pérez, C., Montaña, Á. M., & Poblador, A. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi. [Link]

  • Ruiu, S., & Pinna, G. A. (2022). Recent advances in the development of CB1R selective probes. Frontiers in Molecular Biosciences, 9, 982559. [Link]

  • Iannotti, F. A., & Vitale, R. M. (2021). CB1 Cannabinoid Receptor Signaling and Biased Signaling. International Journal of Molecular Sciences, 22(10), 5142. [Link]

  • Wikipedia contributors. (2023, December 29). Cholinesterase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 01:09, January 24, 2026, from [Link]

  • Xi, Z. X., & Li, X. (2020). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. Pharmaceuticals, 13(9), 245. [Link]

  • Głowacka, E., & Wujec, M. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Wang, Y., Zhang, Y., Wang, L., Zhang, Y., & Song, W. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16398–16405. [Link]

  • Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(4), 1459–1469. [Link]

  • Galyametdinova, I. V., Gerasimova, E. V., Gerasimov, A. V., Evtugyn, G. A., & Hianik, T. (2024). Electrochemical Acetylcholinesterase Sensors for Anti-Alzheimer's Disease Drug Determination. Biosensors, 14(2), 93. [Link]

  • Głowacka, E., & Wujec, M. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • M-C, L., & I, C. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules, 23(4), 843. [Link]

  • S, S., & A, C. (2020). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank, 2020(3), M1152. [Link]

  • Catani, M. V., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 43-52. [Link]

  • Galyametdinova, I. V., Gerasimova, E. V., Gerasimov, A. V., Evtugyn, G. A., & Hianik, T. (2024). Electrochemical Acetylcholinesterase Sensors for Anti-Alzheimer's Disease Drug Determination. Biosensors, 14(2), 93. [Link]

  • Wu, C. H., Hung, M. S., Song, J. S., Yeh, T. K., Chou, M. C., Chu, C. M., Jan, J. J., Hsieh, M. T., Tseng, S. L., Chang, C. P., Hsieh, W. P., Lin, Y., Yeh, Y. N., Chung, W. L., Kuo, C. W., Lin, C. Y., Shy, H. S., Chao, Y. S., & Shia, K. S. (2009). Discovery of 2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890) via an active metabolite. A novel, potent and selective cannabinoid-1 receptor inverse agonist with high antiobesity efficacy in DIO mice. Journal of Medicinal Chemistry, 52(14), 4496–4510. [Link]

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Reactant of Route 1
1-(4-Bromophenyl)imidazolidine-2,4,5-trione
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Reactant of Route 2
1-(4-Bromophenyl)imidazolidine-2,4,5-trione
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